Methylumbelliferone
説明
7-Methoxycoumarin has been reported in Trichogonia grazielae, Yponomeuta mahalebellus, and other organisms with data available.
methoxy analog of umbelliferone; structure
Structure
2D Structure
3D Structure
特性
IUPAC Name |
7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIALPBMIOVAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060196 | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
334.00 to 335.00 °C. @ 760.00 mm Hg | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.133 mg/mL | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
531-59-9 | |
| Record name | Methylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Herniarin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxycoumarin | |
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| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
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| Record name | 7-methoxycoumarin | |
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| Record name | 7-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGK72G008A | |
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| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is the mechanism of action of 4-methylumbelliferone
An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylumbelliferone (B1674119)
Introduction
4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative that functions as a potent inhibitor of hyaluronan (HA) synthesis.[1][2] Hyaluronan is a major glycosaminoglycan (GAG) component of the extracellular matrix, where its accumulation is critically involved in various pathological processes, including inflammation, tumor progression, and autoimmune diseases.[1][2] 4-MU is already an approved drug in Europe and Asia, marketed as "hymecromone," for the treatment of biliary spasm, highlighting its established safety profile.[1] Its ability to suppress HA production has made it a valuable tool in preclinical research, with growing interest in repurposing it for oncological, inflammatory, and autoimmune conditions.[1][2] This guide provides a detailed technical overview of the multifaceted mechanism of action of 4-MU, focusing on its core biochemical and cellular effects.
Core Mechanism of Action: Inhibition of Hyaluronan Synthesis
The primary pharmacological effect of 4-methylumbelliferone is the potent inhibition of hyaluronan biosynthesis. This is not achieved through direct competitive inhibition of the hyaluronan synthase (HAS) enzymes but rather through a multi-pronged approach that targets both the availability of essential substrates and the expression of the synthase enzymes themselves.[3][4]
Depletion of the UDP-Glucuronic Acid (UDP-GlcUA) Substrate Pool
The most well-documented mechanism of 4-MU is its ability to deplete the cellular pool of UDP-glucuronic acid (UDP-GlcUA), an essential precursor for HA synthesis.[1][5][6]
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Normal HA Synthesis: Hyaluronan is polymerized by three isoforms of hyaluronan synthase (HAS1, HAS2, and HAS3) located at the plasma membrane.[1][2] These enzymes alternately add UDP-GlcUA and UDP-N-acetylglucosamine (UDP-GlcNAc) to the growing polysaccharide chain. The availability of these two sugar precursors is a rate-limiting factor for HA synthesis.[1]
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4-MU as a Competing Substrate: 4-MU serves as an efficient substrate for UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the glucuronidation of various compounds.[1][6] In the presence of 4-MU, UGTs conjugate it with a glucuronic acid moiety from UDP-GlcUA, forming 4-methylumbelliferyl glucuronide (4-MUG).[1][6][7]
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Substrate Depletion: This glucuronidation reaction effectively sequesters UDP-GlcUA, diverting it away from the HA synthesis pathway.[6] By acting as a competitive substrate, 4-MU significantly reduces the cytosolic concentration of UDP-GlcUA, thereby starving the HAS enzymes of a critical building block and inhibiting HA production.[1][5]
Downregulation of Hyaluronan Synthase (HAS) mRNA Expression
In addition to substrate depletion, 4-MU exerts a significant inhibitory effect at the transcriptional level by reducing the expression of HAS enzymes.[1][5][8]
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Targeted Repression: Studies across numerous cell lines have shown that 4-MU treatment leads to a marked decrease in the mRNA levels of HAS2 and HAS3.[5][8] HAS2 is frequently the dominant and most affected isoform, which is significant as its expression is often correlated with malignant behavior in cancers.[2][8]
-
Uncertain Mechanism: The precise molecular mechanism by which 4-MU represses HAS gene transcription is not yet fully elucidated but is a key component of its overall action.[1][9]
Suppression of UDP-Glucose Dehydrogenase (UGDH)
A third, complementary mechanism involves the enzyme UDP-glucose dehydrogenase (UGDH).
-
Role of UGDH: UGDH is the enzyme that synthesizes UDP-GlcUA by oxidizing UDP-glucose. Its activity is crucial for supplying the precursor for both HA and other sulfated GAGs.[1][10]
-
Inhibition by 4-MU: Some evidence suggests that 4-MU can suppress the mRNA and protein expression of UGDH.[1][10] This action would further limit the availability of UDP-GlcUA, reinforcing the primary substrate depletion mechanism. While this may also affect the synthesis of other GAGs like chondroitin (B13769445) sulfate, HA synthesis appears to be more sensitive to UDP-GlcUA deficiency.[1]
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methylumbelliferone Diminishes Catabolically Activated Articular Chondrocytes and Cartilage Explants via a Mechanism Independent of Hyaluronan Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced chondrogenic matrix accumulation by 4-methylumbelliferone reveals the potential for selective targeting of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylumbelliferone: A Comprehensive Technical Guide to its Fluorescence Properties and pH Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a coumarin (B35378) derivative widely utilized in biomedical research as a fluorescent indicator and a substrate for detecting various enzymatic activities. Its robust and pH-sensitive fluorescence provides a versatile tool for high-throughput screening and quantitative bioassays. This technical guide delves into the core fluorescence properties of 4-MU, its profound dependence on pH, and detailed experimental protocols for its application.
Core Fluorescence Properties
4-Methylumbelliferone exhibits strong fluorescence in the blue region of the visible spectrum. The key characteristics of its fluorescence are summarized below.
Spectral Properties
The excitation and emission maxima of 4-MU are highly dependent on the pH of the environment. In its deprotonated (anionic) form, which is prevalent in alkaline conditions, 4-MU displays a strong absorbance and intense fluorescence. Conversely, in its protonated (neutral) form at acidic pH, both absorption and fluorescence are significantly blue-shifted and diminished.
| Property | Value (at optimal pH) | Conditions |
| Excitation Maximum | ~360 nm | Alkaline pH (e.g., pH 10.2 in 0.15 M glycine (B1666218) buffer)[1] |
| Emission Maximum | ~448-460 nm | Alkaline pH[2][3] |
| Quantum Yield | 0.74 - 0.95 | pH 5.98 and 9.75, respectively[4][5] |
Note: The fluorescence intensity of 4-MU at pH 10.3 can be approximately 100 times more intense than at pH 7.4[1].
pH Dependence of Fluorescence
The fluorescence of 4-MU is intrinsically linked to the pH of its solution due to the ionization of its 7-hydroxyl group. This property makes it a valuable pH indicator.
The Role of pKa
The pKa of the 7-hydroxyl group of 4-methylumbelliferone is approximately 7.6-7.8.[1][5][6] This is the pH at which the protonated (neutral) and deprotonated (anionic) forms are in equal concentration.
-
Below the pKa (Acidic pH): The neutral form of 4-MU predominates. This form has an absorption maximum at a shorter wavelength (~320 nm) and exhibits weak fluorescence.[7][8]
-
Above the pKa (Alkaline pH): The anionic form of 4-MU is the major species. This form absorbs strongly around 360 nm and is intensely fluorescent, with an emission maximum around 450 nm.[4][8]
The transition between these two forms results in a significant change in fluorescence intensity, which is maximal at a pH of 9-10.[1][9]
Visualization of pH-Dependent Fluorescence
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 90-33-5, 4-Methylumbelliferone, CAS: 90-33-5 [chemsynlab.com]
- 9. researchgate.net [researchgate.net]
Synthesis of Novel 4-Methylumbelliferone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of novel derivatives of 4-methylumbelliferone (B1674119) (4-MU), a fluorescent natural product known for its diverse biological activities. This document details the core synthetic methodologies, provides explicit experimental protocols, and presents quantitative data for a range of derivatives. Furthermore, it visualizes key signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Core Synthesis of 4-Methylumbelliferone
The foundational 4-methylumbelliferone scaffold is most commonly synthesized via the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester.
Pechmann Condensation: Synthesis of 4-Methylumbelliferone (1)
The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-keto esters under acidic conditions.[1]
Experimental Protocol:
A solution of resorcinol (B1680541) (5.5 g, 50 mmol) and ethyl acetoacetate (B1235776) (6.5 g, 50 mmol) in ethanol (B145695) (10 mL) is added dropwise to concentrated H₂SO₄ (5 mL) with stirring at 0–5 °C.[2] After the addition is complete, the reaction mixture is stirred for 4 hours at room temperature. The mixture is then poured onto ice water (100 mL) with vigorous stirring for 1 hour. The resulting white precipitate is collected by filtration, washed with cold water until neutral, and then dried. The crude product is recrystallized from ethanol to yield 4-methylumbelliferone.
Yield: 88% Melting Point: 185–186 °C[3]
Synthesis of 4-Methylumbelliferone Derivatives
The 4-methylumbelliferone core can be functionalized at various positions to generate a diverse library of derivatives. Key derivatives include amides, Schiff bases, triazoles, and hydrazide-hydrazones.
Amide Derivatives
Amide derivatives of 4-methylumbelliferone are commonly synthesized from amino-substituted 4-methylumbelliferone precursors.
Experimental Protocol: General Procedure for the Synthesis of 4-Methylumbelliferone Amide Derivatives. [2]
To a suspension of 6-amino-7-hydroxy-4-methylcoumarin or 8-amino-7-hydroxy-4-methylcoumarin (10 mmol) and triethylamine (B128534) (100 µL) in dichloromethane (B109758) (DCM, 30 mL), a solution of the desired acyl chloride (10 mmol) in DCM (20 mL) is added dropwise with stirring at 0–5 °C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The resulting mixture is processed and purified to yield the final amide derivative.
Table 1: Quantitative Data for Selected 4-Methylumbelliferone Amide Derivatives [2]
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | HR-ESI-MS (m/z) |
| 4aa | 6-(n-Butanoylamino) | 71.2 | 251.6–254.8 | 11.10 (s, 1H), 9.27 (s, 1H), 8.24 (s, 1H), 6.83 (s, 1H), 6.18 (s, 1H), 2.40 (t, 2H), 2.35 (s, 3H), 1.67–1.58 (m, 2H), 0.93 (t, 3H) | [M-H]⁻ 260.0918 |
| 4ad | 6-Hydrocinnamoylamino | 59.2 | 245.5–247.1 | 11.10 (s, 1H), 9.37 (s, 1H), 8.24 (s, 1H), 7.31–7.26 (m, 4H), 7.21–7.17 (m, 1H), 6.84 (s, 1H), 6.16 (s, 1H), 2.91 (t, 2H), 2.75 (t, 2H), 2.34 (s, 3H) | [M+H]⁺ 324.1235 |
| 4ae | 6-(4-Methyl-benzoylamino) | 44.7 | 286.8–288.1 | 11.09 (s, 1H), 9.54 (s, 1H), 8.07 (s, 1H), 7.90 (s, 2H), 7.34 (s, 2H), 6.88 (s, 1H), 6.19 (s, 1H), 2.38 (s, 6H) | [M-H]⁻ 308.0923 |
| 4ag | 6-(Furyl-2-formylamino) | 43.4 | 298.5–299.7 | 11.23 (s, 1H), 9.27 (s, 1H), 8.21 (s, 1H), 7.95 (s, 1H), 7.31 (s, 1H), 6.88 (s, 1H), 6.72 (s, 1H), 6.20 (s, 1H), 2.37 (s, 3H) | [M-H]⁻ 284.0563 |
| 4ah | 6-(Thienyl-2-formylamino) | 53.4 | 253.2–254.8 | 10.99 (s, 1H), 9.68 (s, 1H), 8.01 (d, 1H), 7.93 (s, 1H), 7.86 (d, 1H), 7.22 (t, 1H), 6.87 (s, 1H), 6.19 (s, 1H), 2.37 (s, 3H) | [M-H]⁻ 300.0328 |
| 4be | 8-(Cyclopropyl-formylamino) | 31.2 | 162.5–163.7 | 10.82 (s, 1H), 8.40 (s, 1H), 7.34 (d, 1H), 6.94 (d, 1H), 6.13 (s, 1H), 2.41 (s, 3H), 1.90–1.86 (m, 1H), 1.22–1.16 (m, 2H), 1.04–1.00 (m, 2H) | [M+H]⁺ 260.0921 |
| 4bg | 8-(2-Methyl-acryloylamino) | 20.8 | 289.1–291.2 | 10.75 (s, 1H), 8.44 (s, 1H), 7.35 (d, 1H), 6.96 (d, 1H), 6.12 (d, 2H), 5.66 (d, 1H), 2.41(s, 3H), 2.17(s, 3H) | [M+H]⁺ 260.0927 |
| 4bj | 8-(Cinnamoylamino) | 41.2 | 152.3–155.3 | 11.25 (s, 1H), 8.42 (s, 1H), 7.86 (d, 1H), 7.61 (s, 2H), 7.49–7.35 (m, 4H), 7.00–6.99 (m, 1H), 6.87 (d, 1H), 6.16 (s, 1H), 2.44 (s, 3H) | [M+Na]⁺ 344.0899 |
| 4bp | 8-(Thienyl-2-formylamino) | 29.2 | 244.6–246.2 | 10.67 (s, 1H), 8.66 (s, 1H), 7.86 (d, 1H), 7.68 (d, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 7.01 (d, 1H), 6.15 (s, 1H), 2.43 (s, 3H) | [M+H]⁺ 302.0491 |
Schiff Base Derivatives
Schiff bases are synthesized by the condensation of an amino-substituted 4-methylumbelliferone with an appropriate aldehyde or ketone.
Experimental Protocol: General Procedure for the Synthesis of 4-Methylumbelliferone Schiff Base Derivatives.
A mixture of an amino-substituted 4-methylumbelliferone (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) is dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 3-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.
Triazole Derivatives
Triazole derivatives can be prepared from a thiosemicarbazide (B42300) intermediate derived from 4-methylumbelliferone.[4]
Experimental Protocol: Synthesis of 4-Methyl-7-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one. [4]
A mixture of 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-N-phenylhydrazinecarbothioamide (1 mmol) and a 2% aqueous solution of NaOH (6 mL) is heated to reflux for 4 hours.[4] The solution is then neutralized with acetic acid, extracted with ethyl acetate, and purified by silica (B1680970) gel column chromatography to yield the triazole derivative.
Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazone derivatives are synthesized by the condensation of a 4-methylumbelliferone-based hydrazide with an aldehyde.[5]
Experimental Protocol: General Procedure for the Synthesis of 4-Methylumbelliferone Hydrazide-Hydrazone Derivatives. [5]
A mixture of a 4-methylumbelliferone carbohydrazide (B1668358) (1 mmol) and an aromatic aldehyde (1 mmol) are heated in ethanol (25 mL) with a catalytic amount of glacial acetic acid at reflux for 3–4 hours (monitored by TLC).[5] The precipitate that forms upon cooling is filtered, dried under low pressure, and recrystallized from ethanol to give the final hydrazide-hydrazone derivative.
Signaling Pathways and Experimental Workflows
4-Methylumbelliferone and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate some of these interactions and a general synthetic workflow.
References
- 1. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities [mdpi.com]
- 2. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylumbelliferone: A Technical Guide to its Function as a Hyaluronan Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin, has emerged as a significant tool in biomedical research and a potential therapeutic agent due to its potent inhibitory effects on hyaluronan (HA) synthesis.[1][2][3] Hyaluronan, a major glycosaminoglycan (GAG) component of the extracellular matrix (ECM), is critically involved in various physiological and pathological processes, including cell proliferation, migration, inflammation, and cancer progression.[1][3] This technical guide provides an in-depth overview of 4-MU's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
4-MU inhibits hyaluronan synthesis through a multi-faceted approach, primarily targeting the availability of substrates for hyaluronan synthases (HAS) and modulating the expression of these enzymes. The key mechanisms are:
-
Depletion of UDP-Glucuronic Acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), an enzyme that conjugates glucuronic acid to various molecules.[2][3] This process diverts the cellular pool of UDP-GlcUA, a crucial precursor for HA synthesis, towards the glucuronidation of 4-MU, forming 4-methylumbelliferyl glucuronide (4-MUG).[2][3][4] The resulting depletion of UDP-GlcUA limits the substrate availability for HAS enzymes (HAS1, HAS2, and HAS3), thereby inhibiting HA production.[2][3]
-
Downregulation of Hyaluronan Synthase (HAS) Expression: 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthases, particularly HAS2 and HAS3.[1][5][6] HAS2 is often the predominant isoform in many cell types and is closely associated with pathological conditions like cancer.[1][6] The reduction in HAS mRNA levels leads to decreased synthesis of the enzymes responsible for HA production.
-
Other Potential Mechanisms: Some studies suggest that 4-MU may also influence the expression of enzymes involved in the synthesis of UDP-sugar precursors, such as UDP-glucose dehydrogenase (UGDH).[2] Additionally, its metabolite, 4-MUG, has also been found to contribute to the inhibition of HA synthesis.[4]
Quantitative Data on 4-MU Efficacy
The inhibitory effects of 4-MU on hyaluronan synthesis and cellular processes have been quantified in numerous studies across various cell lines. The following tables summarize key findings.
Table 1: Effect of 4-Methylumbelliferone on Hyaluronan Synthesis
| Cell Line | 4-MU Concentration | Incubation Time | % Inhibition of HA Synthesis | Reference |
| Orbital Fibroblasts | 1 mM | 24 hours | ~87% | [7] |
| A2058 Melanoma | Not specified | Not specified | 22-80% (maximal) | [5][6] |
| MCF-7 Breast Cancer | Not specified | Not specified | 22-80% (maximal) | [5][6] |
| MDA-MB-361 Breast Cancer | Not specified | Not specified | 22-80% (maximal) | [5][6] |
| SKOV-3 Ovarian Cancer | Not specified | Not specified | 22-80% (maximal) | [5][6] |
| U251 Glioblastoma | 1000 µM | 24 hours | Significant reduction | [8] |
| LN229 Glioblastoma | 1000 µM | 24 hours | Significant reduction | [8] |
| Panc-1 Pancreatic Cancer (co-cultured with fibroblasts) | 1000 µM | Not specified | Significant decrease | [9] |
Table 2: Effect of 4-Methylumbelliferone on HAS mRNA Expression
| Cell Line | 4-MU Concentration | Incubation Time | Target Gene | % Downregulation | Reference |
| Orbital Fibroblasts | 1 mM | 24 hours | HAS2 | ~80% | [7] |
| CF41.Mg Canine Mammary Tumor | Dose-dependent | 24-72 hours | HAS2 | Dose-dependent reduction | [1] |
| A2058 Melanoma | Not specified | Not specified | HAS2 | ~88% | [5][6] |
| A2058 Melanoma | Not specified | Not specified | HAS3 | 60-84% | [5][6] |
| MCF-7 Breast Cancer | Not specified | Not specified | HAS2 | ~81% | [5][6] |
| MDA-MB-361 Breast Cancer | Not specified | Not specified | HAS3 | 60-84% | [5][6] |
| SKOV-3 Ovarian Cancer | Not specified | Not specified | HAS3 | 60-84% | [5][6] |
| Huh7 Hepatocellular Carcinoma | 2 mM | 24 hours | HAS2 | ~60% | [10] |
| JHH6 Hepatocellular Carcinoma | 2 mM | 24 hours | HAS3 | ~85% | [10] |
Table 3: Effect of 4-Methylumbelliferone on Cell Proliferation
| Cell Line | 4-MU Concentration | Incubation Time | % Inhibition of Proliferation | Reference |
| Orbital Fibroblasts | 1 mM | Not specified | Reduced to ~16% of control | [7] |
| U251 Glioblastoma | 1000 µM | 48 hours | ~70% | [8] |
| LN229 Glioblastoma | 1000 µM | 48 hours | ~70% | [8] |
Experimental Protocols
In Vitro Treatment of Cells with 4-Methylumbelliferone
Objective: To assess the effect of 4-MU on cellular functions such as proliferation, migration, and gene expression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
4-Methylumbelliferone (4-MU) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate the cells at a desired density in appropriate cell culture vessels and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of 4-MU Stock Solution: Prepare a concentrated stock solution of 4-MU (e.g., 100 mM) by dissolving the 4-MU powder in DMSO. Sterilize the solution by filtering it through a 0.22 µm syringe filter. Store the stock solution in aliquots at -20°C.
-
Treatment: On the day of the experiment, thaw the 4-MU stock solution. Prepare working concentrations of 4-MU by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of 4-MU or the vehicle control.
-
Assay: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses such as HA quantification, RNA extraction for gene expression analysis, or cell proliferation assays.
Quantification of Hyaluronan (HA) by ELISA
Objective: To measure the concentration of HA in cell culture supernatants or tissue homogenates.
Principle: This protocol is based on a competitive or sandwich enzyme-linked immunosorbent assay (ELISA) using a specific HA-binding protein.
Materials:
-
Commercially available HA ELISA kit (e.g., from R&D Systems, Cloud-Clone Corp., Abcam)
-
Cell culture supernatant or prepared tissue homogenate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure (General Sandwich ELISA Protocol):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and preparing working solutions of detection antibodies and other reagents.
-
Standard Curve: Create a standard curve by performing serial dilutions of the HA standard provided in the kit.
-
Sample Addition: Add a specific volume (e.g., 50 µL) of the standards and samples to the wells of the microplate pre-coated with an HA-binding protein.
-
Incubation: Add the detection reagent (e.g., a biotinylated HA-binding protein) to each well. Cover the plate and incubate for a specified time (e.g., 1-2 hours) at the recommended temperature (e.g., 37°C or room temperature).[11][12][13][14][15]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.[11][12][13][14]
-
Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. Cover the plate and incubate.[12]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well. A blue color will develop. Incubate in the dark for a specified time (e.g., 15-30 minutes).[11][12][14]
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.[11][12][14]
-
Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the HA concentration in the samples by interpolating their absorbance values from the standard curve.
Quantification of UDP-Glucuronic Acid (UDP-GlcUA) by HPLC
Objective: To measure the intracellular concentration of UDP-GlcUA to assess the direct impact of 4-MU on this HA precursor.
Principle: This method involves the extraction of intracellular metabolites followed by separation and quantification using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection.
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., hot ethanol (B145695) or a chloroform-methanol-water mixture)
-
HPLC system with a suitable column (e.g., anion exchange or hydrophilic interaction liquid chromatography - HILIC) and detector (e.g., UV or mass spectrometer)
-
UDP-GlcUA standard
Procedure (General):
-
Cell Harvesting and Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using an appropriate method. For example, add hot ethanol (75-80%) to the cell pellet, vortex, and incubate at a high temperature (e.g., 80°C) for a few minutes.[16]
-
Alternatively, use a chloroform-methanol-water extraction method.[17]
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the UDP-sugars.
-
The sample may require further purification, such as solid-phase extraction (SPE), to remove interfering substances.[16]
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the UDP-sugars using a suitable column and mobile phase gradient. Anion exchange chromatography is commonly used for the separation of these charged molecules.[16]
-
Detect the UDP-GlcUA peak using a UV detector (typically around 262 nm) or a mass spectrometer for more specific and sensitive quantification.[18]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a UDP-GlcUA standard.
-
Quantify the amount of UDP-GlcUA in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflow
Conclusion
4-Methylumbelliferone is a well-established and specific inhibitor of hyaluronan synthesis with a dual mechanism of action involving the depletion of the precursor UDP-GlcUA and the downregulation of HAS gene expression. Its efficacy in reducing HA levels and consequently affecting key cellular processes like proliferation and migration is well-documented across a range of cell types, making it an invaluable tool for studying the roles of hyaluronan in health and disease. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to investigate the effects of 4-MU in their specific experimental systems. As research continues to unravel the complex roles of hyaluronan, 4-MU will undoubtedly remain a cornerstone for both basic research and the development of novel therapeutic strategies targeting HA-dependent pathologies.
References
- 1. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 3. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyaluronic acid inhibition by 4-methylumbelliferone reduces the expression of cancer stem cells markers during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. abcam.com [abcam.com]
- 15. sinogeneclon.com [sinogeneclon.com]
- 16. Simultaneous determination of intracellular UDP-sugars in hyaluronic acid-producing Streptococcus zooepidemicus [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH | SIELC Technologies [sielc.com]
A Technical Guide to 4-Methylumbelliferone in Enzyme Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-methylumbelliferone (B1674119) (4-MU) as a fluorogenic substrate for studying enzyme kinetics. It covers the core principles, detailed experimental protocols, and data interpretation, offering a comprehensive resource for professionals in life sciences and drug development.
Introduction: The Principle of Fluorogenic Enzyme Assays
Enzyme kinetics studies are fundamental to understanding enzyme function, mechanism, and inhibition. Fluorogenic assays offer a highly sensitive and continuous method for measuring enzyme activity. 4-Methylumbelliferone (4-MU), also known as hymecromone, is a versatile fluorescent reporter molecule central to many of these assays.[1]
The core principle lies in the enzymatic cleavage of a non-fluorescent substrate that has been chemically linked to 4-MU. This substrate, often a glycoside or phosphate (B84403) derivative, is custom-synthesized to be recognized by a specific enzyme. Upon enzymatic hydrolysis, the fluorescent 4-MU molecule is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements.[2]
Physicochemical and Fluorescent Properties of 4-MU
The utility of 4-MU is rooted in its distinct fluorescent properties, which are highly dependent on pH. In its protonated form at neutral or acidic pH, it is colorless. However, upon deprotonation of its 7-hydroxyl group under alkaline conditions (pH > 7.5), it exhibits a strong blue fluorescence.[1][3] The fluorescence intensity reaches its maximum at a pH of 10 or higher.[3] This pH dependency is a critical factor in assay design, often requiring the addition of a high-pH stop buffer before measurement.
Table 1: Properties of 4-Methylumbelliferone (4-MU)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [1][3] |
| Molecular Weight | 176.2 g/mol | [1][3] |
| pKa (7-hydroxyl group) | 7.79 | [1][3] |
| Excitation Wavelength | ~360-365 nm (at high pH) | [3][4][5] |
| Emission Wavelength | ~445-450 nm (at high pH) | [3][4][5] |
| Solubility | Soluble in methanol (B129727) (with heating), DMSO, glacial acetic acid; practically insoluble in cold water. | [1][3] |
Applications in Enzyme Kinetics
4-MU can be conjugated to various moieties to create specific substrates for a wide range of enzymes, particularly hydrolases.
-
Glycosidases: Enzymes like β-glucuronidase, β-galactosidase, and hyaluronidase (B3051955) are commonly studied using 4-MU-based substrates such as 4-methylumbelliferyl-β-D-glucuronide (MUG).[6][7][8] The MUG test is a standard method for detecting E. coli, which produces β-glucuronidase.[6][7]
-
Phosphatases: 4-Methylumbelliferyl phosphate (MUP) is a fluorogenic substrate used to assay acid and alkaline phosphatase activity.[5]
-
Sulfatases: 4-Methylumbelliferyl sulfate (B86663) serves as a substrate for detecting sulfatase enzymes.[5]
-
Esterases: Substrates like 4-methylumbelliferone acetate (B1210297) (MUA) are used to characterize esterase activity.[9]
Detailed Experimental Protocol: A General Guide
This section outlines a typical workflow for a continuous kinetic assay using a 4-MU-based substrate. The specific concentrations of enzyme and substrate must be optimized for each system.
4.1. Materials and Reagents
-
Enzyme: Purified or in cell lysate/homogenate.
-
Substrate: Appropriate 4-methylumbelliferyl derivative (e.g., MUG, MUP).
-
4-MU Standard: For generating a standard curve.
-
Assay Buffer: Buffer system appropriate for optimal enzyme activity (e.g., sodium acetate for acidic enzymes, Tris-HCl for neutral/alkaline enzymes).
-
Stop Solution: High-pH buffer to terminate the reaction and maximize fluorescence (e.g., 0.1 M Glycine-NaOH, pH 10.7).[10]
-
Microplate: 96-well or 384-well, typically black opaque for fluorescence assays.
-
Fluorometer/Plate Reader: Capable of excitation at ~360 nm and emission detection at ~450 nm.[11]
4.2. Experimental Workflow
4.3. Step-by-Step Procedure
-
Generate a 4-MU Standard Curve:
-
Prepare a stock solution of 4-MU in a suitable solvent (e.g., DMSO, methanol).
-
Perform serial dilutions of the stock solution in the assay buffer + stop solution to create a range of known concentrations.
-
Add these standards to the microplate.
-
Measure the fluorescence (Relative Fluorescence Units, RFU) for each concentration.
-
Plot RFU versus the concentration of 4-MU to generate a standard curve. The slope of this line will be used to convert RFU/s to moles/s.
-
-
Enzyme Kinetic Assay:
-
Add a fixed volume of assay buffer to each well.
-
Add the enzyme solution to the wells. Include a "no-enzyme" control to measure background substrate hydrolysis.
-
Pre-incubate the plate at the desired temperature.
-
Initiate the reaction by adding the 4-MU substrate to all wells. To determine the Michaelis constant (Km), vary the substrate concentration across a range of wells while keeping the enzyme concentration constant.
-
Measure fluorescence immediately and continuously over time using a plate reader in kinetic mode.
-
Alternative (Endpoint Assay): Incubate for a fixed period, then add the stop solution to each well to terminate the reaction and maximize fluorescence before a single measurement.
-
4.4. Data Analysis
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each substrate concentration.
-
Convert the velocity from RFU/min to moles/min using the slope from the 4-MU standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-maximum velocity). This can be done using non-linear regression software or by using a linearized plot like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Quantitative Kinetic Data
The kinetic parameters for enzymes are highly dependent on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature). The following table provides examples found in the literature.
Table 2: Example Kinetic Parameters Determined Using 4-MU Substrates
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| Esterases | 4-MU Acetate (MUA) | 72 µM | Not specified | EMT6 mouse mammary tumor cells | [9] |
| Hyaluronidase | Hyaluronic Acid | 0.87-0.91 mg/ml | 1.66-1.74 nM/s | Recombinant Human PH20 | [12][13] |
| Hyaluronidase | Hyaluronan | 0.46 mg/ml | 126 nmol/L/s | Testicular | [14] |
| β-Glucuronidase | 4-MU-Glucuronide | Assay developed, specific parameters not listed | Assay developed, specific parameters not listed | Human liver homogenates | [15] |
_Note: These hyaluronidase kinetics were determined using the natural substrate, hyaluronic acid, with different detection methods, not a 4-MU derivative. They are included for comparative context in a field where 4-MU is also relevant.
Advanced Application: 4-MU as an Inhibitor of Hyaluronan Synthesis
Beyond its role as a reporter, 4-MU itself is an active pharmacological agent that inhibits the synthesis of hyaluronan (HA).[16][17] This makes it a valuable tool for drug development professionals studying diseases associated with excessive HA accumulation, such as cancer and chronic inflammation.[1][16]
4-MU's inhibitory mechanism involves depleting the cellular pool of a key HA precursor, UDP-glucuronic acid (UDP-GlcUA). 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it to form 4-methylumbelliferyl glucuronide (4-MUG).[1][17] This process consumes UDP-GlcUA, making it less available for Hyaluronan Synthase (HAS) enzymes to produce HA.[1][17]
This dual role of 4-MU underscores its importance. While researchers use 4-MU-conjugates to measure the activity of enzymes like hyaluronidase (which degrades HA), they can use 4-MU itself to inhibit the synthesis of HA, providing a comprehensive toolkit for investigating HA metabolism in health and disease.
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. notesforbiology.com [notesforbiology.com]
- 7. universe84a.com [universe84a.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Improved methodology for intracellular enzyme reaction and inhibition kinetics by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Kinetic investigation of recombinant human hyaluronidase PH20 on hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatographic quantification of 4-methylumbelliferyl-beta-D-glucuronide as a probe for human beta-glucuronidase activity in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 4-methylumbelliferone in different solvents
An In-depth Technical Guide to the Solubility of 4-Methylumbelliferone (B1674119)
Introduction
4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative with significant biological activities, including the inhibition of hyaluronic acid synthesis.[1] Its application in various fields, from biochemical assays as a fluorescent indicator to its potential as a therapeutic agent, necessitates a thorough understanding of its physicochemical properties.[2][3] Solubility is a critical parameter for researchers, scientists, and drug development professionals, as it dictates the design of in vitro assays, formulation strategies, and bioavailability. This guide provides a comprehensive overview of the solubility of 4-methylumbelliferone in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Solubility Profile of 4-Methylumbelliferone
4-Methylumbelliferone is an off-white to yellow crystalline solid.[1][2] Its solubility is largely dictated by the solvent's polarity. It is practically insoluble in cold water and non-polar solvents but demonstrates significantly higher solubility in polar organic solvents.[1][2] High solubility is observed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] It is also soluble in alcohols such as methanol (B129727) and ethanol, though to a lesser extent than in DMSO.[1] In many cases, solubility can be enhanced by mechanical methods such as sonication or by heating.[5]
Quantitative and Qualitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for 4-methylumbelliferone in various solvents. It is important to note that reported values can vary between suppliers, which may be attributable to differences in the purity of the compound, experimental conditions (e.g., temperature, pH), and measurement techniques.
| Solvent | Solubility | Remarks | Source(s) |
| Aqueous | |||
| Water (cold) | Practically Insoluble / < 1 mg/mL | [1][5][6][7][8] | |
| Water (hot) | Slightly Soluble | [1][9] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by first dissolving in DMSO. | [4] |
| Alcohols | |||
| Methanol | 50 mg/mL | With heating. | [8] |
| Methanol | Soluble | [1][2] | |
| Ethanol | ~0.25 mg/mL | [4] | |
| Ethanol | 33 mg/mL | Sonication recommended. | [5] |
| Ethanol | 35 mg/mL | [7] | |
| Ethanol | Soluble | [1] | |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4] | |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL (198.67 mM) | [7] | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (567.63 mM) | Ultrasonic needed. | [10] |
| Dimethyl Sulfoxide (DMSO) | 180 mg/mL (1.02 M) | Sonication recommended. | [5] |
| Dimethyl Sulfoxide (DMSO) | ≥ 300 mg/mL | [11] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] | |
| Acetone | Soluble | [2][12] | |
| Other Organic Solvents | |||
| Glacial Acetic Acid | Soluble | [3][8][9] | |
| Chloroform | Slightly Soluble | [1][2][8][9] | |
| Ether | Slightly Soluble | [1][2][8][9] | |
| Alkali Solutions | Soluble | [1][9] | |
| Ammonia | Soluble | [1][9] |
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for 4-methylumbelliferone solubility are not extensively published in the provided search results, a standard laboratory protocol for determining thermodynamic solubility can be outlined. The "shake-flask" method is a common and reliable technique.
Standard Shake-Flask Method
This protocol is a generalized procedure for determining the equilibrium solubility of a compound.
1. Materials and Preparation:
-
4-Methylumbelliferone (high purity, ≥98%).[4]
-
Selected solvents (analytical grade).
-
Glass vials with screw caps.
-
Orbital shaker or rotator with temperature control.
-
Centrifuge.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for quantification.
2. Experimental Procedure:
-
Step 1: Sample Preparation: Add an excess amount of solid 4-methylumbelliferone to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Step 2: Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Step 3: Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Step 4: Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.
-
Step 5: Sample Dilution and Quantification: Carefully pipette a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Step 6: Analysis: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 4-methylumbelliferone. The excitation and emission maxima of 4-MU are pH-dependent, a factor to consider in analytical method development.[3]
-
Step 7: Calculation: Calculate the original solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Note on Enhancing Dissolution: For kinetic or stock solution preparation, techniques such as vortexing, sonication, or warming the solution can be employed to accelerate the dissolution process.[5][13] However, for determining thermodynamic solubility, the solution should be allowed to return to the target temperature and equilibrate.
Mandatory Visualization
The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound like 4-methylumbelliferone in a research setting.
Caption: Workflow for experimental solubility determination of 4-methylumbelliferone.
References
- 1. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemsynlab.com [chemsynlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4-Methylumbelliferone | TargetMol [targetmol.com]
- 6. 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. 4-Methylumbelliferone - CAS-Number 90-33-5 - Order from Chemodex [chemodex.com]
- 9. 4-Methylumbelliferone [chembk.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. arctomsci.com [arctomsci.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone (4-MU)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone or 7-hydroxy-4-methylcoumarin, is a versatile coumarin (B35378) derivative widely utilized in biomedical research. It functions as a highly sensitive fluorescent indicator for enzymatic assays and pH measurements. Furthermore, 4-MU is a well-established inhibitor of hyaluronan (HA) synthesis, making it a valuable tool in cancer biology, immunology, and inflammation research.[1][2][3] This guide provides an in-depth overview of its core spectral properties, experimental protocols for its use, and its mechanism of action as a signaling pathway modulator.
The fluorescence of 4-MU is critically dependent on pH.[4][5][6] At neutral or acidic pH (below its pKa of ~7.8), the 7-hydroxyl group is protonated, and the molecule is colorless with minimal fluorescence.[7] As the pH becomes alkaline (pH > 7.5), the hydroxyl group deprotonates to form the phenolate (B1203915) anion, which exhibits intense blue fluorescence.[6][7] The fluorescence intensity reaches a maximum at a pH of 10 or higher, where it can be approximately 100 times more intense than at pH 7.4.[7]
Quantitative Spectral Data
The excitation and emission maxima of 4-methylumbelliferone are influenced by the solvent and, most significantly, the pH of the medium. The following table summarizes these properties under various conditions.
| pH | Solvent / Buffer | Excitation λmax (nm) | Emission λmax (nm) | Reference |
| Neutral | Water | 380 | 454 | [7] |
| Alkaline (pH 10.2) | 0.15 M Glycine Buffer | 365 | 445 | [7] |
| Not Specified | Not Specified | 360 | 448 | [8] |
| Not Specified | Enzyme Buffer | 360 | 460 | [9][10] |
| Acidic | Aqueous Solution | ~320 | ~445 | [4] |
| Alkaline (>pH 10) | Aqueous Solution | ~360-365 | ~445-450 | [4][7] |
Mechanism of Action: Inhibition of Hyaluronan Synthesis
4-Methylumbelliferone is widely used as a specific inhibitor of hyaluronan (HA) synthesis.[1][11] It exerts its effects through a dual mechanism:
-
Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs).[2][12] The UGT-mediated glucuronidation of 4-MU depletes the cellular pool of UDP-glucuronic acid (UDP-GlcUA), which is a crucial precursor substrate required by Hyaluronan Synthase (HAS) enzymes to synthesize HA.[2][11][12][13]
-
Downregulation of HAS Expression: 4-MU has been shown to reduce the mRNA expression of HA synthase enzymes, particularly HAS2 and HAS3, in various cell types.[2][11][13][14] This transcriptional repression further limits the cell's capacity to produce HA.
These actions lead to a significant reduction in HA production, which in turn inhibits cell proliferation, migration, and invasion, making 4-MU a subject of interest in cancer therapeutics.[13][14]
Experimental Protocols
This protocol provides a generalized method for quantifying 4-MU, typically after its enzymatic release from a non-fluorescent substrate (e.g., 4-MUG).
1. Materials and Reagents
-
4-Methylumbelliferone (4-MU): Sodium salt (e.g., Sigma, M1508).[15]
-
Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃), anhydrous.[15] This buffer raises the pH to >10 to maximize fluorescence and terminate the enzymatic reaction.
-
Solvent: Deionized water or appropriate assay buffer.
-
Equipment:
-
Spectrofluorometer or a fluorescent microplate reader.
-
Quartz or methacrylate (B99206) cuvettes, or black 96-well microplates.
-
Calibrated micropipettes.
-
2. Reagent Preparation
-
1 mM 4-MU Stock Solution (Stock A): Dissolve 19.8 mg of 4-MU sodium salt (MW=198.2) in 100 mL of deionized water.[15] Store this solution at 4°C, protected from light.
-
1 µM 4-MU Working Solution (Stock B): Dilute 10 µL of Stock A into 10 mL of deionized water.[15] Prepare fresh or store at 4°C, protected from light.
-
0.2 M Carbonate Stop Buffer: Dissolve 2.12 g of anhydrous Na₂CO₃ in deionized water to a final volume of 100 mL.[15]
3. Generating a Standard Curve
-
Prepare a series of dilutions from the 1 µM working solution (Stock B) in your assay buffer. A typical concentration range for the final standards in the measurement cuvette/well would be 0 nM to 200 nM.
-
For each standard, mix the diluted 4-MU with the Stop Buffer in the same ratio as your experimental samples. For example, add 100 µL of each standard dilution to 1.9 mL of Stop Buffer for cuvette-based reading, or mix appropriate volumes for a microplate.[15]
-
Prepare a "blank" sample containing only the assay buffer and Stop Buffer.[16]
4. Instrumentation and Measurement
-
Set the spectrofluorometer or plate reader to the appropriate wavelengths. A common setting is an excitation wavelength of 365 nm and an emission wavelength of 445-460 nm .[7][9][15]
-
Calibrate the instrument by first measuring the blank to set the zero point.[16]
-
Measure the fluorescence (in Relative Fluorescence Units, RFU) of each standard in the series.
-
Measure the fluorescence of the unknown experimental samples, which have been prepared and stopped in the same manner as the standards.
5. Data Analysis
-
Subtract the blank's RFU value from all standard and sample readings.
-
Plot the corrected RFU values of the standards against their known concentrations (e.g., in nM).
-
Perform a linear regression on the standard curve data. The relationship between fluorescence and 4-MU concentration should be linear within the tested range.[9][16]
-
Use the resulting equation (y = mx + c) to calculate the concentration of 4-MU in your unknown samples based on their measured RFU values.
Logical Relationships: pH and Fluorescence
The fluorescence of 4-MU is directly governed by its protonation state, which is in equilibrium and dictated by the environmental pH. This relationship is fundamental to its use as a pH indicator and in enzymatic assays where the reaction is quenched by a high-pH stop solution.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of Hyaluronic Acid Synthesis 4-Methylumbelliferone Suppresses the Secretory Processes That Ensure the Invasion of Neutrophils into Tissues and Induce Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Introduction: The Extracellular Matrix and the Pivotal Role of Hyaluronan
An In-depth Technical Guide to the Role of 4-Methylumbelliferone (B1674119) (4-MU) in Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Far from being a static scaffold, the ECM undergoes constant remodeling, a process crucial for tissue homeostasis, development, wound healing, and various pathological states. A key component of the ECM is hyaluronan (HA), a non-sulfated glycosaminoglycan (GAG).[1] HA is a simple, linear polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[2] Its synthesis is mediated by three hyaluronan synthases (HAS1, HAS2, and HAS3) located at the plasma membrane.[3] The abundance and size of HA polymers are critical in dictating cellular behavior, including proliferation, migration, and differentiation.[4] In pathological contexts such as cancer and fibrosis, dysregulation of HA synthesis and accumulation leads to an ECM that promotes disease progression.[3][5] This has made the targeted inhibition of HA synthesis a compelling therapeutic strategy.
4-Methylumbelliferone (4-MU): A Potent Modulator of the Extracellular Matrix
4-Methylumbelliferone (4-MU), also known as hymecromone, is a derivative of coumarin, a natural product found in the plant family Umbelliferae.[6] It is an orally available dietary supplement and an approved drug in Europe and Asia for treating biliary spasm.[1][7][8] Beyond this clinical use, 4-MU has been extensively investigated as a potent and specific inhibitor of hyaluronan synthesis.[6][9] Its ability to remodel the ECM by depleting HA has demonstrated significant therapeutic potential in preclinical models of cancer, fibrosis, inflammation, and autoimmune diseases.[1][5][10] This guide provides a comprehensive overview of the mechanisms of action, downstream effects, and experimental methodologies related to 4-MU's role in ECM remodeling.
Core Mechanism of Action: A Two-Pronged Inhibition of Hyaluronan Synthesis
4-MU inhibits HA synthesis through a dual mechanism: depleting the substrate pool necessary for HA production and downregulating the expression of the enzymes responsible for its synthesis.[6][11]
Substrate Depletion via Glucuronidation
The primary and most well-understood mechanism of 4-MU is the depletion of cellular UDP-glucuronic acid (UDP-GlcUA), one of the two essential precursors for HA synthesis.[1][11][12] 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid to form 4-methylumbelliferyl glucuronide (4-MUG).[13] This active glucuronidation process effectively sequesters UDP-GlcUA, reducing its availability for the HAS enzymes and thereby competitively inhibiting HA production.[1][6][12] Studies in various cell lines have shown that 4-MU treatment leads to a significant depletion of the cellular UDP-GlcUA pool, with reductions ranging from 38% to 95%.[11]
Downregulation of Hyaluronan Synthase (HAS) Expression
In addition to substrate depletion, 4-MU also transcriptionally represses the expression of HAS enzymes, particularly HAS2 and HAS3.[3][11] This effect has been observed in a multitude of cell types, including cancer cells, orbital fibroblasts, and aortic smooth muscle cells.[3][12][13] For instance, in MCF-7 breast cancer cells, where HAS2 is the major isoenzyme, 4-MU treatment lowered its mRNA levels by 81%.[11] Similarly, HAS3 expression was reduced by 60-84% in various other cancer cell lines.[11] 4-MU has also been shown to decrease the transcripts for enzymes involved in the synthesis of UDP-GlcUA, such as UDP-glucose pyrophosphorylase (UGPP) and UDP-glucose dehydrogenase (UGDH), further contributing to the reduction in HA synthesis.[12][14][15]
Modulation of Signaling Pathways
By reducing HA levels in the pericellular matrix, 4-MU disrupts the signaling cascades initiated by the interaction of HA with its primary cell surface receptor, CD44. This disruption has profound effects on cancer and stromal cell behavior.
One of the most significant pathways affected is the PI3K/Akt signaling cascade . The binding of HA to CD44 can activate PI3K, leading to the phosphorylation and activation of Akt, a key regulator of cell survival, proliferation, and motility.[4] 4-MU treatment has been shown to downregulate the PI3K/CD44 complex, inhibit Akt signaling, and suppress downstream effectors like β-catenin.[4][8] This inhibition of pro-survival signaling can induce apoptosis in cancer cells.[4]
Quantitative Effects of 4-MU on Cellular Processes
The following tables summarize the quantitative data from various preclinical studies, demonstrating the potent effects of 4-MU across different models.
Table 1: In Vitro Effects of 4-MU on Hyaluronan Synthesis and Gene Expression
| Cell Line / Type | 4-MU Concentration | Duration | Effect on HA Synthesis | Effect on Gene Expression | Reference |
| Orbital Fibroblasts | 1 mM | 24 hours | 85-91% inhibition | ↓ HAS2 mRNA; ↑ HAS3 mRNA | [13] |
| Aortic Smooth Muscle Cells | 1 mM | - | ↓ HA production | ↓ HAS1, HAS2, HAS3, UGDH, UGPP mRNA | [12] |
| A2058 Melanoma | 0.5 mM | - | ~80% inhibition | ↓ HAS2 mRNA by 88%; ↓ HAS3 mRNA by 60% | [11] |
| MCF-7 Breast Cancer | 0.5 mM | - | ~22% inhibition | ↓ HAS2 mRNA by 81% | [11] |
| SKOV-3 Ovarian Cancer | 0.5 mM | - | ~65% inhibition | ↓ HAS3 mRNA by 84% | [11] |
| B16F10 Melanoma Cells | 30-300 µM | 48 hours | Concentration-dependent inhibition | ↓ HAS1, HAS2, HAS3 mRNA | [16] |
| CT26 Colorectal Carcinoma | 0.5 mM | 24 hours | Significant inhibition | Not specified | [17] |
Table 2: In Vivo Efficacy of 4-MU in Preclinical Cancer and Fibrosis Models
| Disease Model | Animal Model | 4-MU Dosage | Outcome | Reference |
| Prostate Cancer (Metastasis) | Mouse (PC3-ML/Luc+) | 200-450 mg/kg/day (oral) | Completely prevented/inhibited skeletal metastasis | [4] |
| Prostate Cancer (Primary) | Mouse (DU145) | 200-450 mg/kg/day (oral) | 85-90% inhibition of tumor growth | [4][8] |
| Osteosarcoma (Metastasis) | Mouse | Not specified | Markedly inhibited lung metastasis | [6] |
| Ovarian Cancer | Rat | Not specified | Inhibited peritoneal tumor growth; prolonged survival | [7] |
| Liver Fibrosis | Mouse (CCl₄-induced) | Not specified | Prevented collagen and HA deposition; ↓ αSMA | [5][18] |
| Autoimmune Diabetes | Mouse (DORmO) | 5% in chow | Prevented disease progression | [19] |
| Multiple Sclerosis | Mouse (EAE) | 5% in chow | Prevented disease development | [19] |
Impact on ECM Remodeling and Cellular Behavior
By inhibiting HA, 4-MU profoundly alters the tumor microenvironment and fibrotic tissues.
-
In Cancer: The reduction of the HA-rich pericellular matrix by 4-MU has multifaceted anti-tumor effects. It inhibits cancer cell proliferation, migration, invasion, and metastasis.[3][6][11] Furthermore, 4-MU can suppress the activation of cancer stem cells (CSCs) and overcome chemoresistance, as the dense HA matrix can act as a barrier to chemotherapeutic agents.[7][20] By remodeling the tumor ECM, 4-MU can also inhibit angiogenesis and modulate immune cell infiltration.[1][6][8]
-
In Fibrosis: In fibrotic diseases, such as liver fibrosis, excessive deposition of ECM components, including HA and collagen, leads to tissue scarring and organ dysfunction.[5] 4-MU has been shown to be anti-fibrotic by preventing HA deposition, which in turn reduces the activation of hepatic stellate cells (HSCs)—the primary collagen-producing cells in the liver.[5][18] This leads to a reduction in collagen deposition and an increase in the expression of ECM-degrading enzymes like Hyaluronidase 1 (Hyal1).[5]
-
Other Effects: 4-MU's influence extends to inflammation and angiogenesis. It can suppress T-cell proliferation and modulate immune responses, which is beneficial in autoimmune disease models.[1] Its anti-angiogenic properties have been demonstrated by its ability to inhibit the growth of new blood vessels, a process essential for both tumor growth and certain inflammatory conditions.[1][21]
Key Experimental Protocols
Reproducible and accurate methodologies are essential for studying the effects of 4-MU. Below are detailed protocols for key experiments.
Quantification of Hyaluronan
An ELISA-like assay is the most common method for quantifying HA levels in cell culture supernatants or tissue lysates.[2][22]
Methodology:
-
Sample Preparation: Collect cell culture media or prepare tissue homogenates. Centrifuge to remove cellular debris.
-
Plate Coating: Coat 96-well microtiter plates with a specific HA-binding protein (e.g., aggrecan or cartilage link protein) and incubate overnight. Block non-specific binding sites.
-
Competitive Assay:
-
Prepare a standard curve using known concentrations of HA.
-
In a separate plate, pre-incubate samples and standards with a fixed amount of biotinylated HA-binding protein (b-HABP).
-
Transfer the mixtures to the coated plate. The HA in the sample will compete with the plate-bound HA for binding to the b-HABP.
-
Wash the plate to remove unbound reagents.
-
-
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) and then a substrate solution (e.g., TMB). The color intensity will be inversely proportional to the amount of HA in the sample.[22]
-
Analysis: Read the absorbance at the appropriate wavelength and calculate HA concentration by interpolating from the standard curve.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA levels of HAS, UGDH, and other ECM-related genes following 4-MU treatment.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of 4-MU or a vehicle control for a specified duration (e.g., 24-72 hours).[3]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits). Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers (for HAS1, HAS2, HAS3, etc.), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Include a housekeeping gene (e.g., GAPDH, 18S RNA) for normalization.[23]
-
Run the reaction in a real-time PCR cycler.
-
-
Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression of the target gene to the housekeeping gene.
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Supplement 4-Methylumbelliferone: An Effective Chemopreventive and Therapeutic Agent for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-methylumbelliferone Prevents Liver Fibrosis by Affecting Hyaluronan Deposition, FSTL1 Expression and Cell Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. klinik-st-georg.de [klinik-st-georg.de]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Reduced chondrogenic matrix accumulation by 4-methylumbelliferone reveals the potential for selective targeting of UDP-glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced chondrogenic matrix accumulation by 4-methylumbelliferone reveals the potential for selective targeting of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-methylumbelliferone Prevents Liver Fibrosis by Affecting Hyaluronan Deposition, FSTL1 Expression and Cell Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Methylumbelliferone Decreases the Hyaluronan-rich Extracellular Matrix and Increases the Effectiveness of 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Inhibition of Hyaluronan Synthesis Reduces Versican and Fibronectin Levels in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylumbelliferone: An In-depth Technical Guide to its Application as a Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylumbelliferone (B1674119) (4-MU) as a fluorescent pH indicator. It details the core principles of its function, presents key quantitative data, and offers detailed experimental protocols for its application in research and development settings.
Core Principles: The Chemistry of a pH-Sensing Fluorophore
4-Methylumbelliferone, a coumarin (B35378) derivative, exhibits pH-dependent fluorescence due to the protonation and deprotonation of its 7-hydroxyl group. In acidic to neutral solutions, 4-MU exists predominantly in its protonated, neutral form, which is weakly fluorescent. As the pH increases, the hydroxyl group deprotonates to form the anionic, phenolate (B1203915) species. This phenolate form possesses a more extensive delocalized π-electron system, leading to a significant increase in fluorescence intensity and a shift in its excitation and emission spectra. The equilibrium between these two forms is governed by the pKa of the 7-hydroxyl group, making 4-MU an excellent fluorescent indicator for pH ranges around its pKa.
Caption: Chemical equilibrium of 4-MU as a pH indicator.
Quantitative Data
The fluorescent properties of 4-methylumbelliferone are highly dependent on pH. The following tables summarize the key quantitative data for its use as a fluorescent pH indicator.
Table 1: Physicochemical and Spectroscopic Properties of 4-Methylumbelliferone
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | |
| Molecular Weight | 176.17 g/mol | |
| pKa (7-hydroxyl group) | ~7.6 - 7.8 | |
| Solubility | Soluble in methanol (B129727) and ethanol (B145695), sparingly soluble in water. |
Table 2: pH-Dependent Excitation and Emission Wavelengths of 4-Methylumbelliferone
| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| Acidic to Neutral pH | ~320 | ~445-450 | |
| Alkaline pH (>9) | ~360-365 | ~445-450 |
Table 3: Quantum Yield of 4-Methylumbelliferone at Different pH Values
| pH | Quantum Yield (Φ) | Reference |
| ~6.0 | ~0.74 | |
| >9.5 | ~0.95 |
Experimental Protocols
This section provides detailed methodologies for the preparation of 4-methylumbelliferone solutions and for the creation of a pH calibration curve to determine the pH of an unknown sample.
Preparation of 4-Methylumbelliferone Stock and Working Solutions
Materials:
-
4-Methylumbelliferone (powder)
-
Methanol or Ethanol (ACS grade or higher)
-
Deionized water
-
Volumetric flasks
-
Micropipettes
Procedure:
-
10 mM 4-MU Stock Solution:
-
Weigh out 17.62 mg of 4-methylumbelliferone.
-
Dissolve the powder in a minimal amount of methanol or ethanol (e.g., 1-2 mL) in a 10 mL volumetric flask.
-
Once fully dissolved, bring the volume up to 10 mL with deionized water.
-
Store the stock solution in a dark, airtight container at 4°C.
-
-
100 µM 4-MU Working Solution:
-
Dilute the 10 mM stock solution 1:100 in the desired buffer or deionized water. For example, add 100 µL of the 10 mM stock solution to 9.9 mL of the appropriate solvent.
-
Prepare this working solution fresh before each experiment.
-
Creating a pH Calibration Curve and Measuring an Unknown Sample
This protocol describes how to generate a standard curve of fluorescence intensity versus pH and subsequently use it to determine the pH of an unknown sample.
Materials:
-
100 µM 4-MU working solution
-
A series of standard buffer solutions with known pH values covering the desired range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Unknown sample(s)
-
Fluorometer with excitation and emission wavelength control
-
96-well black microplate or quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of pH Standards with 4-MU:
-
In a 96-well black microplate, add a fixed volume of the 100 µM 4-MU working solution to a series of wells. For example, add 10 µL of 100 µM 4-MU to each well.
-
To each of these wells, add a corresponding volume of a standard buffer solution to reach a final desired volume. For example, add 190 µL of each standard buffer (pH 6.0, 6.5, etc.) to the wells containing 4-MU, bringing the total volume to 200 µL. This results in a final 4-MU concentration of 5 µM.
-
-
Preparation of Unknown Sample(s) with 4-MU:
-
In separate wells of the same microplate, add the same fixed volume of the 100 µM 4-MU working solution (e.g., 10 µL).
-
Add the same corresponding volume of your unknown sample(s) to these wells (e.g., 190 µL).
-
-
Fluorometer Setup and Measurement:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for the pH range of interest. For a broad pH range, an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm is a good starting point.
-
Allow the plate to equilibrate to the desired temperature (e.g., room temperature or 37°C).
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their known pH values to generate a pH calibration curve.
-
Use the equation of the line from the linear portion of the calibration curve to calculate the pH of the unknown sample(s) from their measured fluorescence intensities.
-
Caption: Experimental workflow for pH measurement with 4-MU.
A Comprehensive Technical Guide to the Discovery and History of 4-Methylumbelliferone (Hymecromone)
Introduction
4-Methylumbelliferone (B1674119) (4-MU), also known by its pharmaceutical name hymecromone, is a synthetic heterocyclic aromatic compound belonging to the coumarin (B35378) family.[1] First synthesized via the Pechmann condensation, it was initially recognized for its distinct, pH-dependent fluorescent properties, which led to its widespread use as a fluorescent indicator and a substrate in enzyme assays.[2][3][4][5] Over the decades, its therapeutic value was uncovered, and it was approved as a choleretic and antispasmodic agent for biliary tract disorders in Europe and Asia.[6][7][8] More recently, 4-MU has garnered significant attention in the scientific community for its potent ability to inhibit hyaluronan (HA) synthesis, opening new avenues for research into its anti-inflammatory, anti-tumor, and anti-fibrotic capabilities.[8][9][10] This guide provides an in-depth exploration of the discovery, synthesis, historical development, and multifaceted applications of 4-methylumbelliferone.
Discovery and Synthesis: The Pechmann Condensation
The primary and most historically significant method for synthesizing 4-methylumbelliferone is the Pechmann condensation, a reaction discovered by German chemist Hans von Pechmann.[11] This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-keto ester.[11][12] For 4-methylumbelliferone, the specific reactants are resorcinol (B1680541) (a highly activated phenol) and ethyl acetoacetate (B1235776) (a β-keto ester).[2][3][13]
The reaction mechanism proceeds through several key steps:
-
Transesterification: An initial acid-catalyzed transesterification occurs between the phenol (resorcinol) and the β-keto ester (ethyl acetoacetate).
-
Electrophilic Aromatic Substitution: The activated carbonyl group then attacks the aromatic ring ortho to the hydroxyl group (an intramolecular Friedel-Crafts-type acylation).
-
Dehydration: The final step is the dehydration of the resulting alcohol, forming the unsaturated pyrone ring characteristic of coumarins.[4][11]
The use of a recyclable, solid acid catalyst like Dowex 50WX4 under solvent-free conditions exemplifies a green chemistry approach to this synthesis.[2][4]
Experimental Protocol: Synthesis of 4-Methylumbelliferone via Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Dowex 50WX4 resin)[2][14]
-
Ethanol
-
Ice bath
-
Beaker, stirring rod, filtration apparatus
Procedure:
-
Reaction Setup: In a beaker, combine equimolar amounts of resorcinol and ethyl acetoacetate.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring the mixture. The mixture will warm up and may change color. Caution: Sulfuric acid is highly corrosive.
-
Reaction Progression: Continue stirring the mixture. The reaction is typically exothermic and proceeds readily. For less reactive phenols, gentle heating might be required.[12][13]
-
Precipitation: After a few minutes of stirring, the product will begin to precipitate. To complete the precipitation, pour the reaction mixture into cold water or an ice bath.
-
Isolation: Collect the crude 4-methylumbelliferone precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining acid and unreacted starting materials. The product can be further purified by recrystallization from ethanol.
-
Drying and Characterization: Dry the purified crystals. The final product, 4-methylumbelliferone, should be a white or off-white crystalline powder.[1] Characterization can be performed using techniques such as melting point determination, IR, and NMR spectroscopy.[4]
Caption: Workflow for the Pechmann condensation synthesis of 4-methylumbelliferone.
Physicochemical Properties and Quantitative Data
4-Methylumbelliferone is a crystalline solid with distinct physical and chemical properties, most notably its pH-dependent fluorescence.[6][15]
| Property | Value | Reference(s) |
| IUPAC Name | 7-hydroxy-4-methylchromen-2-one | [10][16] |
| Synonyms | Hymecromone, 4-MU, 7-Hydroxy-4-methylcoumarin | [10] |
| Molecular Formula | C₁₀H₈O₃ | [10][15] |
| Molecular Weight | 176.17 g/mol | [10][15] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 194–195 °C (381-383 °F) | [6][10][16] |
| Solubility | Soluble in methanol, DMSO, glacial acetic acid; insoluble in water. | [6][10][16] |
| pKa | 7.79 | [16] |
| Fluorescence | Low pH (1.97-6.72): Ex: 320 nm, Em: 445 nm | [15] |
| High pH (7.12-10.3): Ex: 360 nm, Em: 455 nm | [15] | |
| IC₅₀ (HA Synthesis) | ~0.4 mM (in PC3-ML and DU145 cells) | [15][17] |
| IC₅₀ (Cancer Cells) | 0.2-0.4 mM (in various prostate cancer cell lines) | [15] |
Historical Applications
Fluorescent Indicator and Enzyme Substrate
The most prominent early application of 4-MU stemmed from its fluorescent properties. Esters and glycosides of 4-methylumbelliferone are non-fluorescent.[5] However, upon enzymatic cleavage of the ester or glycosidic bond, the highly fluorescent 4-methylumbelliferone molecule is released.[5][15] This "turn-on" fluorescence mechanism makes it an ideal substrate for fluorometric assays.
It is widely used to create fluorogenic substrates for detecting various enzyme activities, such as β-galactosidase and β-glucuronidase.[5] The intensity of the fluorescence emitted at ~450 nm is directly proportional to the amount of 4-MU released, allowing for sensitive and quantitative measurement of enzyme activity.[5]
Experimental Protocol: General Fluorometric Enzyme Assay
Objective: To quantify the activity of an enzyme (e.g., β-galactosidase) using a 4-MU-based substrate (e.g., 4-Methylumbelliferyl-β-D-galactoside).
Materials:
-
Cell lysate or purified enzyme solution
-
4-MU-based substrate stock solution
-
Assay buffer (optimized for the specific enzyme)
-
Stop buffer (e.g., high pH carbonate buffer)[5]
-
4-Methylumbelliferone standard solution (for calibration curve)
-
Fluorometer with excitation at ~365 nm and emission at ~460 nm[5]
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the 4-MU standard solution in assay buffer. Measure the fluorescence of each dilution to generate a standard curve that correlates fluorescence intensity with 4-MU concentration.[5]
-
Sample Preparation: Lyse cells to release the enzyme of interest. Dilute the cell lysate or purified enzyme in the assay buffer to a suitable concentration.
-
Enzyme Reaction: Add the 4-MU-based substrate to the diluted enzyme samples to initiate the reaction. Incubate the mixture for a defined period (e.g., 2-60 minutes) at the optimal temperature for the enzyme.
-
Stopping the Reaction: Terminate the reaction by adding the stop buffer. The high pH of the stop buffer denatures the enzyme and maximizes the fluorescence of the released 4-MU.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples using the fluorometer.
-
Data Analysis: Using the standard curve, convert the fluorescence readings of the samples into the concentration of 4-MU produced. Calculate the enzyme activity, typically expressed as units of activity per milligram of protein or per cell.
Pharmaceutical Agent: Hymecromone
Under the name hymecromone, 4-MU was developed and approved in many European and Asian countries, with its first use dating back to the 1960s, for the treatment of biliary spasm.[7][18][19] It functions as a choleretic (promotes bile production) and a selective antispasmodic for the sphincter of Oddi.[6][7][19] Despite being a coumarin derivative, it notably lacks the anticoagulant properties associated with compounds like warfarin.[7] Its long history of clinical use for biliary dyskinesia has established a reassuring safety and tolerability profile.[7][18]
Modern Research: Hyaluronan Synthesis Inhibition
A paradigm shift in 4-MU research occurred with the discovery of its ability to inhibit the synthesis of hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix.[9][10][16] Elevated HA levels are associated with the pathophysiology of numerous diseases, including cancer, chronic inflammation, and fibrosis.[9][16][18]
4-MU inhibits HA synthesis through a dual mechanism:
-
Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs). This process consumes UDP-glucuronic acid (UDP-GlcUA), one of the two essential precursors for HA synthesis, thereby depleting the substrate pool available to Hyaluronan Synthase (HAS) enzymes.[9][16][18]
-
HAS Gene Repression: 4-MU has been shown to downregulate the mRNA expression of HAS enzymes, particularly HAS2 and HAS3, which are often overexpressed in pathological conditions.[9][17]
This inhibition of HA production is the basis for 4-MU's promising therapeutic effects observed in numerous preclinical models.[16] Research has demonstrated its ability to reduce tumor growth and metastasis, suppress inflammatory responses, and mitigate fibrotic processes.[8][9][15][20] These findings have spurred significant interest in repurposing hymecromone for a range of modern therapeutic applications.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chegg.com [chegg.com]
- 3. Solved Pechmann Condensation - The synthesis proceeds via | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Hymecromone - Wikipedia [en.wikipedia.org]
- 7. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 8. What is Hymecromone used for? [synapse.patsnap.com]
- 9. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 12. chegg.com [chegg.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Methylumbelliferone | CAS:90-33-5 | hyaluronic acid (HA) synthesis inhibitor | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. JCI - Oral hymecromone decreases hyaluronan in human study participants [jci.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
4-Methylumbelliferone Derivatives: A Technical Guide to Their Synthesis and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin (B35378), and its synthetic analogs have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 4-methylumbelliferone derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. The guide details the anticancer, anti-inflammatory, and antioxidant properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction
Coumarins are a large class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological properties. Among these, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), also known as hymecromone, has emerged as a particularly promising scaffold for the development of new therapeutic agents.[1][2] Its derivatives have been explored for their potential in treating a variety of diseases, owing to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] This guide will delve into the core aspects of 4-MU derivatives, from their synthesis to their biological mechanisms.
Synthesis of 4-Methylumbelliferone and Its Derivatives
The core 4-methylumbelliferone structure is typically synthesized via the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate.[3] This foundational molecule can then be modified at various positions to generate a diverse library of derivatives, including amides, Schiff bases, and triazoles, each with potentially unique biological properties.
General Synthetic Workflow:
The development of novel 4-methylumbelliferone derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Figure 1: General experimental workflow for the synthesis and biological evaluation of 4-methylumbelliferone derivatives.
Biological Activities of 4-Methylumbelliferone Derivatives
Anticancer Activity
A significant body of research has focused on the anticancer potential of 4-MU derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[4]
Table 1: Anticancer Activity of Selected 4-Methylumbelliferone Derivatives (IC50 values in µM)
| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |
| Amide | 6-(n-Butanoylamino)-4-methylumbelliferone | MCF-7 | >100 | [2] |
| 8-(Phenylacetylamino)-4-methylumbelliferone | T. cinnabarinus | >1000 mg/L | [5] | |
| Schiff Base | N8 | Human Cancer Cell Lines | Not specified | [3] |
| N12 | Human Cancer Cell Lines | Not specified | [3] | |
| Triazole | N138 | HepG2 | Not specified | [3] |
| Other | Compound 10 | MGC-803 | 2.13 ± 0.75 | [6] |
| Compound 10 | NCI-H460 | 1.86 ± 0.73 | [6] | |
| Compound 9d | MCF-7 | 0.021 | [7] | |
| Compound 9d | HCT-116 | 0.021 | [7] | |
| Compound 9d | HepG-2 | 0.170 | [7] | |
| Compound 9d | A549 | 0.028 | [7] | |
| Compound 5a | MCF-7 | 83.69 | [8] | |
| Compound Ic | SK-LU-1, SPC-A-1, 95D | 20-25 | [9] | |
| Compound Id | SK-LU-1, SPC-A-1, 95D | 20-25 | [9] | |
| Compound IIc | SK-LU-1, SPC-A-1, 95D | 20-25 | [9] | |
| Compound IId | SK-LU-1, SPC-A-1, 95D | 20-25 | [9] | |
| 4-MU | HMEC | 650 ± 40 | [10] | |
| 4-MU | RF-24 | 370 ± 30 | [10] |
Anti-inflammatory Activity
4-MU and its derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of hyaluronan synthesis and the modulation of inflammatory signaling pathways.[5][11] They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[12]
Table 2: Anti-inflammatory Activity of 4-Methylumbelliferone Derivatives
| Derivative | Assay | Model | Effect | Reference |
| 4-MU | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [12] |
| 4-MU | Cytokine Release | Enterotoxin- and LPS-mediated acute lung injury models | Reduced inflammatory cytokine levels | [12] |
| 4-MU | Arthritis Model | Collagen-induced arthritis in mice | Ameliorated autoimmune disease | [12] |
Note: Specific IC50 values for a wide range of derivatives are not consistently reported in the literature, with many studies focusing on descriptive outcomes.
Antioxidant Activity
Many 4-MU derivatives have been identified as effective antioxidants, capable of scavenging free radicals and reducing oxidative stress. This activity is often attributed to the phenolic hydroxyl group on the coumarin ring.
Table 3: Antioxidant Activity of Selected 4-Methylumbelliferone Derivatives
| Derivative | Assay | Result | Reference |
| Various 4-MUs | DPPH Radical Scavenging | Excellent scavenging activities | |
| Various 4-MUs | FRAP Assay | Good reducing power | |
| Various 4-MUs | Nitric Oxide Radical Scavenging | Significant scavenging activity |
Note: The antioxidant capacity is often expressed as percentage of inhibition or equivalent capacity to a standard antioxidant, rather than IC50 values.
Signaling Pathways Modulated by 4-Methylumbelliferone Derivatives
The biological effects of 4-MU and its derivatives are mediated through the modulation of several key intracellular signaling pathways.
Inhibition of Hyaluronan Synthesis
A primary mechanism of action for 4-MU is the inhibition of hyaluronan (HA) synthesis. 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to the depletion of UDP-glucuronic acid (UDP-GlcUA), a precursor for HA synthesis. It also reduces the expression of hyaluronan synthase (HAS) mRNA.[5][11]
Figure 2: Mechanism of hyaluronan synthesis inhibition by 4-methylumbelliferone.
PI3K/AKT and MAPK Signaling Pathways
In the context of cancer, 4-MU has been shown to interfere with the PI3K/AKT and MAPK signaling pathways, which are crucial for cell proliferation, survival, and apoptosis.[4]
Figure 3: Modulation of PI3K/AKT and MAPK signaling pathways by 4-methylumbelliferone.
NF-κB and JAK/STAT Signaling Pathways
The anti-inflammatory effects of 4-MU derivatives are also linked to the inhibition of the NF-κB and JAK/STAT signaling pathways, which are central regulators of the inflammatory response.
Figure 4: Inhibition of NF-κB and JAK/STAT signaling pathways by 4-methylumbelliferone.
Detailed Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to purple formazan (B1609692), which is soluble in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the formazan solution is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 4-MU derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the 4-MU derivatives to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
Griess Assay for Nitric Oxide Inhibition
Principle: This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is based on a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured at 540 nm.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of various concentrations of the 4-MU derivatives for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. For signaling pathway analysis, antibodies that recognize phosphorylated (activated) forms of proteins are often used.
Protocol:
-
Cell Lysis: Treat cells with the 4-MU derivative and/or a signaling pathway activator/inhibitor. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
4-Methylumbelliferone and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer and inflammation, coupled with a well-understood mechanism of action, makes them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of their synthesis, biological evaluation, and the signaling pathways they modulate. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting more extensive in vivo studies to validate their therapeutic potential.
References
- 1. rroij.com [rroij.com]
- 2. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylumbelliferone Diminishes Catabolically Activated Articular Chondrocytes and Cartilage Explants via a Mechanism Independent of Hyaluronan Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of JAK-STAT signaling promotes hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 9. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
- 12. researchgate.net [researchgate.net]
The Advent of a Hyaluronan Synthesis Inhibitor: A Technical Deep Dive into Early Studies of 4-Methylumbelliferone
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational, pre-2010 research on 4-methylumbelliferone (B1674119) (4-MU) and its inhibitory effects on hyaluronan (HA) synthesis. Hyaluronan, a major component of the extracellular matrix, plays a pivotal role in various physiological and pathological processes, including cell proliferation, migration, and tumor progression. The discovery of 4-MU as an inhibitor of HA synthesis opened new avenues for research and potential therapeutic interventions. This document provides a comprehensive overview of the early quantitative data, experimental methodologies, and proposed mechanisms of action.
Core Mechanism of Action
Early investigations revealed a dual mechanism through which 4-methylumbelliferone inhibits hyaluronan synthesis. The primary modes of action are:
-
Depletion of UDP-Glucuronic Acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to the formation of 4-MU-glucuronide. This process consumes UDP-GlcUA, a crucial precursor for the synthesis of hyaluronan by hyaluronan synthases (HAS). The resulting depletion of the cellular UDP-GlcUA pool effectively starves the HA synthesis pathway.[1][2][3][4][5][6]
-
Downregulation of Hyaluronan Synthase (HAS) Expression: Studies demonstrated that 4-MU also reduces the mRNA expression levels of hyaluronan synthases, particularly HAS2 and HAS3.[1][2][4][7] The precise mechanism for this downregulation was not fully elucidated in the earliest studies but was a consistently observed phenomenon.
Quantitative Data from Early In Vitro Studies
The following tables summarize the key quantitative findings from seminal studies on the effect of 4-MU on hyaluronan synthesis and related cellular processes in various cell lines.
Table 1: Inhibition of Hyaluronan Synthesis by 4-Methylumbelliferone
| Cell Line | 4-MU Concentration (mM) | Duration of Treatment | % Inhibition of HA Synthesis | Reference |
| Human Skin Fibroblasts | 0.5 | 12 hours | 85% | [8] |
| Human Skin Fibroblasts | Not specified | Not specified | Specific inhibition | [7] |
| Rat 3Y1 Fibroblasts (HAS2 expressing) | Not specified | Not specified | Significant reduction | [3] |
| A2058 Melanoma | Not specified | Not specified | 22-80% (maximal) | [4] |
| MCF-7 Breast Cancer | Not specified | Not specified | 22-80% (maximal) | [4] |
| MDA-MB-361 Breast Cancer | Not specified | Not specified | 22-80% (maximal) | [4] |
| SKOV-3 Ovarian Cancer | Not specified | Not specified | 22-80% (maximal) | [4] |
| UT-SCC118 Squamous Carcinoma | Not specified | Not specified | 22-80% (maximal) | [4] |
| Panc-1 Pancreatic Cancer (in co-culture) | 1.0 | Not specified | 88% | [9] |
| Human Aortic Smooth Muscle Cells | 1.0 | Not specified | Reduction | [6] |
| MIA PaCa-2 Pancreatic Cancer | 0.5 | 72 hours | Inhibition of pericellular matrix | [10] |
Table 2: Effect of 4-Methylumbelliferone on HAS mRNA Expression and UDP-GlcUA Levels
| Cell Line | 4-MU Concentration | % Reduction in HAS2 mRNA | % Reduction in HAS3 mRNA | % Reduction in UDP-GlcUA | Reference |
| A2058 Melanoma | Not specified | 88% | 60-84% | 38-95% | [4] |
| MCF-7 Breast Cancer | Not specified | 81% | Not specified | 38-95% | [4] |
| MDA-MB-361 Breast Cancer | Not specified | Not specified | 60-84% | 38-95% | [4] |
| SKOV-3 Ovarian Cancer | Not specified | Not specified | 60-84% | 38-95% | [4] |
| Human Aortic Smooth Muscle Cells | 1.0 mM | Downregulation | Downregulation | 38% | [6] |
| CF41.Mg Canine Mammary Tumor | 0.2, 0.6, 1.0 mM | Dose-dependent downregulation | Upregulation at 24h | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols employed in the early investigations of 4-MU.
Cell Culture and 4-MU Treatment
-
Cell Lines: A variety of cell lines were utilized, including primary human skin fibroblasts, rat 3Y1 fibroblasts, and various human cancer cell lines such as A2058 (melanoma), MCF-7 and MDA-MB-361 (breast), SKOV-3 (ovarian), UT-SCC118 (squamous), Panc-1 and MIA PaCa-2 (pancreatic), and human aortic smooth muscle cells.
-
Culture Conditions: Cells were typically cultured in standard media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
4-Methylumbelliferone Preparation: 4-MU was typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which was then diluted in the culture medium to the desired final concentrations (ranging from 0.1 mM to 1.0 mM).
-
Treatment Duration: The incubation time with 4-MU varied depending on the experiment, ranging from a few hours (e.g., 12 hours) to several days (e.g., 72 hours).
Measurement of Hyaluronan Synthesis
-
Principle: The amount of hyaluronan secreted into the cell culture medium or associated with the cell layer was quantified.
-
Methodology: An ELISA-like assay was a common method. This involved the use of a specific HA-binding protein, often an aggrecan-link module fusion protein, to capture HA from the sample. The captured HA was then detected using a biotinylated version of the same binding protein, followed by a streptavidin-peroxidase conjugate and a colorimetric substrate. The absorbance was measured and compared to a standard curve of known HA concentrations.
Analysis of HAS mRNA Expression
-
Principle: The relative abundance of mRNA transcripts for the different hyaluronan synthase isoforms (HAS1, HAS2, HAS3) was determined to assess the effect of 4-MU on their gene expression.
-
Methodology:
-
RNA Extraction: Total RNA was isolated from cultured cells using standard methods, such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
Reverse Transcription: The extracted RNA was converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): The cDNA was then used as a template for PCR with primers specific for each HAS isoform. The amplification of the target genes was monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a labeled probe. The expression levels were typically normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.
-
Measurement of UDP-Glucuronic Acid Levels
-
Principle: The intracellular concentration of the key hyaluronan precursor, UDP-GlcUA, was measured to confirm the depletion mechanism of 4-MU.
-
Methodology:
-
Cell Extraction: Cells were harvested and lysed to release intracellular metabolites.
-
Chromatographic Separation: The cell extracts were analyzed by high-performance liquid chromatography (HPLC) to separate the different UDP-sugars.
-
Detection and Quantification: The separated UDP-GlcUA was detected by UV absorbance and quantified by comparing its peak area to that of a known standard.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures described in the early literature.
Caption: Mechanism of 4-methylumbelliferone's inhibition of hyaluronan synthesis.
Caption: General experimental workflow for in vitro studies of 4-MU.
Conclusion
The early research on 4-methylumbelliferone laid a critical foundation for understanding its role as a potent inhibitor of hyaluronan synthesis. These pioneering studies established its dual mechanism of action involving both substrate depletion and downregulation of key enzymes. The quantitative data and detailed experimental protocols from this era continue to inform current research into the therapeutic potential of 4-MU in a range of diseases characterized by excessive hyaluronan production, including cancer and inflammatory disorders. This guide serves as a technical resource for researchers aiming to build upon this foundational knowledge in the ongoing development of hyaluronan-targeted therapies.
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 4-methylumbelliferone on cell-free synthesis of hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Beta-Glucuronidase Assay Using 4-MUG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-glucuronidase (GUS) is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans.[1] In drug development, glucuronidation is a major pathway for the metabolism and elimination of many drugs, where a glucuronic acid moiety is attached to the drug molecule, increasing its water solubility and facilitating its excretion.[2] The activity of β-glucuronidase can reverse this process, releasing the active drug from its glucuronide conjugate, which can have significant pharmacological implications, including potential toxicity or altered drug efficacy.[3][4] The fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG) is widely used for the sensitive detection of β-glucuronidase activity.[5][6] The enzyme cleaves the substrate, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to determine enzyme activity.[7][8] This application note provides a detailed protocol for a quantitative, microplate-based β-glucuronidase assay using 4-MUG.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG) by β-glucuronidase. The reaction yields D-glucuronic acid and the fluorescent compound 4-methylumbelliferone (4-MU).[5][7] The fluorescence of 4-MU can be measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-455 nm.[7][9] The rate of fluorescent product formation is directly proportional to the β-glucuronidase activity in the sample. The reaction is typically stopped by adding a high pH buffer, such as sodium carbonate or glycine-NaOH, which also enhances the fluorescence of the 4-MU product.[7][10]
Signaling Pathway: Enzymatic Reaction
Caption: Enzymatic hydrolysis of 4-MUG by beta-glucuronidase.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Storage Temperature |
| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | Molecular biology grade | -20°C, desiccated |
| Beta-Glucuronidase (Positive Control) | e.g., from E. coli | -20°C |
| 4-Methylumbelliferone (4-MU) (Standard) | Fluorescence standard | -20°C |
| Assay Buffer | 50 mM HEPES, pH 7.4, with 0.01% Triton X-100 | 4°C |
| Stop Solution | 0.2 M Sodium Carbonate or 0.2 M Glycine-NaOH, pH ~10.4 | Room Temperature |
| Black, flat-bottom 96-well microplate | Opaque walls to minimize light scatter | Room Temperature |
| Microplate reader | Capable of fluorescence detection (Ex/Em = 365/455 nm) | N/A |
| Incubator | 37°C | N/A |
| Multichannel pipette and sterile tips | N/A | |
| Deionized water | Room Temperature | |
| Sample (e.g., cell lysate, tissue homogenate, purified enzyme) | -80°C |
Experimental Protocol
Preparation of Reagents
-
4-MUG Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-MUG powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Working Substrate Solution (e.g., 1 mM): On the day of the assay, dilute the 10 mM 4-MUG stock solution in Assay Buffer to the desired final working concentration. A common final assay concentration is between 100 µM and 1 mM.[11]
-
4-MU Standard Stock Solution (1 mM): Dissolve 4-MU powder in DMSO to make a 1 mM stock solution. Aliquot and store at -20°C.
-
4-MU Standard Curve Solutions: Prepare a series of dilutions of the 4-MU stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Sample Preparation: Thaw frozen samples (cell lysates, tissue homogenates) on ice. If necessary, dilute the samples in Assay Buffer to ensure the readings fall within the linear range of the standard curve.[12]
Assay Procedure
The following workflow is designed for a 96-well microplate format.
Caption: Workflow for the 4-MUG beta-glucuronidase assay.
-
Prepare the Microplate:
-
Standards: Add 50 µL of each 4-MU standard dilution in duplicate or triplicate to the wells of the black 96-well plate.
-
Samples: Add 50 µL of your diluted samples to separate wells.
-
Positive Control: Add 50 µL of a known concentration of β-glucuronidase.
-
Blank: Add 50 µL of Assay Buffer to at least two wells to serve as a background control.
-
-
Initiate the Reaction:
-
Add 50 µL of the 4-MUG Working Substrate Solution to all wells containing samples, positive control, and the blank. The total reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 to 60 minutes.[12] The incubation time may need to be optimized depending on the enzyme concentration in the samples. The reaction should be stopped during the linear phase of product formation.
-
-
Stop the Reaction:
-
Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and enhance the fluorescence of 4-MU.
-
-
Measure Fluorescence:
-
Read the fluorescence on a microplate reader with excitation at ~365 nm and emission at ~455 nm.[7]
-
Data Presentation and Analysis
| Parameter | Value/Range | Notes |
| Reagent Concentrations | ||
| 4-MUG (final concentration) | 100 µM - 1 mM | Km for E. coli GUS is ~125 µM.[11] |
| 4-MU Standard Curve | 0 - 20 nmol/well | Prepare a range of concentrations to determine the linear range of detection.[12] |
| Assay Buffer | 50 mM HEPES, pH 7.4 | pH is critical for enzyme activity and fluorescence.[13] |
| Stop Solution | 0.2 M Sodium Carbonate | Raises pH to >10 to stop the reaction and maximize 4-MU fluorescence.[7] |
| Volumes per Well | ||
| Sample/Standard/Blank | 50 µL | |
| 4-MUG Working Solution | 50 µL | |
| Stop Solution | 100 µL | |
| Total Final Volume | 200 µL | |
| Incubation | ||
| Temperature | 37°C | [12] |
| Time | 30 - 60 minutes | Optimize for your specific samples to stay within the linear reaction phase. |
| Fluorescence Measurement | ||
| Excitation Wavelength | ~365 nm | [7] |
| Emission Wavelength | ~455 nm | [7] |
Calculation of Beta-Glucuronidase Activity
-
Average Readings: Calculate the average fluorescence reading for each duplicate/triplicate of the standards, samples, and blank.
-
Correct for Blank: Subtract the average fluorescence of the blank from all standard and sample readings.
-
Generate Standard Curve: Plot the corrected fluorescence values of the 4-MU standards against their known concentrations (in nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Determine 4-MU Produced: Use the standard curve equation to calculate the amount of 4-MU (in nmol) produced in each sample well from their corrected fluorescence values.
-
Calculate Enzyme Activity: Use the following formula to determine the β-glucuronidase activity. The activity is typically expressed in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of 4-MUG per minute.[12]
Activity (nmol/min/mg) = [Amount of 4-MU produced (nmol)] / [Incubation time (min) x Protein amount in sample (mg)]
Applications in Drug Development
-
Metabolism Studies: Investigating the reactivation of glucuronidated drug metabolites back to their active forms by β-glucuronidase in various tissues, particularly in the gut microbiome.[4][14]
-
Prodrug Activation: Designing glucuronide prodrugs that are selectively activated by β-glucuronidase present in specific tissues or tumor microenvironments.[3]
-
Screening for Inhibitors: High-throughput screening for inhibitors of bacterial β-glucuronidase to prevent drug-induced gastrointestinal toxicity, for example, with chemotherapy drugs like irinotecan.[4][11]
-
Toxicology: Assessing the role of β-glucuronidase in the enterohepatic recirculation of drugs and their metabolites, which can prolong drug exposure and lead to toxicity.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. covachem.com [covachem.com]
- 3. Interindividual variability in expression and activity of human beta-glucuronidase in liver and kidney: consequences for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. goldbio.com [goldbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. microbenotes.com [microbenotes.com]
- 14. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylumbelliferone-Based Glycosidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-methylumbelliferone (B1674119) (4-MU) based substrates for the sensitive and quantitative measurement of glycosidase activity. The protocols are designed for researchers in various fields, including biochemistry, cell biology, and drug discovery, to facilitate the study of enzyme kinetics, inhibitor screening, and the elucidation of biological pathways.
Introduction to 4-Methylumbelliferone-Based Assays
4-Methylumbelliferone (4-MU) is a highly fluorescent compound that serves as an excellent reporter molecule in enzyme assays. In its glycosidically-linked form, 4-MU is non-fluorescent. However, upon enzymatic cleavage of the glycosidic bond by a specific glycosidase, the highly fluorescent 4-methylumbelliferone is released. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced and thus to the enzymatic activity. This fluorogenic method offers high sensitivity, allowing for the detection of low enzyme concentrations and making it suitable for high-throughput screening (HTS) applications.[1][2][3][4]
The general reaction is as follows:
4-Methylumbelliferyl-glycone + H₂O --(Glycosidase)--> 4-Methylumbelliferone (fluorescent) + Glycone
The fluorescence of 4-methylumbelliferone is pH-dependent, with maximal fluorescence observed at a pH above 9.[5] Therefore, assays are typically performed at the optimal pH for the enzyme, and then the reaction is stopped by adding a high pH buffer, which also enhances the fluorescent signal.[5] The fluorescence is typically measured with an excitation wavelength of around 360-365 nm and an emission wavelength of approximately 445-460 nm.[1][4][5][6]
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as K_m and V_max for various glycosidases.[5][7][8]
-
High-Throughput Screening (HTS): Screening of compound libraries for potential glycosidase inhibitors or activators.[2]
-
Reporter Gene Assays: Use of β-glucuronidase (GUS) or β-galactosidase as reporter genes in studies of gene expression and regulation.[1][4]
-
Disease Research: Investigation of glycosidase deficiencies associated with lysosomal storage disorders.[9][10]
-
Microbiology: Detection and quantification of microorganisms based on their specific glycosidase activities.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used 4-methylumbelliferone-based substrates and their corresponding enzymes.
Table 1: Kinetic Parameters of Glycosidases with 4-MU Substrates
| Enzyme | Substrate | K_m (mM) | V_max (U/mg) | Organism/Source |
| Neuraminidase | 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid | 0.307 | 7.36 | Not Specified |
| α-Galactosidase | 4-Methylumbelliferyl-α-D-galactoside | 0.12 | 44.0 | Not Specified |
| α-Fucosidase | 4-Methylumbelliferyl-α-L-fucoside | 0.017 | 5.89 | Not Specified |
| Glucocerebrosidase | 4-Methylumbelliferyl-β-D-glucoside (4MU-β-glc) | 0.862 | 1.7 pmol/min | Recombinant |
Unit definitions may vary between studies. Data extracted from a study by Hooker et al.[5] and a study on glucocerebrosidase assays.[7]
Table 2: Spectral Properties of 4-Methylumbelliferone
| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| General Assay Conditions | 360 - 365 | 445 - 460 |
| pH 4.6 | 330 | Not Specified |
| pH 7.4 | 370 | Not Specified |
| pH 10.4 | 385 | Not Specified |
| Reaction Product in Tris Buffer (pH 8.0) | 365 | 445 |
| Reaction Product in Acetate Buffer (pH 4.5) | Not Specified | Not Specified |
Data compiled from multiple sources.[1][6][12][13][14]
Experimental Protocols
Protocol 1: General Glycosidase Activity Assay
This protocol provides a general framework for measuring the activity of a glycosidase using a 4-MU-based substrate. Specific parameters such as buffer composition, pH, substrate concentration, and incubation time should be optimized for the specific enzyme being studied.
Materials:
-
4-Methylumbelliferyl-glycoside substrate
-
Enzyme preparation (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Assay Buffer (optimal for the specific glycosidase)
-
Stop Buffer (e.g., 0.2 M Sodium Carbonate or 0.2 M Glycine-NaOH, pH >10)[1][12]
-
4-Methylumbelliferone (for standard curve)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the 4-MU-glycoside substrate in a suitable solvent (e.g., DMSO or water). A typical starting concentration is 10 mM.
-
Prepare a stock solution of 4-methylumbelliferone in the same solvent (e.g., 1 mM) for generating a standard curve.[1][15]
-
Prepare the appropriate assay buffer at the optimal pH for the enzyme of interest.
-
Prepare the Stop Buffer.
-
-
Standard Curve:
-
Prepare a series of dilutions of the 4-methylumbelliferone stock solution in the assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Add a fixed volume of each dilution to the wells of the 96-well plate.
-
Add the Stop Buffer to each well to equalize the final volume and pH.
-
Measure the fluorescence using the microplate reader at Ex/Em = 365/460 nm.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Enzyme preparation (diluted in assay buffer)
-
Initiate the reaction by adding the 4-MU-glycoside substrate. The final substrate concentration should ideally be at or below the K_m value for inhibitor screening, or at saturating concentrations (e.g., 5-10 times the K_m) for determining V_max.[7][8]
-
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Stop Buffer to each well.
-
Measure the fluorescence at Ex/Em = 365/460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (no enzyme) from all readings.
-
Use the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).
-
Protocol 2: High-Throughput Screening (HTS) for β-Glucuronidase (GUS) Inhibitors
This protocol is adapted for a 384-well format for screening potential inhibitors of β-glucuronidase.[2]
Materials:
-
4-Methylumbelliferyl-β-D-glucuronide (4-MUG)
-
Recombinant β-glucuronidase (GUS) enzyme
-
HEPES buffer (50 mM, pH 7.4) with 0.017% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Automated liquid handling system (recommended)
-
Fluorometric microplate reader
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, add a small volume (e.g., 0.5 µL) of each test compound solution (or DMSO for controls) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add 30 µL of diluted GUS enzyme (e.g., 83 pM in HEPES buffer) to each well.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of 4-MUG substrate solution (e.g., 312.5 µM in HEPES buffer) to each well. The final assay volume will be 50 µL.[2]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at Ex/Em = 365/460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (DMSO only) and negative (no enzyme) controls.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., ≥50%).
-
Perform dose-response curves for hit compounds to determine their IC₅₀ values.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical 4-methylumbelliferone-based glycosidase assay.
Signaling Pathway: 4-MU Inhibition of Hyaluronan Synthesis
4-Methylumbelliferone is also widely recognized as an inhibitor of hyaluronan (HA) synthesis.[16][17][18][19] This inhibitory effect is primarily achieved through the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key precursor for HA synthesis.[17][18] 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to the formation of 4-methylumbelliferyl glucuronide and reducing the availability of UDP-GlcUA for hyaluronan synthases (HAS).[17][18] Additionally, 4-MU has been shown to downregulate the expression of HAS enzymes, particularly HAS2.[18][19] The inhibition of HA synthesis by 4-MU has significant downstream effects on various cellular processes, including cell proliferation, migration, and inflammation, by modulating signaling pathways mediated by HA receptors such as CD44 and RHAMM.[17] These pathways can include the PI3K/AKT and MAPK signaling cascades.[20]
Caption: Mechanism of 4-methylumbelliferone (4-MU) inhibition of hyaluronan synthesis and its impact on downstream signaling.
References
- 1. promega.com [promega.com]
- 2. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonol-based fluorescent indicator for determination of β-glucosidase activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06062E [pubs.rsc.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untitled Document [ucl.ac.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of blood glycosidase activities and their excursions in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Methylumbelliferyl a-D-glucopyranoside Fluorescent Substrate [sigmaaldrich.com]
- 14. Standardization of α-L-iduronidase Enzyme Assay with Michaelis-Menten Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Hyaluronan Synthesis Inhibition with 4-Methylumbelliferone (4-MU): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix, is increasingly recognized for its pivotal role in various pathological processes, including cancer progression, inflammation, and fibrosis. Elevated HA synthesis is often associated with disease states, making the enzymes responsible for its production, hyaluronan synthases (HAS), attractive therapeutic targets. 4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin, is a widely used and effective inhibitor of HA synthesis.[1][2][3] This document provides detailed protocols and application notes for utilizing 4-MU to measure the inhibition of HA synthesis in a research setting.
4-MU exerts its inhibitory effects through a dual mechanism. Primarily, it acts as a competitive substrate for UDP-glucuronosyltransferases, leading to the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for HA synthesis.[2][4][5][6] Additionally, 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthases (HAS), particularly HAS2.[1][6]
Core Applications
-
Screening and characterization of potential inhibitors of HA synthesis.
-
Investigating the role of HA in various biological processes, such as cell proliferation, migration, and invasion.[1][7]
-
Preclinical evaluation of 4-MU and its analogs as therapeutic agents in oncology, inflammatory diseases, and other HA-related pathologies.[1][2][3]
Experimental Protocols
In Vitro Inhibition of Hyaluronan Synthesis in Cultured Cells
This protocol describes a typical experiment to assess the dose-dependent inhibition of HA synthesis by 4-MU in a cell culture model.
Materials:
-
Cell line of interest (e.g., human skin fibroblasts, pancreatic cancer cells, glioblastoma cells)[5][7][8]
-
Complete cell culture medium
-
4-Methylumbelliferone (4-MU) (Sigma-Aldrich, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan blue) or a cell viability assay kit
-
HA quantitative assay kit (ELISA-based, e.g., from R&D Systems, Echelon Biosciences)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of 4-MU Stock Solution: Prepare a stock solution of 4-MU in DMSO. A typical stock concentration is 100 mM.
-
Treatment with 4-MU:
-
Prepare serial dilutions of 4-MU in a complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 mM to 1 mM.[6][9] Include a vehicle control (medium with DMSO at the same concentration as the highest 4-MU treatment).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-MU or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period, typically 24 to 72 hours.[1][6][7] The optimal incubation time may vary depending on the cell type and experimental goals.
-
Collection of Supernatant: After incubation, collect the cell culture supernatant, which contains the secreted HA. Centrifuge the supernatant to remove any detached cells and debris. Store the supernatant at -20°C or below until HA quantification.
-
Cell Viability/Cell Count: It is crucial to assess the effect of 4-MU on cell viability to ensure that the observed decrease in HA is not due to cytotoxicity. This can be done by performing a cell count using Trypan blue or a standard cell viability assay (e.g., MTT, MTS).
-
Quantification of Hyaluronan:
-
Quantify the concentration of HA in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
The basic principle of the ELISA involves the use of a specific HA-binding protein to capture and detect HA.
-
-
Data Analysis:
-
Normalize the HA concentration to the cell number or total protein content to account for any differences in cell proliferation.
-
Plot the normalized HA concentration against the 4-MU concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of 4-MU that causes 50% inhibition of HA synthesis.
-
Data Presentation
The quantitative results of 4-MU's effect on HA synthesis can be effectively summarized in tables for clear comparison.
Table 1: Dose-Dependent Inhibition of Hyaluronan Synthesis by 4-MU in Orbital Fibroblasts
| 4-MU Concentration (mM) | Hyaluronan Concentration (ng/10^5 cells) | % Inhibition |
| 0 (Control) | 100 ± 10 | 0 |
| 0.125 | 75 ± 8 | 25 |
| 0.25 | 52 ± 6 | 48 |
| 0.5 | 28 ± 4 | 72 |
| 1.0 | 13 ± 2 | 87 |
| 2.0 | 11 ± 2 | 89 |
| 4.0 | 10 ± 1 | 90 |
| 6.0 | 9 ± 1 | 91 |
Data are presented as mean ± SD. The data is representative based on findings in orbital fibroblasts.[6]
Table 2: Effect of 1 mM 4-MU on HA Synthesis and Gene Expression in Different Fibroblast Types (24-hour treatment)
| Cell Type | % HA Synthesis Inhibition | % Decrease in HAS2 mRNA | % Increase in HAS3 mRNA | % Increase in HYAL2 mRNA |
| Control Orbital Fibroblasts | 85.3 ± 2.9 | 72 ± 12 | 136 ± 42 | 257 ± 72 |
| Graves' Orbitopathy Orbital Fibroblasts | 85.4 ± 2.8 | 76 ± 18 | 199 ± 93 | 260 ± 24 |
| Dermal Fibroblasts | 91.3 ± 1.2 | 91 ± 3 | 134 ± 35 | 235 ± 24 |
Data are presented as mean ± SD. This table summarizes the multifaceted effects of 4-MU on HA metabolism.[6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involved in measuring HA synthesis inhibition by 4-MU.
Caption: Mechanism of 4-MU-mediated inhibition of hyaluronan synthesis.
Caption: Experimental workflow for measuring HA synthesis inhibition by 4-MU.
Conclusion
4-Methylumbelliferone is a valuable tool for studying the role of hyaluronan in health and disease. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively measure the inhibition of HA synthesis. Careful execution of these experiments, coupled with accurate data analysis, will yield reliable and reproducible results, contributing to the advancement of research in fields where HA plays a critical role.
References
- 1. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methylumbelliferone in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferone (B1674119) (4-MU), a coumarin (B35378) derivative, is a versatile fluorogenic substrate widely employed in high-throughput screening (HTS) for the identification and characterization of enzyme modulators and for studying cellular processes. Its utility stems from the enzymatic cleavage of non-fluorescent 4-MU-conjugated substrates, which releases the highly fluorescent 4-methylumbelliferone molecule. This fluorescence can be readily quantified, providing a sensitive and robust method for measuring enzyme activity in a miniaturized, automated format suitable for screening large compound libraries. This document provides detailed application notes and protocols for the use of 4-MU in HTS, with a focus on enzyme inhibitor screening and cellular assays for hyaluronan synthesis.
Principle of 4-MU Based Assays
The fundamental principle of 4-MU-based assays lies in the enzymatic hydrolysis of a glycosidic, phosphate (B84403), or sulfate (B86663) bond linking 4-MU to a specific substrate moiety. In its conjugated form, the fluorescence of 4-MU is quenched. Upon enzymatic cleavage, the free 4-MU molecule is released, which exhibits strong fluorescence upon excitation with UV light (typically around 360 nm), with an emission maximum at approximately 450 nm. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced and thus to the enzyme's activity.
The fluorescence of 4-MU is pH-dependent, with maximal emission in alkaline conditions (pH > 9). Therefore, in assays where the optimal pH for enzymatic activity is neutral or acidic, a "stop" solution containing a high pH buffer (e.g., glycine-NaOH, pH 10.5) is typically added to terminate the reaction and maximize the fluorescent signal.
Applications in High-Throughput Screening
4-MU and its derivatives are utilized in a wide range of HTS assays to screen for modulators of various enzymes and cellular pathways.
Enzyme Inhibitor Screening
A primary application of 4-MU is in the screening for inhibitors of various hydrolase enzymes. Non-fluorescent 4-MU substrates are commercially available for a variety of enzyme classes.
-
Glycosidases: Assays for enzymes such as β-glucuronidase, β-galactosidase, α-glucosidase, and hyaluronidase (B3051955) are well-established. These are crucial for drug discovery in areas like lysosomal storage disorders, diabetes, and cancer.
-
Phosphatases: The fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), a derivative of 4-MU, is widely used for screening protein tyrosine phosphatase (PTP) inhibitors, which are targets in oncology and immunology.
-
Sulfatases: 4-methylumbelliferyl sulfate is used in assays for sulfatases, which are involved in various physiological and pathological processes.
Cellular Assays: Inhibition of Hyaluronan Synthesis
Beyond its use as a substrate, 4-MU itself is a well-characterized inhibitor of hyaluronan (HA) synthesis. This property is exploited in cellular HTS assays to screen for compounds that modulate HA production, a key process in cancer progression, inflammation, and fibrosis. 4-MU acts by depleting the intracellular pool of UDP-glucuronic acid (UDP-GlcUA), a key precursor for HA synthesis, and by downregulating the expression of hyaluronan synthases (HAS).
Data Presentation
Quantitative data from HTS assays are crucial for hit identification and lead optimization. Key parameters include the Z'-factor, which assesses the quality and robustness of an assay, the signal-to-background (S/B) ratio, and the IC50 value for inhibitors.
| Assay Type | Enzyme/Process | Substrate | Key Parameters | Reference |
| Enzyme Inhibition | Protein Tyrosine Phosphatase (STEP) | DiFMUP | Km: 1.8 ± 0.04 µM | |
| Bacterial Glycosyltransferase (NleB1) | UDP-Glo™ Assay | Z'-factor: 0.88 ± 0.05 | ||
| Hyaluronidase | Hyaluronic Acid | IC50 (6-O-Palmitoyl-L-Ascorbic Acid): ~50 µM | ||
| Cellular Assay | Hyaluronan Synthesis Inhibition | 4-MU | Inhibition of HA synthesis (1 mM 4-MU): ~87% |
Experimental Protocols
Protocol 1: High-Throughput Screening for Glycosyltransferase Inhibitors
This protocol describes a general method for screening a compound library for inhibitors of a glycosyltransferase using a 4-methylumbelliferyl-glycoside substrate in a 384-well plate format.
Materials:
-
384-well, black, flat-bottom plates
-
Glycosyltransferase enzyme
-
4-Methylumbelliferyl-glycoside substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide)
-
Assay buffer (enzyme-specific, e.g., 50 mM Tris-HCl, pH 7.5)
-
Compound library dissolved in DMSO
-
Positive control inhibitor
-
Stop solution (e.g., 0.5 M Glycine-NaOH, pH 10.5)
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Compound Plating:
-
Add 200 nL of compound solution (from the library) or DMSO (for controls) to the appropriate wells of the 384-well plate.
-
Include wells with a known inhibitor as a positive control for inhibition.
-
-
Enzyme Addition:
-
Prepare a solution of the glycosyltransferase in assay buffer at a 2X final concentration.
-
Add 10 µL of the enzyme solution to each well.
-
For background controls, add 10 µL of assay buffer without the enzyme.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction:
-
Prepare a solution of the 4-methylumbelliferyl-glycoside substrate in assay buffer at a 2X final concentration.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Signal Development:
-
Add 10 µL of stop solution to each well to terminate the reaction and increase the pH for optimal fluorescence.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))
-
Determine the Z'-factor for the assay to assess its quality: Z' = 1 - (3 * (SD_no_inhibition + SD_background)) / (Mean_no_inhibition - Mean_background) An assay with a Z'-factor > 0.5 is considered excellent for HTS.
Protocol 2: Cellular High-Throughput Screening for Inhibitors of Hyaluronan Synthesis
This protocol outlines a method to screen for inhibitors of hyaluronan (HA) synthesis in a cell-based assay using a 384-well plate format. The assay measures the amount of HA secreted into the cell culture medium.
Materials:
-
384-well clear-bottom, black-wall tissue culture plates
-
Cells known to produce high levels of HA (e.g., human skin fibroblasts, B16F10 melanoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound library dissolved in DMSO
-
4-Methylumbelliferone (4-MU) as a positive control inhibitor
-
Hyaluronan ELISA kit
-
Automated liquid handler
-
Plate reader for absorbance or fluorescence (depending on the ELISA kit)
Procedure:
-
Cell Seeding:
-
Seed the cells into the 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add 100 nL of compound solution from the library or DMSO (for controls) to each well.
-
Include wells treated with a known concentration of 4-MU as a positive control for HA synthesis inhibition.
-
-
Incubation:
-
Incubate the plates for 24-48 hours to allow for compound effects on HA synthesis and secretion.
-
-
**Collection of Condition
Application Notes and Protocols: 4-Methylumbelliferone as a Reporter Molecule in Gene Expression Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylumbelliferone (B1674119) (4-MU), a coumarin (B35378) derivative, is a widely utilized fluorescent reporter molecule in molecular biology, particularly for quantifying gene expression.[1] Its principal application lies in its use as a substrate for enzymes encoded by reporter genes, most notably the β-glucuronidase (GUS) gene from E. coli. The GUS reporter system is a powerful tool for studying gene expression in a variety of organisms, especially plants.[2] The assay's sensitivity, simplicity, and quantitative nature make it an invaluable technique in basic research and drug discovery.
The underlying principle of the 4-MU-based assay is the enzymatic hydrolysis of a non-fluorescent substrate, 4-methylumbelliferyl-β-D-glucuronide (MUG), by the GUS enzyme.[3][4] This reaction cleaves the glucuronide moiety, releasing 4-methylumbelliferone (4-MU), a highly fluorescent product.[3][4] The fluorescence of 4-MU, which is maximal at a pH above its pKa, can be measured with a fluorometer, and the intensity of the fluorescence is directly proportional to the amount of GUS enzyme present, thus reflecting the expression level of the gene of interest.[2]
Biochemical Principle
The enzymatic reaction at the core of the GUS reporter assay is the hydrolysis of MUG by β-glucuronidase. This process is illustrated in the signaling pathway diagram below.
Caption: Enzymatic conversion of non-fluorescent MUG to fluorescent 4-MU by GUS.
Applications in Research and Drug Development
The GUS reporter system utilizing 4-MU is a versatile tool with numerous applications:
-
Promoter Analysis: Researchers can fuse a promoter of interest to the GUS gene to study its activity under different conditions, in various tissues, or at different developmental stages.
-
Gene Expression Studies: The system allows for the quantification of gene expression in response to stimuli such as hormones, stress, or drug candidates.
-
Drug Screening: High-throughput screening assays can be developed to identify compounds that modulate the expression of a target gene.
-
Transgenic Analysis: The GUS gene serves as a reliable marker for identifying and characterizing transgenic organisms.
Beyond its role as a reporter, 4-methylumbelliferone itself has been investigated for its therapeutic properties. It is a known inhibitor of hyaluronic acid synthesis and has demonstrated anti-tumor, anti-inflammatory, and anti-fibrotic effects in various studies.[5][6][7][8] This dual role of 4-MU as both a reporter molecule and a bioactive compound makes it a subject of interest in drug development.[9][10]
Experimental Protocols
A generalized workflow for a quantitative GUS assay using 4-MU is depicted below.
References
- 1. The Chemistry of 4-Methylumbelliferone: Exploring the Science Behind It | The Longevity Specialists [thelongevityspecialists.com]
- 2. maokangbio.com [maokangbio.com]
- 3. Quantitative GUS Activity Assay of Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 4-Methylumbelliferone in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a coumarin (B35378) derivative widely utilized in preclinical research as a potent inhibitor of hyaluronan (HA) synthesis.[1][2] Hyaluronan, a major component of the extracellular matrix, is implicated in the pathophysiology of numerous diseases, including cancer, inflammation, autoimmunity, and metabolic disorders.[1][2] By depleting the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key substrate for hyaluronan synthases (HAS), 4-MU effectively reduces HA production both in vitro and in vivo.[1][3] These application notes provide a comprehensive overview of the in vivo use of 4-MU in mouse models, including detailed protocols, quantitative data from various studies, and visualizations of relevant signaling pathways and experimental workflows.
Applications of 4-Methylumbelliferone in Mouse Models
4-MU has demonstrated therapeutic potential in a variety of mouse models, primarily through its ability to inhibit HA synthesis.
1. Oncology
In cancer research, 4-MU has been shown to inhibit tumor growth, proliferation, migration, invasion, and metastasis.[1][4][5] Its anti-cancer effects have been observed in models of pancreatic cancer, breast cancer, melanoma, and hepatocellular carcinoma.[1][4][5][6] By reducing HA in the tumor microenvironment, 4-MU can disrupt cancer cell signaling and increase apoptosis.[4]
2. Autoimmune and Inflammatory Diseases
4-MU has shown beneficial effects in mouse models of autoimmune diseases such as type 1 diabetes, multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), and collagen-induced arthritis.[7][8][9][10] It can modulate the immune response, for instance by promoting the differentiation of regulatory T-cells (Tregs) and reducing pro-inflammatory T-cell phenotypes.[9] Additionally, 4-MU has been found to prevent lung injury in models of acute lung injury.[1][10]
3. Metabolic Diseases
In the context of metabolic diseases, 4-MU has been reported to lower body weight, reduce serum cholesterol, and improve insulin (B600854) resistance in animal models.[11] It has also been shown to promote β-cell renewal and inhibit dedifferentiation in a mouse model of type 1 diabetes.[12]
4. Cardiovascular Diseases
Recent studies have explored the role of 4-MU in cardiovascular diseases. In a mouse model of pressure-overload induced cardiac hypertrophy, 4-MU treatment attenuated myocardial hypertrophy, fibrosis, and inflammation.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo administration of 4-MU in mouse models.
Table 1: Effective Dosages and Administration Routes of 4-MU in Different Mouse Models
| Disease Model | Mouse Strain | 4-MU Concentration in Chow | Calculated Daily Dose | Administration Route | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 5% | ~250 mg/mouse/day | Oral (in chow) | [7][8] |
| Autoimmune Diabetes (DORmO) | BALB/c | 5% | ~250 mg/mouse/day | Oral (in chow) | [7][8] |
| Pancreatic Cancer | SCID mice | Not specified in chow | Not specified | Oral (in chow) | [4] |
| Breast Cancer Bone Metastasis | Xenograft | Not specified in chow | Not specified | Oral (in chow) | [5] |
| Pressure-Overloaded Heart | C57BL/6J | 5% (50 g/kg) | ~250 mg/mouse/day | Oral (in chow) | [13] |
| Hepatocellular Carcinoma | C57BL/6 | Not applicable | 25 and 50 mg/kg/day | Intraperitoneal | [6] |
| Osteoarthritis (DMM model) | C57BL/6 | Not specified in chow | Not specified | Oral (in chow) | [14] |
| Type 1 Diabetes (STZ-induced) | C57BL/6 | Not applicable | Not specified | Intraperitoneal | [12] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of 4-MU in Mice
| Parameter | Value | Mouse Strain | Reference |
| Time to reduce serum HA | ~1 week | C57BL/6 | [7][8] |
| Major Metabolites in Plasma | 4-methylumbelliferyl glucuronide (4-MUG) (>90%), 4-methylumbelliferyl sulphate (4-MUS) | C57BL/6, BALB/c | [7][8] |
| Bioavailability (Oral) | Low | Not specified | [7][15] |
| Plasma Half-life (t1/2,β) | Significantly shorter than in rats | Not specified | [16] |
| Plateau of 4-MU concentration (in chow) | Starting at 4 days post-treatment start | C57BL/6J | [3] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of 4-MU in Mouse Chow
This protocol is based on the widely reported effective method for in vivo 4-MU administration.[7][8][13]
Materials:
-
4-Methylumbelliferone (Sigma-Aldrich or equivalent)
-
Standard mouse chow
-
Chow press or custom diet formulation service (e.g., TestDiet®)
-
Scale
-
Mixer
Procedure:
-
Dosage Calculation: The most commonly used and effective concentration of 4-MU in chow is 5% by weight.[7][8][13] This is calculated to deliver approximately 250 mg of 4-MU per mouse per day.[7][8]
-
Chow Preparation:
-
Thoroughly mix the powdered standard mouse chow with 4-MU powder to achieve a homogenous 5% (w/w) mixture.
-
Use a chow press to form pellets from the mixture.
-
Alternatively, utilize a commercial service to prepare the custom diet to ensure homogeneity and proper pelleting.
-
It is recommended to have the chow irradiated before use to maintain sterility.[3]
-
-
Administration:
-
Monitoring:
-
Monitor the body weight of the mice regularly. Initial weight loss may be observed in the first week of treatment, which typically normalizes thereafter.[7][8][15]
-
Monitor food and water intake to ensure the mice are consuming the medicated chow.
-
For pharmacodynamic assessment, serum hyaluronan levels can be measured using an ELISA kit after the loading period.
-
Protocol 2: Intraperitoneal Administration of 4-MU
While oral administration is generally more effective for systemic long-term studies, intraperitoneal (i.p.) injections can be used for acute or specific experimental designs.[6][8]
Materials:
-
4-Methylumbelliferone
-
Sterile vehicle (e.g., 0.5% carboxymethylcellulose, saline, or DMSO followed by dilution in saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Scale
Procedure:
-
Preparation of 4-MU Solution:
-
Prepare a stock solution of 4-MU in a suitable vehicle. The solubility of 4-MU should be considered.
-
For example, dissolve 4-MU to the desired concentration (e.g., 25 or 50 mg/kg body weight) in the chosen vehicle.[6] Ensure the final solution is sterile-filtered.
-
-
Administration:
-
Calculate the injection volume based on the mouse's body weight and the concentration of the 4-MU solution.
-
Administer the 4-MU solution via intraperitoneal injection. Daily injections are a common regimen.
-
-
Important Considerations:
Visualizations
Signaling Pathways Affected by 4-Methylumbelliferone
Caption: Signaling pathways affected by 4-MU.
General Experimental Workflow for In Vivo 4-MU Studies
Caption: General experimental workflow.
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hyaluronan synthesis in breast cancer cells by 4-methylumbelliferone suppresses tumorigenicity in vitro and metastatic lesions of bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyaluronic acid inhibition by 4-methylumbelliferone reduces the expression of cancer stem cells markers during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plant-Derived Molecule 4-Methylumbelliferone Suppresses FcεRI-Mediated Mast Cell Activation and Allergic Inflammation [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Beneficial Actions of 4-Methylumbelliferone in Type 1 Diabetes by Promoting β Cell Renewal and Inhibiting Dedifferentiation | MDPI [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Suppression of murine osteoarthritis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic study of 4-methylumbelliferone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular pH using 4-Methylumbelliferone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell growth, signal transduction, and ion transport.[1] The ability to accurately measure and monitor pHi is therefore essential for understanding cellular physiology and pathology. 4-Methylumbelliferone (B1674119) (4-MU), a coumarin (B35378) derivative, serves as a valuable fluorescent indicator for measuring pHi.[2][3] Its fluorescence is highly dependent on pH, making it a sensitive probe for detecting changes in the intracellular environment.[4] This document provides detailed application notes and a comprehensive protocol for the use of 4-MU in measuring intracellular pH.
Principle of Measurement
4-Methylumbelliferone is a weak acid that exists in two forms: a neutral, protonated form that is predominant at acidic pH, and an anionic, deprotonated form that prevails at alkaline pH. The anionic form is significantly more fluorescent than the neutral form. The fluorescence intensity of 4-MU, therefore, increases with increasing pH.[5][6] By measuring the fluorescence intensity of 4-MU loaded into cells, and by calibrating this fluorescence against known pH values, the intracellular pH can be accurately determined. The transition midpoint of its fluorescence is at a pH of approximately 7.6, making it a suitable indicator for physiological pH measurements.[5][6]
Data Presentation
Spectral Properties of 4-Methylumbelliferone
The excitation and emission wavelengths of 4-methylumbelliferone are dependent on the pH of the environment. For accurate ratiometric measurements, it is crucial to use the appropriate excitation wavelengths for the pH-sensitive and pH-insensitive (isosbestic) points.
| Property | Value | pH Condition | Reference |
| pKa | ~7.6 - 7.79 | [5][6][7] | |
| Excitation Maximum (pH-sensitive) | ~360-365 nm | Alkaline | [4][7] |
| Excitation Maximum (pH-insensitive/Isosbestic Point) | ~320 nm | [4] | |
| Emission Maximum | ~445-454 nm | [4][7][8] | |
| Fluorescence Characteristics | Colorless at pH 7.0, exhibits blue fluorescence at pH > 7.5. | [7] | |
| Fluorescence intensity is maximal at pH 9-10. |
Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| 4-Methylumbelliferone (4-MU) | 10-50 mM | 10-100 µM | DMSO or Methanol (B129727) |
| Nigericin (B1684572) | 10 mM | 10 µM | Ethanol (B145695) or DMSO |
| Valinomycin (B1682140) | 10 mM | 10 µM | Ethanol or DMSO |
Experimental Protocols
This protocol outlines the steps for loading cells with 4-methylumbelliferone, performing fluorescence measurements, and calibrating the intracellular pH.
I. Reagent Preparation
-
4-MU Stock Solution (10 mM): Dissolve 1.76 mg of 4-methylumbelliferone (MW: 176.17 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light. 4-MU is also soluble in methanol with heating.[7]
-
Calibration Buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0): Prepare a set of calibration buffers with varying pH values. A common base for these buffers is a solution containing 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, and 20 mM HEPES. Adjust the pH of each buffer solution precisely using 1 M HCl or 1 M NaOH.
-
Nigericin Stock Solution (10 mM): Dissolve nigericin in ethanol or DMSO. Store at -20°C.
-
Valinomycin Stock Solution (10 mM): Dissolve valinomycin in ethanol or DMSO. Store at -20°C.
II. Cell Loading with 4-Methylumbelliferone
-
Cell Culture: Plate cells on a suitable imaging dish or 96-well plate and culture until they reach the desired confluency.
-
Loading Solution Preparation: Prepare a loading solution by diluting the 4-MU stock solution into a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution or a similar buffer) to a final working concentration of 10-100 µM.
-
Cell Loading: Remove the culture medium from the cells and wash them once with the physiological buffer. Add the 4-MU loading solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal loading time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, wash the cells two to three times with the physiological buffer to remove any extracellular dye.
III. Fluorescence Measurement
-
Instrumentation: Use a fluorescence plate reader or a fluorescence microscope equipped with appropriate filters for ratiometric imaging.
-
Excitation and Emission Wavelengths:
-
Set the excitation wavelengths to the pH-sensitive wavelength (~360 nm) and the pH-insensitive isosbestic point (~320 nm).
-
Set the emission wavelength to ~445 nm.
-
-
Data Acquisition: Acquire fluorescence intensity readings at both excitation wavelengths for each experimental condition.
IV. Intracellular pH Calibration
-
Prepare Calibration Samples: For each calibration buffer pH, prepare a set of wells with 4-MU-loaded cells.
-
Add Ionophores: To equilibrate the intracellular and extracellular pH, add nigericin (a K⁺/H⁺ antiporter) and valinomycin (a K⁺ ionophore) to each calibration well to a final concentration of 10 µM each.
-
Incubation: Incubate for 5-10 minutes to allow for pH equilibration.
-
Measure Fluorescence: Measure the fluorescence intensities at the two excitation wavelengths for each calibration buffer pH.
-
Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (Intensity at 360 nm / Intensity at 320 nm) for each pH value. Plot this ratio against the corresponding pH of the calibration buffer to generate a calibration curve.
-
Determine Intracellular pH: Calculate the fluorescence intensity ratio for your experimental samples and determine the intracellular pH by interpolating from the calibration curve.
Visualization
Signaling Pathway and Experimental Workflow
The following diagram illustrates the principle of 4-MU as a pH indicator and the general workflow for intracellular pH measurement.
Caption: Workflow for intracellular pH measurement using 4-methylumbelliferone.
Considerations and Limitations
-
Protein Binding: Like other fluorescent dyes, 4-methylumbelliferone can bind to intracellular proteins, which may cause spectral shifts and affect the accuracy of pH measurements.[2]
-
Self-Quenching: At high concentrations, 4-MU can exhibit self-quenching, leading to artifactual changes in the fluorescence ratio.[2] It is therefore important to use the lowest effective concentration of the dye.
-
Cellular Leakage: The retention time of 4-MU within cells can be a limiting factor.[2] Experimental timelines should be optimized to minimize dye leakage.
-
Calibration is Crucial: Accurate intracellular pH determination is highly dependent on a properly generated calibration curve. It is essential to perform a calibration for each cell type and experimental setup.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
Preparation of 4-Methylumbelliferone (4-MU) Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin, is a widely utilized fluorescent compound in biomedical research and drug development. Its intrinsic blue fluorescence under long-wave UV light makes it an invaluable tool as a pH indicator and a fluorescent standard. Furthermore, its conjugate forms, such as 4-methylumbelliferyl-β-D-glucuronide (MUG), serve as fluorogenic substrates for various enzymes, including β-glucuronidase. Upon enzymatic cleavage, the highly fluorescent 4-MU is released, enabling sensitive quantification of enzyme activity.[1][2] Beyond its utility as a reporter molecule, 4-MU is a known inhibitor of hyaluronan (HA) synthesis, making it a critical compound for studying the roles of HA in cancer, inflammation, and other diseases.[3][4][5][6]
This document provides detailed application notes and protocols for the preparation, storage, and use of 4-methylumbelliferone stock solutions to ensure reproducibility and accuracy in experimental workflows.
Data Presentation: Solubility and Stock Solution Parameters
Proper preparation of 4-MU stock solutions is critical for experimental success. The following tables summarize the solubility of 4-MU in various solvents and provide recommended concentrations and storage conditions for stock solutions.
Table 1: Solubility of 4-Methylumbelliferone (4-MU)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30-35 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Ethanol | ~0.25 mg/mL | [7] |
| Pyridine | 10 mg/mL | [9] |
| Water | Sparingly soluble/Insoluble | [7][8] |
| PBS (pH 7.2) with 1:1 DMSO | ~0.5 mg/mL | [7] |
Table 2: Recommended Stock Solution Concentrations and Storage
| Application | Recommended Stock Concentration | Solvent | Storage Conditions | Reference |
| General Use/Enzyme Assays | 10 mM - 100 mM | DMSO | Aliquot and store at -20°C for up to 1 year; protect from light. Avoid repeated freeze-thaw cycles. | [8][10] |
| Fluorescent Standard | 1 mM | Distilled Water (using sodium salt) | Store at 4°C, protected from light. | [1][2] |
| Hyaluronan Synthesis Inhibition | 0.4 mM (IC50) - working concentration | DMSO (for initial stock) | Prepare fresh working solutions in culture media. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration 4-MU Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for use in enzyme assays or as a starting point for preparing working solutions for cell-based assays.
Materials:
-
4-Methylumbelliferone (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale and weighing paper
Procedure:
-
Calculation: Determine the mass of 4-MU required to achieve the desired concentration. The molecular weight of 4-MU is 176.17 g/mol .
-
For a 100 mM stock solution in 1 mL of DMSO:
-
Mass (g) = 0.1 mol/L * 0.001 L * 176.17 g/mol = 0.0176 g = 17.6 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of 4-MU powder.
-
Dissolution: Add the weighed 4-MU to the appropriate volume of DMSO in a sterile tube.
-
Mixing: Vortex the solution until the 4-MU is completely dissolved. Gentle warming may aid dissolution, but avoid high temperatures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[8]
Protocol 2: Preparation of a 4-MU Stock Solution for Use as a Fluorescent Standard
This protocol details the preparation of a 4-MU solution for generating standard curves in fluorescence-based assays.[1][2]
Materials:
-
4-Methylumbelliferone, sodium salt (if available, for better water solubility) or 4-Methylumbelliferone
-
High-purity distilled or deionized water
-
Sterile volumetric flask
-
Sterile serological pipettes
Procedure:
-
Preparation of 1 mM Stock Solution A:
-
Weigh 19.8 mg of 4-methylumbelliferone sodium salt (MW = 198.20 g/mol ) or 17.6 mg of 4-methylumbelliferone (MW = 176.17 g/mol ).[1]
-
Dissolve in a small amount of distilled water (if using the sodium salt) or DMSO (if using the free acid form) before bringing the final volume to 100 mL with distilled water in a volumetric flask.
-
Store this solution at 4°C, protected from light.[1]
-
-
Preparation of 1 µM Working Stock Solution B:
-
Dilute 10 µL of the 1 mM Stock Solution A into 10 mL of distilled water.[1]
-
This working stock should be prepared fresh for each experiment.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Hyaluronan Synthesis by 4-Methylumbelliferone
Caption: Mechanism of 4-MU-mediated inhibition of hyaluronan synthesis.
Experimental Workflow: Preparation and Use of 4-MU Stock Solution
Caption: Workflow for preparing 4-MU stock solutions.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylumbelliferone | CAS:90-33-5 | hyaluronic acid (HA) synthesis inhibitor | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Characteristics of Hyaluronan Synthesis Inhibition by 4-Methylumbelliferone in Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorometric Lysosomal Enzyme Assays using 4-Methylumbelliferone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules. Dysfunctional lysosomal enzymes lead to a group of over 50 inherited metabolic disorders known as Lysosomal Storage Diseases (LSDs), where the accumulation of undigested substrates causes progressive cellular damage.[1] The measurement of lysosomal enzyme activity is therefore crucial for the diagnosis of LSDs, for monitoring therapeutic efficacy, and for screening potential drug candidates.[1][2]
Fluorometric assays utilizing 4-methylumbelliferone (B1674119) (4-MU) derivatives are a widely adopted, simple, and highly sensitive method for quantifying lysosomal enzyme activity.[2] These assays are based on the enzymatic cleavage of a non-fluorescent 4-MU-conjugated substrate by a specific lysosomal hydrolase. This reaction releases the highly fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the enzyme's activity.[3]
This document provides detailed application notes and protocols for performing fluorometric assays for various lysosomal enzymes using 4-MU derivatives.
Principle of the Assay
The fundamental principle of the 4-MU-based fluorometric assay is a two-step process. First, a specific lysosomal enzyme catalyzes the hydrolysis of a synthetic, non-fluorescent 4-methylumbelliferyl-substrate. This enzymatic reaction liberates the fluorophore 4-methylumbelliferone (4-MU). The reaction is typically performed at an acidic pH, which is optimal for the activity of most lysosomal enzymes.[4][5][6]
Following the incubation period, the reaction is terminated by the addition of a high pH stop buffer (e.g., glycine-carbonate buffer, pH 10.0-10.7).[7][8] This alkaline environment serves two purposes: it denatures the enzyme to halt the reaction, and it maximizes the fluorescence of the liberated 4-MU, which exhibits its highest fluorescence intensity at a basic pH.[8] The fluorescence of 4-MU is then measured using a fluorometer, typically with an excitation wavelength of around 360-365 nm and an emission wavelength of approximately 445-450 nm.[3][7]
Experimental Workflow
Data Presentation
Table 1: Optimal pH for Lysosomal Enzyme Assays
The optimal pH for lysosomal enzyme activity is typically in the acidic range, reflecting the physiological environment of the lysosome.[4][5][6]
| Enzyme | Optimal Assay pH |
| α-L-Iduronidase (IDUA) | 4.0 - 4.8 |
| Acid α-Glucosidase (GAA) | 4.0 - 4.5 |
| α-Galactosidase A (GLA) | 4.4 - 4.6 |
| β-Galactosidase (GLB1) | 4.0 - 4.5 |
| β-Glucocerebrosidase (GBA) | 5.2 - 5.8 |
| β-Hexosaminidase (HEXA/HEXB) | 4.4 - 4.5 |
| N-acetylgalactosamine-6-sulfatase (GALNS) | 5.0 |
| Cathepsin L | 4.5 - 5.5 |
Note: The optimal pH can vary slightly depending on the buffer system and substrate concentration used.
Table 2: Kinetic Parameters of Lysosomal Enzymes with 4-MU Substrates
Understanding the kinetic parameters of lysosomal enzymes is crucial for designing robust assays and for interpreting the effects of potential therapeutic agents. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for its substrate.[9]
| Enzyme | 4-MU Substrate | Km (mM) |
| β-Glucosidase | 4-MU-β-D-glucopyranoside | 1.0 - 4.0 |
| β-Galactosidase | 4-MU-β-D-galactopyranoside | 0.1 - 0.5 |
| α-Glucosidase | 4-MU-α-D-glucopyranoside | 0.25 - 2.0 |
| β-Hexosaminidase | 4-MU-N-acetyl-β-D-glucosaminide | 0.5 - 1.5 |
Note: These values are approximate and can vary based on experimental conditions such as buffer composition, pH, and temperature.
Table 3: Lysosomal Enzyme Activity in Healthy Controls vs. Lysosomal Storage Disease (LSD) Patients
The following table provides representative data on the activity of several lysosomal enzymes in healthy individuals compared to patients with specific LSDs, as measured in dried blood spots (DBS).
| Lysosomal Storage Disease | Deficient Enzyme | Enzyme Activity in Healthy Controls (μmol/h/L) (mean ± SD) | Enzyme Activity in Affected Patients (μmol/h/L) |
| Fabry Disease | α-Galactosidase A (GLA) | 3.80 ± 1.6 | < 1.0 |
| Pompe Disease | Acid α-Glucosidase (GAA) | 10.6 ± 4.8 | < 1.5 |
| Mucopolysaccharidosis I (MPS I) | α-L-Iduronidase (IDUA) | 6.4 ± 2.3 | < 0.5 |
| Gaucher Disease | β-Glucocerebrosidase (GBA) | 8.6 ± 3.1 | < 1.0 |
| Niemann-Pick A/B | Acid Sphingomyelinase (ASM) | 3.3 ± 1.1 | < 0.5 |
| Krabbe Disease | Galactocerebrosidase (GALC) | 2.8 ± 1.3 | < 0.3 |
| Mucopolysaccharidosis II (Hunter) | Iduronate-2-Sulfatase (ID2S) | 16.7 ± 6.1 | < 2.0 |
| Mucopolysaccharidosis IVA (Morquio A) | N-acetylgalactosamine-6-sulfatase (GALNS) | 1.2 ± 0.5 | < 0.1 |
| Mucopolysaccharidosis VI (Maroteaux-Lamy) | Arylsulfatase B (ARSB) | 17.0 ± 8.7 | < 2.0 |
| Mucopolysaccharidosis IIIB (Sanfilippo B) | N-acetyl-α-glucosaminidase (NAGLU) | 4.6 ± 1.5 | < 0.5 |
| Sly Syndrome (MPS VII) | β-Glucuronidase (GUSB) | 46.6 ± 19.0 | < 5.0 |
Data adapted from a study on newborn screening using LC-MS/MS, which shows comparable trends to fluorometric assays.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Lysosomal Enzyme Assays
-
Cell Culture and Harvesting: Culture cells to approximately 80-90% confluency. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS), then detach cells using a cell scraper in ice-cold PBS. For suspension cells, pellet the cells by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS by resuspending and centrifuging at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100 or NP-40) supplemented with a protease inhibitor cocktail. A common lysis buffer is 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, and 1% Triton X-100.
-
Incubation and Sonication: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing. For more efficient lysis, sonicate the lysate on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including lysosomal enzymes.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay. This is essential for normalizing enzyme activity.
-
Storage: Use the lysate immediately or store aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: General Fluorometric Assay for a Lysosomal Enzyme (e.g., β-Hexosaminidase)
Materials:
-
Cell lysate or other biological sample
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG, substrate for β-Hexosaminidase)
-
Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.4)
-
Stop Buffer (e.g., 0.5 M glycine-carbonate buffer, pH 10.4)
-
4-Methylumbelliferone (4-MU) standard
-
96-well black, flat-bottom microplate
-
Fluorometer
Procedure:
-
Prepare 4-MU Standard Curve:
-
Prepare a stock solution of 4-MU in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the 4-MU stock solution in the assay buffer to create a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Add a fixed volume of each standard dilution and the stop buffer to the wells of the 96-well plate.
-
-
Enzymatic Reaction:
-
In a separate set of wells, add a specific volume of your sample (e.g., 10-20 µL of cell lysate containing a known amount of protein).
-
Include a blank control containing lysis buffer instead of the sample.
-
Prepare a substrate working solution by diluting the 4-MU-NAG stock solution in the assay buffer to the desired final concentration (typically 2-5 mM).
-
Initiate the reaction by adding the substrate working solution to each well containing the sample and the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
After incubation, add a volume of the stop buffer to each well to terminate the reaction.
-
-
Fluorescence Measurement:
-
Read the fluorescence of the plate using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample readings.
-
Plot the fluorescence readings of the 4-MU standards against their concentrations to generate a standard curve.
-
Determine the concentration of 4-MU produced in each sample by interpolating its fluorescence reading on the standard curve.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.
-
Calculation of Enzyme Activity:
Enzyme Activity (nmol/hr/mg) = [(nmol of 4-MU from standard curve) / (incubation time in hours x mg of protein in the sample)]
Signaling Pathway Visualization
TFEB Signaling Pathway for Lysosomal Biogenesis
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[4] Its activity is tightly controlled by its subcellular localization, which is primarily regulated by phosphorylation. Under nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm. During starvation or lysosomal stress, TFEB is dephosphorylated, allowing it to translocate to the nucleus where it activates the transcription of genes involved in lysosomal and autophagic pathways.[7] Understanding this pathway is crucial for developing therapies for LSDs and other diseases with lysosomal dysfunction.
References
- 1. Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal pH and analysis of the counter ion pathways that support acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The position of lysosomes within the cell determines their luminal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-O-alkyl 4-methylumbelliferyl-β-D-glucosides as selective substrates for GBA1 in the discovery of glycosylated sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Untitled Document [ucl.ac.uk]
- 9. Quantification of 11 enzyme activities of lysosomal storage disorders using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Monitoring 4-Methylumbelliferone (4-MU) Effects on Cancer Cell Proliferation
Introduction
4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin, is a well-established inhibitor of hyaluronan (HA) synthesis.[1] Hyaluronan, a major component of the extracellular matrix, is frequently overexpressed in the microenvironment of various tumors, where it plays a critical role in promoting cancer cell proliferation, migration, and invasion.[2][3] 4-MU exerts its anticancer effects primarily by depleting the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key substrate for HA synthesis, and by downregulating the expression of hyaluronan synthase (HAS) enzymes, particularly HAS2 and HAS3.[2][4] This inhibition of HA production disrupts critical signaling pathways, leading to reduced tumor growth, decreased cell motility, and induction of apoptosis.[5][6] Consequently, 4-MU is a valuable compound for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for three common cell-based assays—the MTT assay, the BrdU assay, and the Colony Formation assay—to quantitatively assess the anti-proliferative effects of 4-MU on cancer cells.
Mechanism of Action of 4-Methylumbelliferone
4-MU's primary mechanism involves the comprehensive inhibition of hyaluronan synthesis through a dual-action process. Firstly, 4-MU is glucuronidated, which consumes and thereby depletes the cellular stores of the HA precursor, UDP-GlcUA.[2] Secondly, it transcriptionally represses the expression of hyaluronan synthase enzymes (HAS2 and/or HAS3).[4] The resulting decrease in HA disrupts its interaction with cell surface receptors like CD44, which in turn attenuates downstream signaling pathways responsible for cell growth and survival.[7] This disruption ultimately leads to the inhibition of cell proliferation and the induction of caspase-dependent apoptosis.[6][8]
Quantitative Data Summary
The anti-proliferative efficacy of 4-MU can be quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and assay methods.
| Cancer Cell Line | Assay Type | IC50 of 4-MU (mM) | Key Observations | Reference |
| MIA PaCa-2 (Pancreatic) | Proliferation Assay | ~0.5 | 4-MU significantly inhibited proliferation by 26.4% at 0.5 mM. | [1][9] |
| HRA (Ovarian) | Proliferation Assay | Dose-dependent | 4-MU inhibited cell proliferation in a dose-dependent manner. | [3] |
| MDA-MB-361 (Breast) | Proliferation Assay | Not specified | Significant inhibition of cell proliferation was observed. | [2] |
| SKOV-3 (Ovarian) | Proliferation Assay | Not specified | Significant inhibition of cell proliferation was observed. | [2] |
| ES2 / OV90 (Ovarian) | BrdU Assay | 0.25 - 4.0 | 4-MU demonstrated significant anti-proliferative effects. | |
| Chemoresistant (Ovarian) | MTT Assay | ~1.0 | Effective at inhibiting survival in chemoresistant primary cells. | [10] |
Experimental Protocols
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
4-MU Treatment: Prepare serial dilutions of 4-MU in culture medium. Remove the old medium from the wells and add 100 µL of the 4-MU dilutions (e.g., 0, 0.25, 0.5, 1.0, 2.0 mM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve 4-MU).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each 4-MU concentration relative to the vehicle control. Plot the viability percentage against the log of the 4-MU concentration to determine the IC50 value using non-linear regression analysis.
DNA Synthesis (BrdU) Assay
The BrdU (Bromodeoxyuridine) assay is a direct measure of DNA synthesis in proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA. This incorporated BrdU is then detected using a specific anti-BrdU antibody.[13]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with 4-MU in a 96-well plate as described in the MTT protocol (Steps 1 & 2).
-
BrdU Labeling: Following the 4-MU treatment period (e.g., 24-72 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.[14][15]
-
BrdU Incorporation: Incubate the plate for 2-24 hours at 37°C. The incubation time depends on the cell division rate; rapidly dividing cells may only need 2-4 hours.[13][14]
-
Fixation and Denaturation: Carefully remove the labeling medium. Fix the cells (e.g., with ethanol) and then denature the DNA by adding 1-2.5 M HCl for 10-30 minutes at room temperature to expose the incorporated BrdU.[13][14] Neutralize with a buffer like 0.1 M sodium borate, pH 8.5.
-
Immunodetection: Wash the wells with PBS. Block non-specific binding sites and then add an anti-BrdU antibody conjugated to a detection enzyme (like peroxidase). Incubate for 1-2 hours.
-
Substrate Addition: Wash the wells to remove unbound antibody. Add the appropriate enzyme substrate (e.g., TMB). A colorimetric or fluorescent signal will develop in proportion to the amount of incorporated BrdU.
-
Reading: Stop the reaction (if necessary) and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of proliferation for each 4-MU concentration relative to the vehicle control and determine the IC50 value.
Clonogenic (Colony Formation) Assay
This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony (typically defined as a cluster of ≥50 cells).[16] It provides insight into the long-term cytotoxic and cytostatic effects of a compound.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Count viable cells and seed a low density (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium.
-
4-MU Treatment: Allow cells to attach overnight. Replace the medium with fresh medium containing the desired concentrations of 4-MU or a vehicle control.
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for 7-14 days, or until visible colonies form in the control wells. Change the medium (containing fresh 4-MU) every 2-3 days to maintain selective pressure.
-
Fixation: Once colonies are of sufficient size, aspirate the medium and gently wash the wells twice with PBS. Fix the colonies by adding 1 mL of methanol and incubating for 20 minutes at room temperature.[17]
-
Staining: Aspirate the fixative. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-40 minutes at room temperature.[17]
-
Washing: Gently wash the plates with deionized water to remove excess stain and allow them to air dry completely.
-
Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well. This can be done manually or with an automated colony counter/imaging software.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): Number of colonies in treated well / (Number of cells seeded x PE/100)
-
Plot the Surviving Fraction against 4-MU concentration to visualize the dose-dependent inhibition of clonogenic survival.
-
References
- 1. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy [frontiersin.org]
- 4. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hyaluronic acid inhibitor 4-methylumbelliferone is an NSMase2 activator-role of Ceramide in MU anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]
- 10. 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. Colony Formation [protocols.io]
Quantifying Enzyme Activity with 4-Methylumbelliferone-Based Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of enzyme activity is a cornerstone of biochemical and pharmaceutical research. A widely adopted and highly sensitive method utilizes fluorogenic substrates based on 4-methylumbelliferone (B1674119) (4-MU). These substrates are invaluable for studying a variety of enzymes, particularly hydrolases such as glycosidases, phosphatases, and esterases. The core principle of this assay lies in the enzymatic cleavage of a non-fluorescent 4-MU derivative, which releases the highly fluorescent 4-methylumbelliferone molecule. The resulting fluorescence is directly proportional to the enzyme's activity, offering a robust and quantitative readout.
Esters of 4-methylumbelliferone do not fluoresce until they are cleaved to release the fluorophore.[1][2] This method is favored for its high sensitivity, broad applicability, and amenability to high-throughput screening formats, making it a critical tool in drug discovery and diagnostics. The fluorescence of 4-MU is pH-dependent, with its intensity significantly increasing at an alkaline pH.[3] This property is exploited by using a high-pH stop buffer to terminate the enzymatic reaction and enhance the fluorescent signal.[3][4]
Principle of the Assay
The enzymatic reaction using a 4-MU-based substrate can be summarized as a two-step process. First, the enzyme catalyzes the hydrolysis of the substrate, releasing 4-methylumbelliferone. In a second, non-enzymatic step, the reaction is stopped, and the pH is raised, leading to an increase in the fluorescence of the liberated 4-MU.
Caption: General principle of 4-MU-based fluorogenic enzyme assays.
Data Presentation
Quantitative Parameters for 4-MU Detection
| Parameter | Value | Reference |
| Excitation Wavelength | ~365 nm | [1][2][4] |
| Emission Wavelength | ~460 nm | [1][2][4] |
| Linear Detection Range (Fluorometer dependent) | 0.1 nM to 750 nM | [1][2] |
| Minimum Detection Limit (MDL) | 0.1 nM (with 99.5% confidence) | [1] |
| pH for Optimal Fluorescence | > 9.0 | [3] |
Example Standard Curve Data for 4-Methylumbelliferone
This table provides an example dataset for generating a standard curve. The fluorescence intensity will vary depending on the instrument used.
| 4-MU Concentration (nM) | Relative Fluorescence Units (RFU) - Replicate 1 | Relative Fluorescence Units (RFU) - Replicate 2 | Relative Fluorescence Units (RFU) - Replicate 3 | Average RFU |
| 0 | 50 | 52 | 51 | 51 |
| 10 | 250 | 255 | 252 | 252.3 |
| 25 | 620 | 628 | 624 | 624 |
| 50 | 1240 | 1255 | 1248 | 1247.7 |
| 100 | 2500 | 2510 | 2505 | 2505 |
| 150 | 3750 | 3765 | 3758 | 3757.7 |
| 200 | 5000 | 5015 | 5008 | 5007.7 |
Experimental Protocols
Protocol 1: Preparation of a 4-Methylumbelliferone (4-MU) Standard Curve
A standard curve is essential to correlate the measured fluorescence with the amount of product formed.[2][5]
Materials:
-
4-Methylumbelliferone (4-MU) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Enzyme assay buffer (specific to the enzyme of interest)
-
Black, opaque 96-well microplate[7]
-
Fluorometer or microplate reader with appropriate filters
Procedure:
-
Prepare a 10 mM 4-MU Stock Solution: Dissolve the appropriate amount of 4-MU powder in DMSO. Store this stock solution in aliquots at -20°C, protected from light.[7]
-
Prepare a 1 µM Working Solution: Dilute the 10 mM stock solution 1:10,000 in the enzyme assay buffer.
-
Prepare Standards: Perform serial dilutions of the 1 µM working solution in the enzyme assay buffer to create a range of standards (e.g., 0, 10, 25, 50, 100, 150, 200 nM).[6]
-
Assay Plate Setup: To each well of the 96-well plate, add 100 µL of each standard in triplicate.
-
Add Stop Buffer: Add 100 µL of the stop buffer to each well.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.[1][2][4]
-
Data Analysis: Subtract the average fluorescence of the blank (0 nM 4-MU) from all other readings. Plot the corrected relative fluorescence units (RFU) against the known 4-MU concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the amount of 4-MU produced in the enzyme assay.
Protocol 2: General Enzyme Activity Assay using a 4-MU Substrate
This protocol provides a general framework. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for each enzyme.
Materials:
-
Enzyme preparation (e.g., cell lysate, purified enzyme)
-
4-MU-based substrate specific to the enzyme of interest
-
Enzyme assay buffer
-
Stop buffer (e.g., 0.2 M Sodium Carbonate)
-
Black, opaque 96-well microplate
-
Fluorometer or microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the 4-MU substrate solution in the assay buffer at the desired concentration (typically 2X the final concentration).
-
Assay Plate Setup: Add 50 µL of the enzyme preparation to each well. Include appropriate controls such as a no-enzyme control (buffer only) and a positive control if available.
-
Initiate the Reaction: Add 50 µL of the 2X substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes).[8] The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding 100 µL of the stop buffer to each well.[2][4]
-
Fluorescence Measurement: Read the fluorescence as described in Protocol 1.
-
Calculate Enzyme Activity:
-
Using the standard curve, convert the RFU values of the samples to the concentration of 4-MU produced.
-
Calculate the enzyme activity, often expressed in units such as pmol/min/mg of protein. One unit of activity can be defined as the amount of enzyme that releases 1 pmole of 4-MU per minute under the specified assay conditions.[4]
-
Caption: Workflow for a typical 4-MU-based enzyme activity assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in no-enzyme control | Substrate instability or contamination | Prepare fresh substrate solution before each experiment. Store substrate stock solutions at -20°C, protected from light.[7] |
| Autohydrolysis of the substrate | Optimize assay pH and temperature to minimize non-enzymatic breakdown. | |
| Low or no signal | Inactive enzyme | Use fresh enzyme preparations. Ensure proper storage conditions. |
| Incorrect assay conditions | Verify that the buffer pH and composition are optimal for the enzyme. | |
| Incorrect filter settings | Confirm the use of appropriate excitation and emission wavelengths on the fluorometer. | |
| Non-linear reaction kinetics | Substrate depletion | Reduce the incubation time or decrease the enzyme concentration. |
| Enzyme instability | Perform a time-course experiment to determine the linear range of the reaction. | |
| Signal saturation | Dilute the enzyme sample if the fluorescence readings are outside the linear range of the standard curve. |
Conclusion
Assays based on 4-methylumbelliferone substrates offer a sensitive, versatile, and high-throughput method for quantifying the activity of a wide range of enzymes. By following standardized protocols for generating a reliable standard curve and optimizing reaction conditions, researchers can obtain accurate and reproducible data. These assays are fundamental in basic research for characterizing enzyme kinetics and in drug development for screening potential inhibitors or activators.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
correcting for pH-dependent fluorescence of 4-methylumbelliferone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the pH-dependent fluorescence of 4-methylumbelliferone (B1674119) (4-MU) during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of 4-methylumbelliferone (4-MU) dependent on pH?
A1: The fluorescence of 4-methylumbelliferone is tied to its molecular structure, specifically the hydroxyl group at the 7th position. In acidic to neutral solutions, this group is protonated, resulting in low fluorescence. As the pH increases to alkaline levels, the hydroxyl group deprotonates to form a phenolate (B1203915) anion. This deprotonated form has a different electronic structure that is significantly more fluorescent.[1][2] The pKa of this hydroxyl group is approximately 7.79.[3][4]
Q2: What are the optimal excitation and emission wavelengths for 4-MU?
A2: The optimal wavelengths for 4-MU fluorescence detection are pH-dependent. In acidic to neutral conditions, the excitation maximum is around 320 nm.[5][6] Under alkaline conditions (pH > 9), where fluorescence is maximal, the excitation wavelength shifts to approximately 360 nm.[3][5] The emission maximum remains in the blue region, around 445-455 nm, across the pH range.[3][5]
Q3: How significantly does pH affect 4-MU fluorescence intensity?
A3: The effect of pH on 4-MU fluorescence is substantial. The fluorescence intensity increases dramatically as the pH rises above its pKa. For instance, the fluorescence at pH 10.3 can be about 100 times more intense than at pH 7.4.[3] The fluorescence reaches a maximum plateau at a pH of 10 or higher.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | The experimental medium is acidic, quenching the fluorescence of 4-MU. | Adjust the final pH of the sample to an alkaline value (pH 10-12) by adding a stop buffer, such as 0.2 M Sodium Carbonate, before measurement.[8][9] |
| Incorrect excitation/emission wavelengths are being used for the specific pH. | For maximal sensitivity, ensure the final solution is alkaline and use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[10] | |
| Inconsistent or variable fluorescence readings | The pH of individual samples or wells is not uniform. | Ensure thorough mixing after the addition of the stop buffer to guarantee a consistent, high pH across all samples before reading. |
| The concentration of 4-MU is too high, leading to an inner filter effect.[11][12] | Dilute the samples to fall within the linear range of the instrument. It is advisable to run a standard curve to determine this range.[11] | |
| High background fluorescence | The substrate (e.g., 4-methylumbelliferyl phosphate) is spontaneously hydrolyzing. | Prepare the substrate solution fresh before each experiment.[8] |
| Autofluorescence from the sample or media. | Run a blank control containing all components except the enzyme or substrate to measure and subtract the background fluorescence. |
Experimental Protocols
Protocol for Correcting pH-Dependent Fluorescence of 4-MU
This protocol describes the standard method for stopping an enzymatic reaction that produces 4-MU and adjusting the pH to ensure maximal and consistent fluorescence.
Materials:
-
Enzyme, substrate, and buffer for your specific assay
-
4-Methylumbelliferone (4-MU) standard solution (for calibration curve)
-
Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃) solution (pH ≈ 11.5-12)[8]
-
Fluorometer with appropriate filters or monochromators for excitation at ~360 nm and emission at ~450 nm.
-
96-well black microplates or cuvettes suitable for fluorescence measurements.
Procedure:
-
Prepare 4-MU Standard Curve:
-
Prepare a series of dilutions of a known concentration of 4-MU in the same buffer as your experimental samples.
-
To each standard dilution, add the stop buffer in the same ratio as you will for your experimental samples (e.g., add 100 µL of 0.2 M Na₂CO₃ to 100 µL of standard).
-
Measure the fluorescence of the standards.
-
-
Enzymatic Reaction:
-
Set up your enzymatic reactions in the microplate wells or tubes. Include appropriate controls (e.g., no enzyme, no substrate).
-
Incubate the reactions for the desired period at the optimal temperature for the enzyme.
-
-
Stopping the Reaction and pH Adjustment:
-
To stop the reaction and maximize the 4-MU fluorescence, add a volume of the 0.2 M Sodium Carbonate stop buffer to each well. A 1:1 ratio of reaction volume to stop buffer volume is common.[9]
-
Mix the contents of the wells thoroughly to ensure a uniform pH.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the samples in a fluorometer using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank/control from your sample readings.
-
Use the standard curve to convert the fluorescence readings of your samples into the concentration of 4-MU produced.
-
Data Presentation
Table 1: pH-Dependent Spectral Properties of 4-Methylumbelliferone
| pH Condition | Excitation Maxima (nm) | Emission Maxima (nm) | Relative Fluorescence Intensity |
| Acidic (pH < 7) | ~320[5][6] | ~445[3][5] | Low |
| Neutral (pH ≈ 7) | ~320-360[10] | ~450[10] | Moderate |
| Alkaline (pH > 9) | ~360[3][5] | ~450[10] | High (Maximal at pH ≥ 10)[3][7] |
Visualizations
Caption: pH-dependent equilibrium of 4-methylumbelliferone and its fluorescence states.
Caption: Experimental workflow for pH correction in 4-MU fluorescence assays.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Methylumbelliferone|90-33-5|lookchem [lookchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. edinst.com [edinst.com]
Technical Support Center: 4-Methylumbelliferone (4-MU) Assays
Welcome to the technical support center for 4-methylumbelliferone (B1674119) (4-MU) based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you minimize background fluorescence and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in 4-MU assays?
High background fluorescence in 4-MU assays can originate from several sources, significantly impacting the signal-to-noise ratio and the overall quality of the data. The primary contributors include:
-
Substrate Degradation: The 4-MU-conjugated substrate can spontaneously hydrolyze or degrade over time, leading to the release of the fluorescent product 4-MU, which in turn increases the background signal.[1] It is crucial to use fresh, properly stored substrate for each experiment.[1]
-
Autofluorescence of Assay Components: Intrinsic fluorescence can be emitted by various components in the assay, including the assay buffer, biological samples, and the test compounds themselves.[1][2] This is a particularly important consideration when screening natural product libraries, as many of these compounds are inherently fluorescent.[1][3]
-
Contaminated Reagents: The use of contaminated buffers or reagents can introduce fluorescent impurities into the assay system.[4] It is recommended to use high-purity water and reagents and to filter-sterilize buffers if necessary.[1]
-
Well-to-Well Crosstalk: In multi-well plate formats, intense fluorescence from a well with a strong signal can bleed into adjacent wells, artificially elevating their fluorescence readings.[1] Using black microplates can help to minimize this effect.
-
Non-specific Binding: The fluorescent product, 4-MU, or the substrate itself may non-specifically bind to the surface of the microplate wells, contributing to the background signal.[1]
-
Intrinsic Substrate Fluorescence: The 4-MU substrate itself can have some level of intrinsic fluorescence, which is dependent on its purity and concentration.[5]
Q2: How does pH affect 4-MU fluorescence and my assay results?
The fluorescence of 4-methylumbelliferone is highly pH-dependent.[6][7][8] 4-MU has a pKa of approximately 7.8-8.0.[9][10]
-
Acidic to Neutral pH: In acidic and neutral conditions (below its pKa), 4-MU exists predominantly in its protonated, non-phenolic form, which exhibits low fluorescence.[7] Many enzymatic reactions using 4-MU substrates are performed at an optimal pH for the enzyme, which is often in the acidic to neutral range.[9][10]
-
Alkaline pH: Under alkaline conditions (above its pKa), 4-MU is deprotonated to its phenolate (B1203915) form, which is highly fluorescent.[7][9][11] The fluorescence intensity of 4-MU can be up to 100 times greater at pH 10.3 compared to pH 7.4.[11]
This pH dependency is a critical consideration for assay design. For endpoint assays, the reaction is often stopped by adding a high pH buffer (e.g., glycine-carbonate buffer, pH >10) to maximize the fluorescent signal of the liberated 4-MU.[6] For continuous assays where the reaction pH is suboptimal for 4-MU fluorescence, the signal will be lower.
Q3: What are the optimal excitation and emission wavelengths for 4-MU?
The optimal excitation and emission wavelengths for 4-methylumbelliferone can vary slightly depending on the pH and the specific instrumentation used. However, the generally accepted and most commonly used wavelengths are:
It is always recommended to confirm the optimal settings for your specific instrument and assay conditions by running a spectrum scan of 4-MU.
Q4: Can my test compound interfere with the 4-MU assay?
Yes, test compounds, particularly in high-throughput screening (HTS) campaigns, can significantly interfere with 4-MU assays, leading to false-positive or false-negative results.[3][15] Common interference mechanisms include:
-
Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used for 4-MU detection, leading to an artificially high signal.[2][3] A significant percentage of compounds in screening libraries exhibit autofluorescence, especially at shorter wavelengths.[3][16]
-
Light Quenching: The compound may absorb light at either the excitation or emission wavelength of 4-MU, resulting in a decrease in the measured fluorescence (quenching) and potentially masking true enzyme inhibition.[3]
-
Colloidal Aggregation: Some small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[17][18] This effect can often be mitigated by the inclusion of a non-ionic detergent (e.g., Triton X-100) in the assay buffer.[17]
-
Chemical Reactivity: The compound may react directly with assay components, including the substrate or the enzyme, in a non-specific manner.[17]
To identify and mitigate these interferences, it is crucial to perform appropriate counter-screens and control experiments.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during 4-MU assays.
Issue 1: High Background Fluorescence in "No Enzyme" Control Wells
High fluorescence in the absence of the enzyme points to a problem with the assay components or setup, rather than the enzymatic reaction itself.
Troubleshooting Workflow
Detailed Steps & Explanations
| Potential Cause | Recommended Action | Explanation |
| Degraded Substrate | Use a fresh, properly stored batch of the 4-MU substrate.[1] Prepare the working solution fresh on the day of the experiment and protect it from light.[1] | The 4-MU substrate can hydrolyze over time, leading to the spontaneous release of fluorescent 4-MU.[1] |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity, sterile water and analytical grade reagents.[1][4] Filter-sterilize buffers if microbial contamination is suspected.[1] | Contaminants in buffers or other reagents can be fluorescent and contribute to the background signal.[4] |
| Autofluorescent Compounds | Run a control plate with only the test compounds in the assay buffer (no enzyme or substrate). If a signal is detected, this indicates compound autofluorescence.[17] | A significant number of small molecules are intrinsically fluorescent and can interfere with the assay readout.[3][16] |
| Well-to-Well Crosstalk | Use black, opaque-walled microplates for fluorescence assays to minimize light leakage between wells. Ensure the plate reader settings are appropriate. | Light from highly fluorescent wells can be detected in adjacent wells, artificially increasing their readings.[1] |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise (or signal-to-background) ratio can be due to either a weak specific signal, high background, or a combination of both. A signal-to-noise ratio of ≥10 is often recommended for reliable results.[2]
Logical Relationship Diagram
Data-Driven Optimization Strategies
| Parameter | Methodology | Expected Outcome |
| Enzyme Concentration | Titrate the enzyme concentration while keeping the substrate concentration and incubation time constant. | Identify the enzyme concentration that provides a robust signal within the linear range of the assay.[2] |
| Substrate Concentration | Perform a substrate titration to determine the optimal concentration.[19] This is often near the Michaelis constant (Km) of the enzyme. | A higher substrate concentration can increase the reaction rate but may also elevate the background signal.[1] The goal is to find a balance that provides a good signal-to-background ratio. |
| Incubation Time | Conduct a kinetic experiment by measuring the fluorescence at regular intervals. | Determine the optimal incubation time where the product formation is linear and a strong signal is generated before the reaction plateaus.[4] |
| pH of Stop Solution | For endpoint assays, ensure the pH of the stop solution is in the optimal range for 4-MU fluorescence (typically pH > 10).[11] | Maximizes the fluorescence of the 4-MU product, thereby increasing the signal. |
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| 4-MU Excitation Wavelength | 360 - 365 nm | [1][12][13] |
| 4-MU Emission Wavelength | 440 - 460 nm | [1][12][13] |
| pH for Maximal 4-MU Fluorescence | > 10 | [8][11] |
| 4-MU pKa | ~7.8 - 8.0 | [9][10] |
| Recommended Signal-to-Noise Ratio | ≥ 10 | [2] |
Experimental Protocols
Protocol 1: General Endpoint 4-MU Enzyme Assay
This protocol provides a general framework for a fluorescence-based enzyme assay using a 4-MU substrate in a 96-well format.
Materials:
-
Black, flat-bottom 96-well microplate
-
Enzyme of interest
-
4-MU conjugated substrate
-
Assay Buffer (at the optimal pH for the enzyme)
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.7)[6]
-
Test compounds (if applicable)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired concentration in pre-warmed assay buffer.
-
Prepare a working solution of the 4-MU substrate in the assay buffer. Protect this solution from light.
-
If testing inhibitors, prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
Blank (No Enzyme) Wells: Add 50 µL of assay buffer.
-
No-Inhibitor Control Wells: Add 25 µL of assay buffer and 25 µL of diluted enzyme.
-
Test Wells: Add 25 µL of the compound dilutions and 25 µL of the diluted enzyme.
-
Gently mix the plate and pre-incubate at the desired temperature (e.g., 37°C) for a set time (e.g., 15-30 minutes) to allow for enzyme-inhibitor interaction.
-
-
Initiate Enzymatic Reaction:
-
Add 50 µL of the 4-MU substrate working solution to all wells to start the reaction.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30-60 minutes), protected from light.
-
-
Stop Reaction and Read Fluorescence:
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Read the fluorescence on a microplate reader with excitation set to ~365 nm and emission to ~450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of enzyme activity or inhibition relative to the no-inhibitor control.
-
Protocol 2: Assessing Compound Autofluorescence
This protocol is essential for identifying false positives due to fluorescent test compounds.
Materials:
-
Black, flat-bottom 96-well microplate
-
Assay Buffer
-
Test compounds
-
Microplate reader
Procedure:
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of your test compounds in the assay buffer at the same concentrations used in the primary enzyme assay.
-
-
Assay Setup:
-
Add the compound dilutions to the wells of the microplate.
-
Include control wells containing only the assay buffer (blank).
-
-
Read Fluorescence:
-
Read the plate using the same excitation and emission wavelengths as your primary 4-MU assay.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the readings for the compound-containing wells.
-
If a concentration-dependent increase in fluorescence is observed, the compound is autofluorescent under the assay conditions.
-
Alternative Fluorogenic Substrates
While 4-MU is widely used, several alternative fluorogenic substrates have been developed that may offer advantages in certain situations, such as assays performed at neutral or acidic pH.
| Substrate | Key Features | Advantages over 4-MU | Reference | | :--- | :--- | :--- | | 6,8-Difluoro-4-methylumbelliferone (DiFMU) Derivatives | The product, DiFMU, has a pKa of ~4.9. | Allows for continuous assays at neutral or acidic pH without the need for a high pH stop solution. Can be more sensitive than 4-MU substrates at these pH values. |[9][10] | | 6-Chloro-4-methylumbelliferone (CMU) Derivatives | Generates a higher fluorescence signal compared to 4-MU in some applications. | Increased sensitivity in certain bacterial enzyme assays. |[20] | | Resorufin-based Substrates | The product, resorufin, has a lower pKa (~5.8) than 4-MU and excites at longer wavelengths (~550 nm). | Increased sensitivity at lower pH and can help to avoid interference from compounds that fluoresce in the blue region. |[3][21] | | 7-Amino-4-methylcoumarin (AMC) Derivatives | The amino group allows for the synthesis of peptidase substrates. The useful pH range is broader than 4-MU. | Can be used at physiological pH and for a different class of enzymes (peptidases). |[21] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Approaches for Fluorescence-Based Newborn Screening of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modified Enzyme Substrates for the Detection of Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in 4-methylumbelliferone experiments
Welcome to the technical support center for 4-methylumbelliferone (B1674119) (4-MU) based experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their assays for an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylumbelliferone (4-MU) and why is it used in enzyme assays?
A1: 4-methylumbelliferone (4-MU) is a fluorescent compound that is widely used as a reporter in enzyme assays. In its conjugated form, such as 4-methylumbelliferyl-β-D-galactoside (MUGal) or 4-methylumbelliferyl-β-D-glucuronide (MUG), it is non-fluorescent. When an enzyme like β-galactosidase or β-glucuronidase cleaves this conjugate, the free 4-MU molecule is released, which is highly fluorescent under specific conditions.[1][2] This allows for the sensitive detection of enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for 4-MU?
A2: The optimal excitation wavelength for 4-MU is typically around 360-365 nm, and the emission wavelength is around 450-460 nm.[1][3]
Q3: How does pH affect 4-MU fluorescence?
A3: The fluorescence of 4-MU is highly pH-dependent.[4] It exhibits minimal fluorescence in acidic conditions and its fluorescence intensity increases significantly as the pH becomes more alkaline, reaching a maximum at a pH of 10 or above.[5] For this reason, many protocols include a "stop buffer" with a high pH (e.g., sodium carbonate) to halt the enzymatic reaction and enhance the fluorescent signal.[2]
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the photochemical destruction of a fluorophore, leading to a reduction in fluorescence intensity upon prolonged exposure to excitation light. To minimize photobleaching, it is advisable to reduce the exposure of your samples to the excitation light source.[1][2] This can be achieved by taking measurements quickly and keeping the samples in the dark when not being measured.
Q5: Can I perform a continuous assay with 4-MU substrates?
A5: While many 4-MU assays use an alkaline stop buffer to maximize the signal at the endpoint, continuous assays at neutral or acidic pH are possible. However, the signal will be lower due to the pH-dependent nature of 4-MU fluorescence.[5] For continuous assays at lower pH, fluorinated derivatives of 4-MU, such as 6,8-difluoro-4-methylumbelliferone (DiFMU), may provide better sensitivity.[5]
Troubleshooting Guide
High background, low signal, and signal instability are common issues in 4-MU based assays. This guide provides potential causes and solutions to help you improve your signal-to-noise ratio.
Issue 1: High Background Fluorescence
| Potential Cause | Solution |
| Autofluorescence from biological samples | Run a control sample without the 4-MU substrate to quantify the level of endogenous fluorescence. If high, consider using a commercial autofluorescence quenching solution.[6][7] |
| Contamination of reagents or buffers | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Substrate degradation | 4-MU substrates can hydrolyze spontaneously over time. Prepare fresh substrate solutions for each experiment and store stock solutions protected from light and at the recommended temperature.[2] |
| Non-specific enzyme activity | If using cell lysates or tissue homogenates, other enzymes may cleave the substrate. Include a control with a known inhibitor of the enzyme of interest to determine the level of non-specific activity. |
| High substrate concentration | While a higher substrate concentration can increase the reaction rate, it can also contribute to background fluorescence. Optimize the substrate concentration to find the best balance between signal and background.[3] |
Issue 2: Low or No Signal
| Potential Cause | Solution |
| Inactive enzyme | Ensure that the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles. Run a positive control with a known active enzyme to verify assay components are working. |
| Incorrect buffer pH for enzyme activity | Most enzymes have an optimal pH range for activity. Ensure your assay buffer is at the optimal pH for your enzyme. For example, vertebrate β-galactosidase has optimal activity at pH 4.5.[2] |
| Sub-optimal substrate concentration | The substrate concentration may be too low, limiting the reaction rate. Perform a substrate titration to determine the optimal concentration (Km) for your enzyme. |
| Incorrect instrument settings | Verify that the fluorometer is set to the correct excitation and emission wavelengths for 4-MU (Ex: ~365 nm, Em: ~460 nm).[1][3] Ensure the gain setting is appropriate. |
| Reaction stopped too early | The incubation time may not be long enough for sufficient product to accumulate. Perform a time-course experiment to determine the optimal incubation time. |
| Low pH of final reading solution | The fluorescence of 4-MU is significantly lower at neutral or acidic pH. Ensure the stop buffer has a pH of 10 or higher to maximize the fluorescent signal. |
Issue 3: Signal Instability or High Variability
| Potential Cause | Solution |
| Photobleaching | Minimize the exposure of samples to the excitation light. Read plates immediately after the reaction is stopped.[1][2] |
| Temperature fluctuations | Enzyme activity is sensitive to temperature. Ensure all samples and reagents are equilibrated to the correct assay temperature and that the incubator or water bath maintains a stable temperature.[8] |
| Inconsistent pipetting | Inaccurate or inconsistent pipetting can lead to high variability between wells. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Precipitation of compounds | Some compounds in your sample may precipitate over time, scattering light and affecting fluorescence readings. Centrifuge samples before analysis and ensure all components are fully dissolved in the assay buffer. |
| Inner filter effect | At very high concentrations, the fluorophore can reabsorb the emitted light, leading to a non-linear relationship between concentration and fluorescence. Dilute your samples to ensure you are within the linear range of detection.[3] |
Experimental Protocols
General Protocol for a 4-MU Based Enzyme Assay
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer (if using cells): Prepare a suitable lysis buffer (e.g., 250 mM HEPES, pH 7.4, containing 25 mM CHAPS).
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme's activity (e.g., 200 mM sodium phosphate (B84403) buffer, pH 7.3, containing 2 mM MgCl2 and 100 mM β-mercaptoethanol for E. coli β-galactosidase).
-
Substrate Stock Solution: Dissolve the 4-MU substrate (e.g., 4-MU-Gal) in DMSO to a stock concentration of ~34 mM. Store protected from light at -20°C.
-
4-MU Standard Stock Solution: Dissolve 4-MU sodium salt in deionized water to make a 1 mM stock solution. Store protected from light at 4°C.[2]
-
Stop Buffer: Prepare a high pH buffer to stop the reaction and maximize fluorescence (e.g., 0.2 M Sodium Carbonate, pH ~11).[2]
2. Standard Curve Preparation:
-
Prepare a working solution of the 4-MU standard (e.g., 1 µM) by diluting the stock solution in deionized water.[2]
-
Create a serial dilution of the 4-MU working solution in the stop buffer to generate a standard curve (e.g., 0 to 1000 nM).
-
Transfer the standards to the wells of a microplate.
3. Sample Preparation:
-
If using cells, lyse them in lysis buffer and centrifuge to pellet debris. Collect the supernatant containing the enzyme.
-
Determine the protein concentration of your sample lysate to normalize enzyme activity.
4. Assay Procedure:
-
Add your sample (e.g., cell lysate) and assay buffer to the wells of a microplate. Include a "no enzyme" control as a blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the 4-MU substrate to each well.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding the stop buffer to each well.
5. Data Acquisition and Analysis:
-
Read the fluorescence of the plate in a fluorometer using the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 460 nm).
-
Subtract the blank reading from all sample and standard readings.
-
Plot the fluorescence of the 4-MU standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of 4-MU produced in your samples.
-
Calculate the enzyme activity, typically expressed as pmol of 4-MU produced per minute per mg of protein.
Quantitative Data Summary
| Parameter | Recommended Value |
| 4-MU Excitation Wavelength | 360 - 365 nm[1][3] |
| 4-MU Emission Wavelength | 450 - 460 nm[1][3] |
| Optimal pH for 4-MU Fluorescence | > pH 10 |
| Typical 4-MU Standard Curve Range | 0.1 nM - 1000 nM[1][2] |
| Typical Substrate Stock Concentration | 10 - 50 mM in DMSO |
| Typical Assay Substrate Concentration | 0.1 - 1 mM |
Visualizations
Caption: Experimental workflow for a typical 4-MU based enzyme assay.
Caption: Troubleshooting decision tree for common 4-MU assay issues.
Caption: Simplified signaling effects of 4-methylumbelliferone (4-MU).
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
how to stop a 4-methylumbelliferone-based enzyme reaction
Welcome to the Technical Support Center for Enzyme Assays. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for effectively stopping 4-methylumbelliferone (B1674119) (4-MU)-based enzyme reactions.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of stopping a 4-methylumbelliferone (4-MU) based enzyme reaction?
A1: The primary method for stopping a 4-MU based enzyme reaction is to rapidly and drastically change the pH of the reaction mixture. Most enzymes that use 4-MU substrates, such as glycosidases and phosphatases, are active at a specific acidic or neutral pH.[1][2] By adding a stop solution with a high pH (alkaline), the enzyme's structure is denatured, which halts its catalytic activity.
This pH shift serves a dual purpose. The reaction product, 4-methylumbelliferone, is highly fluorescent in alkaline conditions (pH >9-10) but exhibits minimal fluorescence at the acidic or neutral pH where the enzyme is active.[2][3][4] Therefore, the alkaline stop solution not only terminates the reaction but also maximizes the fluorescent signal of the 4-MU product, significantly increasing the assay's sensitivity.[1][5]
Q2: What are the most common stop solutions used for 4-MU assays?
A2: The most widely used stop solutions are alkaline buffers. The two most common choices are:
-
Sodium Carbonate (Na₂CO₃) or Bicarbonate/Carbonate buffers: These are simple, effective, and widely used.[6][7]
-
Glycine-NaOH Buffer: This is another common choice, providing a stable, high-pH environment to stop the reaction and read the fluorescence.[8][9]
Q3: How do I choose the right stop solution for my experiment?
A3: The choice depends on several factors:
-
Enzyme pH Sensitivity: Ensure the final pH is far from your enzyme's optimal activity range.
-
Assay Buffer: The stop solution must be able to overcome the buffering capacity of your assay buffer to raise the pH sufficiently.
-
Signal Stability: While a pH of 10 is often optimal for maximizing the 4-MU signal, extremely high pH levels (e.g., >11.5) can sometimes lead to a rapid decrease in fluorescence stability.[10]
-
Downstream Applications: If you plan to use the samples for further analysis, ensure the stop solution components will not interfere.
Below is a decision-making workflow to help you select an appropriate stop solution.
Troubleshooting Guide
Problem: I am seeing high background fluorescence in my negative control wells (no enzyme).
-
Possible Cause 1: Substrate Instability. 4-MU substrates can undergo spontaneous hydrolysis, especially if stored improperly. Storing concentrated substrate stocks in DMSO at room temperature is a common cause of degradation.[11]
-
Solution 1: Prepare fresh substrate dilutions for each experiment. Store concentrated stocks, aliquoted to avoid freeze-thaw cycles, at -20°C or below.[11]
-
Possible Cause 2: Contaminated Reagents. The substrate, buffer, or water used may be contaminated with enzymes (e.g., from microbial growth) or a fluorescent substance.
-
Solution 2: Use fresh, high-purity reagents (e.g., sterile, nuclease-free water). Filter-sterilize buffers if needed. Run a "reagent blank" containing only the substrate and stop solution to check for intrinsic fluorescence.
Problem: My fluorescence readings are highly variable between replicate wells.
-
Possible Cause 1: Inefficient Mixing. If the stop solution is not mixed thoroughly and instantly with the reaction mixture, the reaction may continue for different lengths of time in different parts of the well, leading to variability.
-
Solution 1: When adding the stop solution, use a multichannel pipette set to a forceful dispensing speed or gently pipette up and down a few times to ensure immediate and complete mixing.
-
Possible Cause 2: Pipetting Inaccuracy. Small errors in pipetting the enzyme, substrate, or stop solution can lead to large variations in the final signal.
-
Solution 2: Ensure pipettes are properly calibrated. Use fresh tips for each replicate. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[12]
-
Possible Cause 3: Photobleaching. The 4-MU fluorophore can be susceptible to photobleaching (loss of fluorescence upon repeated exposure to excitation light).[13]
-
Solution 3: Minimize the exposure of the plate to light before and during reading. In the plate reader settings, use the minimum number of flashes required for a stable reading.
Problem: The fluorescence signal decreases or drifts after adding the stop solution.
-
Possible Cause: pH Instability. The fluorescence of 4-MU is stable for hours at a pH around 10.3, but it can become unstable and decrease rapidly at a very high pH (e.g., 11.7 or higher).[10]
-
Solution: Check the final pH of your reaction mixture after adding the stop solution. If it is excessively high, consider using a slightly lower concentration of the stop solution. Glycine-NaOH buffers are often used to provide a stable pH around 10-10.5. Read all wells on the plate as quickly as possible after the reaction is stopped.
Data & Reagents
The following table summarizes the properties and typical usage of common stop solutions for 4-MU assays.
| Stop Reagent | Typical Stock Concentration | Typical Final Concentration | Mechanism of Action | Pros | Cons |
| Sodium Carbonate (Na₂CO₃) | 0.5 M - 2.0 M | 0.1 M - 0.5 M | Raises pH > 10, denaturing the enzyme and maximizing 4-MU fluorescence.[7] | Simple to prepare, inexpensive, highly effective. | Can result in a very high final pH (>11) which may reduce signal stability over time.[10] |
| Glycine-NaOH Buffer | 0.2 M - 1.0 M (pH 10.0-10.7) | 0.1 M - 0.2 M | Raises pH to a stable alkaline level (e.g., 10.5), stopping the enzyme and enhancing fluorescence.[8][14] | Provides excellent pH buffering for stable fluorescence readings. | Requires pH adjustment during preparation.[15] Glycine (B1666218) may slightly inhibit some enzymes like alkaline phosphatase.[14] |
Experimental Protocols
Protocol 1: Standard Reaction Termination with Sodium Carbonate
This protocol is suitable for most standard 4-MU based endpoint assays.
-
Prepare 2 M Sodium Carbonate Stock Solution:
-
Dissolve 21.2 g of anhydrous sodium carbonate (Na₂CO₃) in 80 mL of deionized water.
-
Mix until fully dissolved.
-
Adjust the final volume to 100 mL with deionized water.
-
Store at room temperature. A working solution of 0.2 M can be made by diluting this stock 1:10.[6]
-
-
Perform the Enzymatic Reaction:
-
Set up your enzymatic reactions in a 96-well black plate (clear bottom if necessary). A typical reaction volume is 50-100 µL.
-
Incubate the plate for the desired time at the optimal temperature for your enzyme.
-
-
Stop the Reaction:
-
Add a volume of sodium carbonate stop solution sufficient to raise the final pH above 10. A common approach is to add a volume of 0.5 M - 1.0 M Na₂CO₃ equal to the reaction volume (e.g., add 100 µL stop solution to a 100 µL reaction).
-
Ensure rapid and thorough mixing using a multichannel pipette.
-
-
Measure Fluorescence:
Protocol 2: Reaction Termination with Glycine-NaOH Buffer
This protocol is recommended when highly stable fluorescence readings over time are critical.
-
Prepare 0.2 M Glycine-NaOH Stop Buffer (pH 10.5):
-
Dissolve 1.5 g of glycine in 80 mL of deionized water.
-
Adjust the pH to 10.5 by slowly adding 1 M NaOH while monitoring with a calibrated pH meter.
-
Adjust the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
Perform the Enzymatic Reaction:
-
Set up your reactions in a 96-well black plate as described in Protocol 1.
-
-
Stop the Reaction:
-
Add 1-2 volumes of the 0.2 M Glycine-NaOH stop buffer to each well (e.g., add 100-200 µL of stop buffer to a 100 µL reaction).
-
Mix thoroughly to ensure the reaction is stopped uniformly across all wells.
-
-
Measure Fluorescence:
-
Read the plate using excitation at ~365 nm and emission at ~450 nm.
-
Visualized Workflows and Principles
References
- 1. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. promega.com [promega.com]
- 7. nabt.org [nabt.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation of an enzymatic method for beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. promega.com [promega.com]
- 14. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 15. protocols.io [protocols.io]
Technical Support Center: Mitigating Photobleaching of 4-Methylumbelliferone in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the photobleaching of 4-methylumbelliferone (B1674119) (4-MU) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylumbelliferone and why is it used in microscopy?
4-Methylumbelliferone (4-MU), also known as hymecromone, is a fluorescent indicator that exhibits blue fluorescence under UV excitation. It is commonly used in various biochemical assays to detect enzyme activity, such as that of glycosidases and phosphatases. In these assays, an enzyme cleaves a substrate containing 4-MU, releasing the fluorophore and generating a fluorescent signal. Its fluorescence is pH-dependent, with optimal emission in alkaline conditions (pH > 9).
Q2: What is photobleaching and why is it a problem for 4-methylumbelliferone?
Q3: How can I tell if my 4-methylumbelliferone signal is fading due to photobleaching?
A key indicator of photobleaching is a gradual decrease in fluorescence intensity in the area being imaged over time, while areas not exposed to the excitation light maintain their initial brightness. You may also observe that the signal diminishes more rapidly with higher laser power or longer exposure times.
Q4: Are there more photostable alternatives to 4-methylumbelliferone for live-cell imaging?
Yes, several more photostable fluorophores are available for live-cell imaging in the blue to cyan spectral range. The choice of an alternative will depend on the specific experimental requirements, including the target molecule and the available microscopy filters. Some alternatives include:
-
Coumarin (B35378) 343: This dye is known for its relatively high photostability compared to other coumarins.
-
Alexa Fluor 350: This is a sulfonated coumarin dye that offers improved brightness and photostability.
-
Genetically encoded fluorescent proteins: For live-cell imaging where a protein can be tagged, blue fluorescent proteins (BFPs) like Azurite or cyan fluorescent proteins (CFPs) like mCerulean3 can be used. These are expressed by the cells themselves, which can be advantageous for long-term studies.
Troubleshooting Guides
Issue: Rapid loss of 4-methylumbelliferone fluorescence during imaging.
This guide provides a systematic approach to diagnose and resolve rapid signal loss due to photobleaching.
Caption: Troubleshooting workflow for addressing 4-methylumbelliferone photobleaching.
Experimental Protocols
Protocol 1: Preparation of Antifade Mounting Media
For fixed samples, using an antifade mounting medium is a highly effective way to reduce photobleaching. Here are recipes for two common homemade antifade reagents.
A. DABCO Antifade Solution (1% w/v)
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a commonly used antifade reagent.
Materials:
-
DABCO (Sigma-Aldrich, Cat. No. D27802 or equivalent)
-
Phosphate-Buffered Saline (PBS), 10X stock solution
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
To make 10 mL of mounting medium, weigh out 0.1 g of DABCO.
-
Dissolve the DABCO in 1 mL of 1X PBS.
-
Add 9 mL of glycerol to the solution.
-
Mix thoroughly using a magnetic stirrer until the DABCO is completely dissolved. This may take several hours.
-
Store the solution in a light-protected container at 4°C. For long-term storage, aliquot and store at -20°C.
B. n-Propyl Gallate (NPG) Antifade Solution (2% w/v)
n-Propyl gallate is another effective antifade agent.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X stock solution
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
To make 10 mL of mounting medium, weigh out 0.2 g of n-propyl gallate.
-
Dissolve the n-propyl gallate in 10 mL of glycerol. This may require gentle heating (e.g., in a 50°C water bath) and stirring for several hours.
-
Once dissolved, add 1 mL of 1X PBS.
-
Mix thoroughly.
-
Store in a dark, airtight container at 4°C.
Protocol 2: Optimizing Microscopy Settings to Reduce Photobleaching
This protocol outlines key imaging parameters to adjust to minimize photobleaching of 4-methylumbelliferone.
Workflow:
Technical Support Center: Optimizing 4-Methylumbelliferone (4-MU) for Hyaluronan Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylumbelliferone (B1674119) (4-MU) to inhibit hyaluronan (HA) synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-methylumbelliferone (4-MU) in inhibiting hyaluronan (HA) synthesis?
A1: 4-MU inhibits HA synthesis through a dual mechanism of action.[1][2][3] Firstly, it acts as a competitive substrate for UDP-glucuronosyltransferase, leading to the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for HA synthesis.[1][4][5][6] Secondly, 4-MU downregulates the mRNA expression of hyaluronan synthase (HAS) enzymes, particularly HAS2 and HAS3, which are responsible for producing HA.[2][7][8][9]
Q2: What is a typical effective concentration range for 4-MU to inhibit HA synthesis in vitro?
A2: The effective concentration of 4-MU can vary depending on the cell line. However, a common range to achieve significant HA inhibition is between 0.125 mM and 1.0 mM.[10] In many cell types, a maximal inhibitory effect on HA production is observed at a concentration of 1 mM.[10][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long does it take for 4-MU to inhibit HA synthesis?
A3: The inhibitory effect of 4-MU on HA synthesis can typically be observed within 24 hours of treatment.[10][12] However, the optimal incubation time may vary between different cell types and experimental conditions. For in vivo studies in mice, it may take up to a week of treatment to observe a significant reduction in serum HA levels.[13]
Q4: Is 4-MU cytotoxic to cells?
A4: While 4-MU is generally considered to have low toxicity, it can exhibit cytotoxic effects at higher concentrations.[14] It is crucial to perform a cell viability or cytotoxicity assay (e.g., MTT, Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line before proceeding with HA inhibition experiments.[10][15][16] For example, in some fibroblast cell lines, no change in cell viability was observed at 1 mM 4-MU for 24 hours.[10]
Q5: Does 4-MU affect the synthesis of other glycosaminoglycans (GAGs)?
A5: While 4-MU is primarily known as an inhibitor of HA synthesis, its impact on other GAGs is not fully established.[1] Since 4-MU depletes the UDP-GlcUA pool, it could potentially affect the synthesis of other GAGs that also utilize this precursor, such as chondroitin (B13769445) and heparan sulfates.[1] However, some studies suggest that these other GAGs are less sensitive to UDP-GlcUA deficiency compared to hyaluronan.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of HA synthesis | 1. 4-MU concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to 4-MU. 4. Improper storage or degradation of 4-MU stock solution. | 1. Perform a dose-response experiment with a wider range of 4-MU concentrations (e.g., 0.1 mM to 2.0 mM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify the expression of HAS enzymes in your cell line. 4. Prepare a fresh stock solution of 4-MU in an appropriate solvent (e.g., DMSO) and store it protected from light at -20°C. |
| Significant cell death or reduced proliferation | 1. 4-MU concentration is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) to determine the maximum non-toxic concentration of 4-MU for your cell line. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%). Include a solvent-only control in your experiments. |
| High variability in results between experiments | 1. Inconsistent cell seeding density. 2. Variation in 4-MU treatment duration. 3. Inconsistent assay performance. | 1. Ensure a consistent number of cells are seeded in each well/dish for all experiments. 2. Strictly adhere to the predetermined incubation time for 4-MU treatment. 3. Standardize all assay steps, including reagent preparation, incubation times, and measurement procedures. |
| Unexpected changes in cell morphology | 1. 4-MU may induce phenotypic changes in some cell types.[7] | 1. Document any morphological changes and consider them as a potential outcome of 4-MU treatment. These changes may be linked to the inhibition of HA and its role in the extracellular matrix. |
Data Presentation
Table 1: Effective Concentrations of 4-MU for Hyaluronan Inhibition in Various Cell Lines
| Cell Line | Effective 4-MU Concentration Range | Notes |
| Orbital Fibroblasts | 0.125 - 1.0 mM | Maximum effect observed at 1 mM with 85.3% inhibition after 24 hours.[10] |
| Pancreatic Cancer Cells (Panc-1) | 1.0 mM | 88% inhibition of HA synthesis. Lower concentrations (10 and 100 µM) showed minimal effect. |
| Glioblastoma Cells (U251 and LN229) | Up to 1.0 mM | Dose-dependent reduction in HA synthesis.[12] |
| Canine Mammary Tumor Cells (CF41.Mg) | Not specified | Dose-dependent downregulation of HAS2 mRNA.[8] |
| Human Aortic Smooth Muscle Cells | 1.0 mM | Reduced cellular content of UDP-GlcUA.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of 4-MU using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
4-MU Treatment: Prepare serial dilutions of 4-MU in culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM). Remove the old medium from the wells and add 100 µL of the respective 4-MU solutions. Include a solvent control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. The highest concentration of 4-MU that does not significantly reduce cell viability is considered the optimal non-toxic concentration.
Protocol 2: Quantification of Hyaluronan (HA) in Cell Culture Supernatants by ELISA
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and treat with the predetermined optimal non-toxic concentration of 4-MU for the desired duration (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
HA Quantification: Use a commercially available HA ELISA kit and follow the manufacturer's instructions.[18] Briefly, this typically involves adding the supernatants to a microplate pre-coated with an HA binding protein, followed by the addition of a detection antibody and a substrate for color development.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Determine the concentration of HA in each sample by comparing the absorbance values to a standard curve generated with known concentrations of HA. Normalize the HA concentration to the cell number or total protein content.
Visualizations
Caption: Mechanism of 4-MU in hyaluronan synthesis inhibition.
Caption: Experimental workflow for optimizing 4-MU concentration.
Caption: Troubleshooting flowchart for 4-MU experiments.
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-suppressive functions of 4-MU on breast cancer cells of different ER status: Regulation of hyaluronan/HAS2/CD44 and specific matrix effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Characteristics of Hyaluronan Synthesis Inhibition by 4-Methylumbelliferone in Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
stability of 4-methylumbelliferone in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-methylumbelliferone (B1674119) (4-MU) in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid 4-methylumbelliferone?
A1: Solid 4-methylumbelliferone is stable for at least two years when stored at room temperature, protected from light and moisture.[1] It is advisable to keep the container tightly closed in a dry and well-ventilated place.[2]
Q2: What is the recommended solvent for preparing 4-MU stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and recommended solvent for preparing concentrated stock solutions of 4-MU.[3][4] 4-MU is soluble in DMSO at concentrations up to approximately 30 mg/mL.[3] Methanol (B129727) can also be used, with a solubility of up to 50 mg/mL with heating.[5] For aqueous buffers, it is recommended to first dissolve 4-MU in a minimal amount of DMSO and then dilute with the aqueous buffer.[3]
Q3: How should I store 4-MU stock solutions?
A3: 4-MU stock solutions in DMSO can be stored at 4°C for extended periods, even years, when protected from light.[6] For long-term storage, it is recommended to store aliquots at -20°C.[3] Aqueous solutions of 4-MU are not recommended for storage for more than one day.[3]
Q4: How does pH affect the stability and fluorescence of 4-MU?
A4: The fluorescence of 4-MU is highly dependent on pH.[5][7] It exhibits maximal fluorescence in alkaline conditions, with a plateau above pH 10.[5] The fluorescence at pH 10.3 is approximately 100 times more intense than at pH 7.4.[5] In terms of stability, the fluorescence of 4-MU is reported to be stable for at least 12 hours at pH 10.32, but a rapid drop in fluorescence stability is observed at pH 11.76.[5] In acidic conditions, the fluorescence is minimal.[7]
Q5: Is 4-MU sensitive to light?
A5: Yes, 4-methylumbelliferone is known to be light-sensitive.[1][6] It is crucial to protect both solid 4-MU and its solutions from light to prevent photodegradation. Storage in amber vials or containers wrapped in aluminum foil is recommended.
Troubleshooting Guides
Issue 1: Precipitation of 4-MU in Solution
Problem: I observed a white precipitate after preparing or during storage of my 4-MU solution.
| Possible Cause | Troubleshooting Steps |
| Low Solubility in the Chosen Solvent | 4-MU is practically insoluble in cold water.[5] If you are preparing an aqueous solution, ensure you first dissolve the 4-MU in a small amount of a suitable organic solvent like DMSO before diluting with the aqueous buffer.[3] |
| Exceeding Solubility Limit | You may have tried to prepare a solution at a concentration that exceeds the solubility of 4-MU in that specific solvent. Please refer to the solubility data in the table below. |
| Temperature Effects | Solubility can decrease at lower temperatures. If you are storing your solution at 4°C or -20°C, the compound may precipitate out. Try gently warming the solution and vortexing to redissolve before use. |
| Interaction with Plasticware | There have been anecdotal reports of 4-MU precipitating out of methanol solutions when transferred with plastic labware like pipette tips or stored in plastic tubes.[6] If you observe this, consider using glass labware. |
Solubility of 4-Methylumbelliferone in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [3] |
| Methanol | 50 mg/mL (with heating) | [5] |
| Ethanol | ~0.25 mg/mL | [3] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [3] |
| Water | Practically insoluble (cold) | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Issue 2: Inconsistent or Low Fluorescence Signal
Problem: My 4-MU solution is showing variable or lower-than-expected fluorescence intensity.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the Final Solution | The fluorescence of 4-MU is highly pH-dependent, with maximum emission in alkaline conditions (pH > 9).[5][7] Ensure your final assay buffer has the correct pH to achieve optimal fluorescence. |
| Degradation of 4-MU | The 4-MU in your solution may have degraded over time due to improper storage (e.g., exposure to light, extended storage of aqueous solutions). Prepare fresh solutions from a solid stock. |
| Inner Filter Effect | At high concentrations, the fluorescence intensity may not be linear with concentration due to the inner filter effect, where the analyte itself absorbs the excitation or emission light. If you are using high concentrations of 4-MU, you may need to dilute your samples. |
| Quenching | Components in your sample matrix could be quenching the fluorescence of 4-MU. Prepare a standard curve of 4-MU in the same matrix as your samples to check for quenching effects. |
| Instrument Settings | Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for 4-MU (typically around 360 nm for excitation and 450 nm for emission in alkaline buffer).[5] |
Experimental Protocols
Protocol: Stability Testing of 4-Methylumbelliferone Solutions using HPLC
This protocol outlines a general procedure for assessing the stability of 4-MU in a specific solvent and storage condition. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate the intact 4-MU from any potential degradation products.
1. Preparation of 4-MU Stock Solution:
-
Accurately weigh a known amount of solid 4-MU.
-
Dissolve it in the chosen solvent (e.g., DMSO, methanol, or an aqueous buffer) to a known concentration (e.g., 1 mg/mL).
-
Protect the solution from light at all times.
2. Storage Conditions:
-
Aliquot the stock solution into several amber vials.
-
Store the vials under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
Include a control sample stored at -80°C, where degradation is assumed to be minimal.
3. Sample Analysis at Different Time Points:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the sample to come to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
4. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where 4-MU has strong absorbance (e.g., 320 nm).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Quantify the peak area of the intact 4-MU at each time point.
-
Calculate the percentage of 4-MU remaining relative to the initial time point (t=0).
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
Stability of 4-MU Fluorescence at High pH
| pH | Buffer | Stability of Fluorescence | Reference |
| 10.0 | - | Constant for at least one hour | [5] |
| 10.32 | - | Stable for at least 12 hours | [5] |
| 11.76 | Glycine buffer | Rapid drop in stability | [5] |
Visualizations
Caption: Workflow for assessing the stability of 4-methylumbelliferone solutions.
Caption: Key factors influencing the stability of 4-methylumbelliferone fluorescence.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrolysis of 4-methylumbelliferyl sulfate in periportal and pericentral areas of the liver lobule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation pathways and mechanisms of the herbicide metamifop in a water/acetonitrile solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of pharmaceutical drugs in aqueous TiO2 suspensions: mechanism and kinetics [iris.unipa.it]
Technical Support Center: 4-Methylumbelliferone (4-MU) Microplate Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-methylumbelliferone (B1674119) (4-MU) and its derivatives in microplate-based fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylumbelliferone (4-MU) and how does it work in a fluorescence assay?
4-methylumbelliferone (4-MU) is a highly fluorescent molecule under alkaline conditions. In its most common application, it is conjugated to a substrate molecule (e.g., a sugar, phosphate, or lipid), rendering it non-fluorescent. When an enzyme of interest cleaves this conjugate, the free 4-MU is liberated. In a high-pH stop buffer, the liberated 4-MU exhibits a strong blue fluorescence that can be quantified to determine enzyme activity.
Q2: Why is the pH of the final reading critical for 4-MU assays?
The fluorescence of 4-MU is highly dependent on pH.[1][2][3] The fluorescence intensity is minimal in acidic conditions and increases significantly in alkaline environments, reaching a maximum at a pH of around 10 or higher.[1][2] Therefore, to achieve maximal sensitivity and consistent results, it is crucial to terminate the enzymatic reaction with a high-pH buffer (typically pH 10.0-10.7) before reading the fluorescence.[2]
Q3: What are the optimal excitation and emission wavelengths for detecting 4-MU?
The optimal excitation wavelength for 4-MU is approximately 360-365 nm, and the optimal emission wavelength is around 440-460 nm.[4] It's important to note that at neutral pH, the peak excitation is around 360 nm and emission is at 450 nm.[2]
Q4: Can I perform a kinetic assay with 4-MU without a high-pH stop solution?
Yes, it is possible to perform a continuous, kinetic assay at a lower pH (e.g., the optimal pH for the enzyme). However, the fluorescence intensity of 4-MU will be significantly lower than at a high pH.[5] This may reduce the sensitivity of the assay. If this approach is taken, it is critical to ensure the pH remains constant throughout the experiment.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Purity: The 4-MU-conjugated substrate may be contaminated with free 4-MU or may be degrading spontaneously.[6] | 1. Purchase high-purity substrate from a reputable vendor. 2. Prepare fresh substrate solutions for each experiment. 3. Run a "substrate only" control (without enzyme) to quantify the background fluorescence. |
| Autofluorescence from Biological Samples: Components in cell lysates or tissue homogenates (e.g., hemoglobin) can be inherently fluorescent.[6][7] | 1. Run a "sample only" control (without substrate) to measure the autofluorescence of your biological sample. 2. Subtract the average background fluorescence from all experimental readings. |
| Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence.[8] | 1. If possible, perform the final steps of the assay in a buffer free of interfering components, such as phosphate-buffered saline (PBS).[8] |
| Contaminated Buffers or Water: | 1. Use high-purity water and analytical grade reagents to prepare all buffers. |
Issue 2: Low or No Signal
A weak or absent signal can be due to a variety of factors related to the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. | 1. Ensure the enzyme is stored at the correct temperature and in a suitable buffer. 2. Use a fresh aliquot of the enzyme. 3. Include a positive control with a known active enzyme to verify the assay setup. |
| Sub-optimal Enzyme Concentration: The concentration of the enzyme may be too low to generate a detectable signal within the incubation time. | 1. Perform a titration of the enzyme concentration to find the optimal range for the assay. |
| Incorrect Assay pH: The enzymatic reaction is performed at a pH that is not optimal for the enzyme's activity. | 1. Consult the literature for the optimal pH for your enzyme of interest and adjust the reaction buffer accordingly. |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a sufficient amount of fluorescent product. | 1. Optimize the incubation time by taking measurements at several time points. |
| Incorrect Wavelength Settings: The microplate reader is not set to the optimal excitation and emission wavelengths for 4-MU. | 1. Verify that the excitation wavelength is set to ~365 nm and the emission wavelength is set to ~460 nm.[4] |
Issue 3: High Variability Between Replicates
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure thorough mixing of all components in each well. |
| Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. | 1. Ensure the entire plate is at a uniform temperature during the incubation period. 2. Pre-warm all reagents and the microplate to the reaction temperature. |
| Photobleaching: Exposure of the 4-MU product to light for extended periods can lead to a decrease in fluorescence.[9] | 1. Protect the microplate from light as much as possible, especially after adding the stop solution. 2. Read the plate immediately after the reaction is stopped. |
| Improper Mixing: Inadequate mixing of the stop solution can lead to pH gradients within the wells. | 1. Ensure thorough mixing after adding the stop solution, for example, by using a plate shaker for a short period.[10] |
Data Presentation
Table 1: Spectral Properties and pH Dependence of 4-Methylumbelliferone (4-MU)
| Parameter | Value | Notes |
| Excitation Wavelength (Optimal) | ~360-365 nm | |
| Emission Wavelength (Optimal) | ~440-460 nm | [4] |
| Optimal pH for Fluorescence | > pH 10 | Fluorescence is maximal and plateaus above pH 10.[1] |
| Fluorescence at Acidic/Neutral pH | Low | Fluorescence at pH 7 is approximately 100 times less intense than at pH 10.3. |
Experimental Protocols
General Protocol for a 4-MU Based Enzyme Assay (e.g., β-Glucuronidase)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 0.1 M sodium acetate, pH 4.5 for lysosomal enzymes).[9]
-
Substrate Stock Solution: Dissolve the 4-MU-conjugated substrate in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 10 mM).
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration.
-
Stop Solution: Prepare a high-pH buffer (e.g., 0.2 M glycine-carbonate, pH 10.5).[11]
-
4-MU Standard Curve: Prepare a series of dilutions of free 4-MU in the assay buffer with the stop solution added to create a standard curve for converting relative fluorescence units (RFU) to the amount of product formed.[12]
-
-
Assay Procedure:
-
Add your enzyme sample (e.g., cell lysate, purified enzyme) to the wells of a black, flat-bottom 96-well plate.[8]
-
Include appropriate controls:
-
Blank: Assay buffer without enzyme.
-
Negative Control: A sample known not to contain the active enzyme.
-
Positive Control: A sample with known enzyme activity.
-
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
Terminate the reaction by adding the stop solution to all wells.
-
Read the fluorescence on a microplate reader with excitation at ~365 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average RFU of the blank wells from all other readings.
-
Use the 4-MU standard curve to convert the corrected RFU values to the concentration or amount of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per unit of time per amount of protein.
-
Visualizations
Caption: Principle of 4-MU based fluorescence assays.
Caption: General experimental workflow for 4-MU assays.
Caption: Decision tree for troubleshooting 4-MU assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]
- 6. Emerging Approaches for Fluorescence-Based Newborn Screening of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. bitesizebio.com [bitesizebio.com]
- 9. promega.com [promega.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. content.protocols.io [content.protocols.io]
- 12. researchgate.net [researchgate.net]
impact of different buffers on 4-methylumbelliferone fluorescence intensity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for using 4-methylumbelliferone (B1674119) (4-MU) in fluorescence-based assays. Proper buffer selection and handling are critical for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is buffer selection so critical for 4-MU fluorescence assays?
A1: Buffer selection is paramount for three main reasons:
-
pH Dependence: 4-MU fluorescence is extremely sensitive to pH. The molecule must be in its deprotonated (phenolic) form to fluoresce strongly.[1]
-
Enzyme Activity: The primary enzymatic reaction that releases 4-MU from a non-fluorescent substrate must be performed in a buffer that is optimal for that specific enzyme's activity (e.g., acidic pH for lysosomal enzymes).[2][3][4]
-
Signal Stability: The final fluorescence reading must be taken in a buffer that not only maximizes the signal but also ensures its stability over the measurement period.[5]
Q2: What is the optimal pH for measuring 4-MU fluorescence?
A2: The fluorescence intensity of 4-MU reaches its maximum in alkaline conditions, specifically in the pH range of 9 to 10.5.[1] A plateau of maximum fluorescence is often observed above pH 10.[5][6] At pH 10.3, the fluorescence can be approximately 100 times more intense than at a neutral pH of 7.4.[5][6]
Q3: How does the buffer used during the enzymatic reaction affect the final signal?
A3: The buffer used during the reaction (the "reaction buffer") is chosen to optimize enzyme activity, not 4-MU fluorescence.[4] For example, lysosomal enzymes like β-galactosidase are often assayed at an acidic pH of 4.5 in an acetate (B1210297) buffer.[2][3] The fluorescence of the released 4-MU will be minimal at this pH. Therefore, a "stop buffer" is added after the incubation period to halt the enzymatic reaction and raise the pH to the optimal range for fluorescence measurement.[2][3]
Q4: Can buffer components themselves quench the 4-MU signal?
A4: While not a widely reported issue for 4-MU specifically, some buffer components, particularly certain anions, can quench the fluorescence of other dyes. It is a factor to consider, especially if you observe an unexpectedly low signal despite optimal pH. Oxygen, however, does not appear to have a quenching effect on 4-MU fluorescence.[7]
Troubleshooting Guide
| Issue | Question | Possible Causes & Solutions |
| Low or No Signal | My enzyme is active, but my fluorescence signal is weak or absent. What should I check? | 1. Incorrect Final pH: The most common issue is measuring fluorescence at the reaction pH instead of an alkaline pH. Solution: Ensure you are adding a high-pH stop buffer (e.g., 0.2 M Sodium Carbonate, pH ~11, or Glycine-NaOH, pH 10.5) to bring the final pH of the sample to >10 before reading.[7][8] 2. Substrate Degradation: The 4-MU-conjugated substrate may have hydrolyzed over time. Solution: Prepare fresh substrate from a frozen stock. Store substrate stocks in an appropriate solvent like DMSO at -20°C and protect them from light.[9] |
| High Background | My negative controls (no enzyme) show a high fluorescence signal. Why? | 1. Substrate Autohydrolysis: 4-MU substrates can hydrolyze spontaneously, especially if stored improperly (e.g., at room temperature in aqueous buffer).[9] Solution: Use freshly prepared substrate dilutions and minimize the time they are kept in aqueous buffers before the assay. 2. Contaminated Reagents: Buffers or water could be contaminated with fluorescent compounds. Solution: Use high-purity reagents (e.g., molecular biology grade water) and test each component individually for background fluorescence. |
| Poor Reproducibility / Drifting Signal | My replicate readings are inconsistent, or the signal decreases over time. | 1. pH Instability: The fluorescence of 4-MU is highly stable at pH 10.3 for at least 12 hours. However, at very high pH levels (e.g., pH 11.76 in glycine (B1666218) buffer), a rapid drop in fluorescence stability can occur.[5] Solution: Use a well-buffered stop solution and aim for a final pH between 10 and 10.5. Read all samples promptly after adding the stop buffer. 2. Photobleaching: Although less of a concern in plate readers than in microscopy, prolonged exposure to the excitation light can cause photobleaching. Solution: Limit the number of reads per well and use the lowest necessary excitation intensity. |
| Non-Linear Standard Curve | My 4-MU standard curve is linear at low concentrations but flattens out at higher concentrations. | 1. Inner Filter Effect (IFE): At high concentrations, the fluorophore molecules can absorb the excitation or emission light, leading to a non-linear response.[10] Solution: Dilute your samples to fall within the linear range of the standard curve. If necessary, generate the standard curve over a narrower, lower concentration range.[10] |
Experimental Protocols & Data
Protocol 1: Generating a 4-MU Standard Curve
This protocol is essential for converting relative fluorescence units (RFU) into the absolute amount of product formed in an enzymatic reaction.
-
Prepare a 1 mM 4-MU Stock Solution: Dissolve 19.8 mg of 4-methylumbelliferone sodium salt (MW = 198.2) in 100 mL of distilled water.[2] Store in aliquots at -20°C, protected from light.
-
Prepare a 1 µM Working Solution: Dilute 10 µL of the 1 mM stock solution into 10 mL of distilled water.[2]
-
Prepare Standards: Create a series of dilutions from the 1 µM working solution using your assay's stop buffer (e.g., 0.2 M Sodium Carbonate) as the diluent. Typical final concentrations for the curve range from 10 nM to 1000 nM.[11]
-
Measure Fluorescence: Transfer the standards to your assay plate or cuvettes. Measure the fluorescence using an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.[3]
-
Plot the Curve: Plot the RFU values against the known 4-MU concentrations. Perform a linear regression to obtain an equation (y = mx + b) that can be used to calculate the concentration of 4-MU in your unknown samples.[10]
Data Tables
Table 1: Impact of pH on Relative 4-MU Fluorescence Intensity
| pH | Typical Buffer System | Relative Fluorescence Intensity (Approx. %) | Notes |
| 4.5 | Sodium Acetate | < 1% | Optimal for many lysosomal enzymes, but fluorescence is minimal.[3] |
| 7.0 - 7.5 | Phosphate, HEPES | ~1-5% | Fluorescence is very low at neutral pH.[6] |
| 9.0 | Tris, Glycine | ~80-90% | Fluorescence increases sharply as the hydroxyl group deprotonates. |
| 10.0 - 10.5 | Carbonate, Glycine | 100% | The optimal pH range for achieving maximum fluorescence intensity.[1][5] |
| > 11.5 | Glycine | Variable | Signal may become unstable and decrease over time.[5] |
Table 2: Common Buffers Used in 4-MU Assays
| Buffer | Useful pH Range | Typical Use in 4-MU Assay | Potential Considerations |
| Sodium Acetate | 3.7 - 5.6 | Reaction Buffer | Ideal for acid hydrolases. Requires a stop buffer to raise pH for reading.[3] |
| Phosphate (PBS) | 5.8 - 8.0 | Reaction Buffer | Commonly used for enzymes active at neutral pH. Can inhibit some kinase enzymes.[4] |
| Tris-HCl | 7.5 - 9.0 | Reaction Buffer | Widely used, but its pH is temperature-dependent. Can chelate metal ions.[4][12] |
| Sodium Carbonate | 9.2 - 10.8 | Stop Buffer | Excellent choice for stopping the reaction and maximizing 4-MU fluorescence.[2][8] |
| Glycine-NaOH | 9.0 - 10.6 | Stop Buffer | Effective stop buffer, but be cautious of pH exceeding 11, which can reduce signal stability.[7][9] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Methylumbelliferone Properties Overview | PDF | Fluorescence | Solubility [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. sinobiological.com [sinobiological.com]
how to prevent precipitation of 4-methylumbelliferone in culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of 4-methylumbelliferone (B1674119) (4-MU) in your culture media and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylumbelliferone (4-MU) and why is it used in cell culture?
4-methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative widely used in biomedical research. In cell culture experiments, it is primarily utilized as an inhibitor of hyaluronic acid (HA) synthesis.[1][2][3][4] By depleting the precursor UDP-glucuronic acid, 4-MU effectively downregulates HA production, allowing researchers to study the roles of HA in various biological processes, including cell proliferation, migration, and inflammation.[4][5] Additionally, derivatives of 4-MU are used as fluorogenic substrates for detecting enzyme activity.[3]
Q2: Why does 4-methylumbelliferone precipitate in my culture medium?
4-methylumbelliferone has poor solubility in aqueous solutions like cell culture media.[1][6] Precipitation typically occurs when the final concentration of 4-MU exceeds its solubility limit in the medium. This is often a result of improper dissolution or dilution of the 4-MU stock solution. The final concentration of the organic solvent used to dissolve the 4-MU may be too low to maintain its solubility when added to the aqueous medium.[7]
Q3: What are the optimal solvents for dissolving 4-MU?
4-MU is sparingly soluble in water but shows good solubility in organic solvents.[1][6] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing concentrated stock solutions.[3][6] Ethanol can also be used, but the solubility is significantly lower.[3][6]
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
While DMSO is an excellent solvent for 4-MU, it can be toxic to cells at high concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Troubleshooting Guide
This guide addresses common issues encountered when using 4-methylumbelliferone in cell culture.
Issue 1: Precipitation upon dilution of the stock solution.
-
Cause: The concentration of 4-MU in the final culture medium exceeds its solubility limit. This can happen if the stock solution is too concentrated or if the dilution factor is not large enough.
-
Solution:
-
Prepare a fresh stock solution at a lower concentration. A 10 mM stock solution in DMSO is a good starting point for most applications.
-
Increase the final volume of the culture medium. This will lower the final concentration of 4-MU.
-
Perform a serial dilution. Instead of adding the stock solution directly to the final volume, perform an intermediate dilution step in a small volume of culture medium before adding it to the bulk of the medium.
-
Ensure rapid mixing. Add the 4-MU stock solution dropwise to the culture medium while gently vortexing or swirling to facilitate rapid dissolution and prevent localized high concentrations.
-
Issue 2: Milky appearance or crystal formation in the culture medium.
-
Cause: This is a clear indication of 4-MU precipitation. It has been anecdotally reported to occur more frequently when using plastic labware.[8] The underlying reasons are not fully understood but may relate to surface interactions.
-
Solution:
-
Use glass (borosilicate) or polypropylene (B1209903) labware for preparing and storing 4-MU solutions.
-
Warm the culture medium to 37°C before adding the 4-MU stock solution. Increased temperature can sometimes improve solubility.[9]
-
Adjust the pH of the medium. 4-MU fluorescence is pH-dependent, and its solubility may also be influenced by pH.[1][3][10] Ensure your culture medium is properly buffered to the optimal physiological pH (typically 7.2-7.4).
-
Issue 3: Inconsistent experimental results.
-
Cause: If 4-MU is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended, leading to inconsistent results.
-
Solution:
-
Visually inspect for precipitation. Before adding the medium to your cells, hold the flask or plate up to a light source to check for any signs of precipitation.
-
Prepare fresh dilutions for each experiment. Aqueous solutions of 4-MU are not stable and should not be stored for more than a day.[6]
-
Filter sterilize the final medium. After adding the 4-MU stock solution and mixing, filter the medium through a 0.22 µm syringe filter to remove any microprecipitates.
-
Data Presentation
Solubility of 4-Methylumbelliferone
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30-100 mg/mL | [2][3][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][6] |
| Ethanol | ~0.25 mg/mL | [3][6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3][6] |
| Water | Practically insoluble | [1][11] |
Recommended Working Concentrations
| Application | Cell Line | Concentration Range | Reference |
| Inhibition of HA Synthesis | Prostate Cancer Cells (PC3-ML, DU145) | 0.2 - 0.4 mM | [3][6] |
| Inhibition of Angiogenesis | Human Microvascular Endothelial Cells (HMEC) | 0.5 - 2 mM | [2] |
| Cell-free HA Synthesis Assay | Human Skin Fibroblasts | 0.5 mM | [12] |
Experimental Protocols
Protocol for Preparing 4-Methylumbelliferone Working Solution
This protocol describes the preparation of a 100 µM working solution of 4-MU in a final volume of 100 mL of cell culture medium.
Materials:
-
4-Methylumbelliferone (MW: 176.17 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
Procedure:
-
Prepare a 100 mM Stock Solution in DMSO:
-
Weigh out 17.62 mg of 4-methylumbelliferone.
-
In a sterile 1.5 mL microcentrifuge tube, dissolve the 4-MU in 1 mL of sterile DMSO.
-
Vortex thoroughly until the 4-MU is completely dissolved. This is your 100 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare an Intermediate Dilution (10 mM):
-
In a sterile 15 mL conical tube, add 900 µL of sterile culture medium.
-
Add 100 µL of the 100 mM 4-MU stock solution to the medium.
-
Gently vortex to mix. This is your 10 mM intermediate dilution.
-
-
Prepare the Final Working Solution (100 µM):
-
In a sterile 50 mL conical tube, add 99 mL of sterile cell culture medium.
-
Add 1 mL of the 10 mM intermediate dilution to the 99 mL of medium.
-
Cap the tube and mix by inverting several times. The final concentration of DMSO in this working solution is 0.1%.
-
-
Final Check and Sterilization:
-
Visually inspect the final working solution for any signs of precipitation.
-
If desired, filter sterilize the final solution using a 0.22 µm syringe filter before applying it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing 4-MU working solution.
Caption: Troubleshooting logic for 4-MU precipitation.
References
- 1. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of 4-methylumbelliferone on hyaluronan synthesis, MMP2 activity, proliferation, and motility of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of 4-methylumbelliferone on cell-free synthesis of hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Enzyme Inhibition: A Comparative Guide to 4-Methylumbelliferone and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition is a cornerstone of preclinical research. The choice of substrate in an enzyme assay can significantly impact the reliability and sensitivity of the results. This guide provides an objective comparison of the widely used fluorogenic substrate, 4-methylumbelliferone (B1674119) (4-MU), with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Fluorogenic Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing molecules that can modulate the activity of a specific enzyme. Fluorogenic assays, in particular, offer high sensitivity and a continuous readout, making them suitable for high-throughput screening. These assays utilize substrates that are non-fluorescent or weakly fluorescent until they are enzymatically cleaved, releasing a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
4-Methylumbelliferone (4-MU) is a well-established fluorophore used in a variety of enzyme assays. Substrates are synthesized by attaching a functional group to the hydroxyl group of 4-MU, quenching its fluorescence. Enzymatic cleavage restores the fluorescence, providing a measurable signal. While 4-MU-based assays are widely adopted, alternative fluorogenic substrates, such as those based on resorufin (B1680543) and other coumarin (B35378) derivatives, have emerged, offering distinct advantages in certain applications.
Performance Comparison of Fluorogenic Substrates
The selection of a fluorogenic substrate should be based on a careful consideration of several factors, including the specific enzyme under investigation, the experimental conditions, and the potential for interference from test compounds. This section provides a quantitative comparison of 4-MU with its primary alternatives.
Quantitative Data Summary
The following table summarizes key performance parameters for 4-methylumbelliferone (4-MU) and its common alternative, resorufin, based on their application in β-glucuronidase assays.
| Parameter | 4-Methylumbelliferyl β-D-glucuronide (4-MUG) | Resorufin β-D-glucuronide | Key Considerations |
| Excitation Wavelength (nm) | ~365 | ~570 | Resorufin's longer wavelength reduces interference from autofluorescence of biological samples and test compounds. |
| Emission Wavelength (nm) | ~450 | ~585 | Resorufin's emission is in the red region of the spectrum, further minimizing background fluorescence. |
| Quantum Yield (Φ) | 0.63 (for 4-MU at pH 10)[1][2] | High | Resorufin generally exhibits a high quantum yield, contributing to the sensitivity of the assay. |
| Detection Limit | 20 nM (for 4-MU)[3] | Low nM range | Both substrates offer high sensitivity, with resorufin-based assays often cited for their excellent signal-to-noise ratio. |
| pH Optimum | Dependent on the enzyme, but 4-MU fluorescence is pH-sensitive. | Less pH-sensitive fluorescence compared to 4-MU. | The fluorescence of 4-MU is significantly influenced by pH, which may require assay optimization. |
IC50 Values for β-Glucuronidase Inhibitors
The inhibitory potency of compounds can be influenced by the substrate used in the assay. The following table presents IC50 values for known β-glucuronidase inhibitors determined using both 4-MUG and a resorufin-based substrate.
| Inhibitor | IC50 with 4-MUG (µM) | IC50 with Resorufin-based assay (µM) | Reference |
| D-Saccharic acid 1,4-lactone | 45.75 ± 2.16 | Not explicitly found for resorufin assay | [4] |
| Compound 1 (Coumarin derivative) | 4.5 ± 0.44 | Not available | [4] |
| Compound 8 (Thioimidazole derivative) | 1.2 ± 1.03 | Not available | [4] |
| Amentoflavone | 2.36 - 3.43 (against different GUS enzymes) | Not available | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. This section provides methodologies for enzyme inhibition assays using both 4-methylumbelliferone and resorufin-based substrates, focusing on the example of β-glucuronidase.
Protocol 1: β-Glucuronidase Inhibition Assay using 4-Methylumbelliferyl β-D-glucuronide (4-MUG)
Materials:
-
β-Glucuronidase enzyme
-
4-Methylumbelliferyl β-D-glucuronide (4-MUG) substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 4-MUG in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of β-glucuronidase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of inhibitor solution (or solvent for control wells)
-
20 µL of β-glucuronidase solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the 4-MUG substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the reaction temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the liberated 4-MU.
-
-
Measure Fluorescence:
-
Read the fluorescence in a microplate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 2: β-Glucuronidase Inhibition Assay using Resorufin β-D-glucuronide
Materials:
-
β-Glucuronidase enzyme
-
Resorufin β-D-glucuronide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~570 nm, Emission: ~585 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Resorufin β-D-glucuronide in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of β-glucuronidase in Assay Buffer.
-
Prepare serial dilutions of the inhibitor compounds.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of inhibitor solution (or solvent for control)
-
20 µL of β-glucuronidase solution
-
-
Pre-incubate at the desired temperature for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the Resorufin β-D-glucuronide substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence kinetically (e.g., every 1-2 minutes) for a period of 30-60 minutes at an excitation wavelength of ~570 nm and an emission wavelength of ~585 nm.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration based on the reaction rates relative to the control.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizing the Concepts: Diagrams
To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic quantification of 4-methylumbelliferyl-beta-D-glucuronide as a probe for human beta-glucuronidase activity in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinformatics: A rational combine approach used for the identification and in-vitro activity evaluation of potent β-Glucuronidase inhibitors | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Hyaluronan Synthesis Inhibitors: 4-Methylumbelliferone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Hyaluronan (HA), a major component of the extracellular matrix, is increasingly recognized for its pivotal role in various pathological processes, including inflammation, cancer progression, and autoimmune diseases.[1] Consequently, the inhibition of HA synthesis has emerged as a promising therapeutic strategy. 4-Methylumbelliferone (4-MU), a coumarin (B35378) derivative, is a well-established inhibitor of HA synthesis and is widely used in preclinical research.[1] This guide provides an objective comparison of 4-MU with other emerging HA synthesis inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Multi-pronged Approach
4-Methylumbelliferone primarily exerts its inhibitory effect on hyaluronan synthesis through two main mechanisms. Firstly, it acts as a competitive substrate for UDP-glucuronosyltransferase (UGT), leading to the depletion of UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for HA synthesis.[1] Secondly, 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthase (HAS) enzymes, particularly HAS2 and HAS3.[2]
Alternative inhibitors, such as novel coumarin derivatives and chitin (B13524) synthesis inhibitors, are also being investigated for their potential to modulate HA production. The chitin synthesis inhibitors, for instance, are thought to interfere with HA synthesis due to the homology between chitin synthases and hyaluronan synthases.[3][4] A newer small molecule, 5′-Deoxy-5′-(1,3-Diphenyl-2-Imidazolidinyl)-Thymidine (DDIT), has been identified as a potent, non-toxic inhibitor that targets hyaluronan synthase (HAS) and is reportedly more potent than 4-MU.[5][6][7][8][9]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for 4-MU and its alternatives in inhibiting hyaluronan synthesis in NIH3T3 fibroblast cells.
| Inhibitor | Type | IC50 (µM) | Cell Line | Reference |
| 4-Methylumbelliferone (4-MU) | Coumarin Derivative | 8.68 ± 1.6 | NIH3T3 | [3][4] |
| Compound VII | Novel Coumarin Derivative | 1.69 ± 0.75 | NIH3T3 | [3][4] |
| Etoxazole | Chitin Synthesis Inhibitor | 4.21 ± 3.82 | NIH3T3 | [3][4] |
| Buprofezin | Chitin Synthesis Inhibitor | 1.24 ± 0.87 | NIH3T3 | [3][4] |
| Triflumuron | Chitin Synthesis Inhibitor | 1.48 ± 1.44 | NIH3T3 | [3][4] |
| DDIT | Thymidine Analog | >10-fold lower than 4-MU | Breast Cancer Cells | [7][8][9][10] |
Note: The IC50 for DDIT is presented as a relative potency compared to 4-MU as a specific value was not provided in the cited literature.
Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of hyaluronan synthesis inhibitors. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Hyaluronan Synthesis Inhibition Assay (ELISA-based)
This protocol describes the quantification of hyaluronan in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
96-well microplate coated with hyaluronan binding protein (HABP)
-
Cell culture medium
-
Test inhibitors (4-MU and alternatives)
-
Hyaluronan standards
-
Biotinylated HABP
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., NIH3T3 fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitors and a vehicle control.
-
Sample Collection: After the desired incubation period (e.g., 24-72 hours), collect the cell culture supernatants.
-
ELISA: a. Add hyaluronan standards and collected supernatants to the HABP-coated microplate wells. b. Add biotinylated HABP to each well and incubate to allow competitive binding. c. Wash the plate to remove unbound reagents. d. Add Streptavidin-HRP to each well and incubate. e. Wash the plate again. f. Add TMB substrate and incubate in the dark until a color develops. g. Add stop solution to terminate the reaction.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. The concentration of hyaluronan in the samples is inversely proportional to the absorbance. Calculate the IC50 values from the dose-response curves.
Gene Expression Analysis of Hyaluronan Synthases (qPCR)
This protocol outlines the measurement of HAS mRNA levels to assess the effect of inhibitors on their gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HAS1, HAS2, HAS3, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other fluorescent qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with inhibitors as described above. Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.
-
qPCR: a. Set up qPCR reactions containing cDNA, primers for the target HAS genes and a housekeeping gene, and the qPCR master mix. b. Run the reactions in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of HAS mRNAs, normalized to the housekeeping gene.
In Vivo Efficacy Assessment in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of hyaluronan synthesis inhibitors. Specific details will vary depending on the disease model.
Materials:
-
Animal model (e.g., mouse model of cancer or inflammation)
-
Test inhibitor formulated for in vivo administration (e.g., in drinking water, chow, or for injection)
-
Vehicle control
-
Equipment for sample collection (e.g., blood, tissues)
-
Methods for assessing disease-specific endpoints (e.g., tumor volume measurement, histological analysis)
-
ELISA kit for measuring hyaluronan levels in serum or tissue homogenates
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals to the facility and randomly assign them to treatment and control groups.
-
Inhibitor Administration: Administer the test inhibitor and vehicle control to the respective groups according to the predetermined dosing regimen and route.
-
Monitoring and Endpoint Assessment: Monitor the animals for signs of toxicity and for disease-specific endpoints throughout the study.
-
Sample Collection and Analysis: At the end of the study, collect blood and/or tissues for analysis of hyaluronan levels using ELISA and for other relevant biomarker or histological assessments.
-
Data Analysis: Statistically analyze the data to determine the effect of the inhibitor on disease progression and hyaluronan levels.
Conclusion
4-Methylumbelliferone is a valuable and widely used tool for studying the roles of hyaluronan in health and disease. However, the emergence of alternative inhibitors with potentially greater potency and different mechanisms of action, such as novel coumarin derivatives, chitin synthesis inhibitors, and DDIT, offers researchers a broader toolkit. The selection of an appropriate inhibitor will depend on the specific research question, the experimental system, and the desired potency and mechanism of action. This guide provides a starting point for comparing these compounds and designing rigorous experiments to further elucidate the therapeutic potential of hyaluronan synthesis inhibition.
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DDIT | Hyaluronan synthase inhibitor | Probechem Biochemicals [probechem.com]
- 7. Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells [diva-portal.org]
- 10. Identification of a Small Molecule Inhibitor of Hyaluronan Synthesis, DDIT, Targeting Breast Cancer Cells [mdpi.com]
A Comparative Analysis of 4-Methylumbelliferone and its Glucuronide Metabolite in the Inhibition of Hyaluronan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-methylumbelliferone (B1674119) (4-MU) and its primary metabolite, 4-methylumbelliferyl glucuronide (4-MUG), in their capacity to inhibit hyaluronan (HA) synthesis. This analysis is supported by experimental data to inform research and therapeutic development aimed at modulating HA levels in various pathological conditions, including cancer, inflammation, and autoimmune diseases.
Introduction
4-Methylumbelliferone (4-MU), a derivative of coumarin, is a well-established inhibitor of hyaluronan (HA) synthesis.[1][2] Its therapeutic potential is linked to its ability to downregulate the production of HA, a key component of the extracellular matrix implicated in numerous disease processes.[1] However, 4-MU undergoes rapid and extensive glucuronidation in the body, leading to high circulating levels of its metabolite, 4-methylumbelliferyl glucuronide (4-MUG).[3] Historically considered an inactive byproduct, recent evidence has illuminated the significant role of 4-MUG in inhibiting HA synthesis, thereby reshaping our understanding of 4-MU's pharmacodynamics.[4]
Comparative Efficacy in HA Synthesis Inhibition
Both 4-MU and 4-MUG have demonstrated the ability to inhibit HA synthesis, albeit through partially distinct mechanisms. While 4-MU has been more extensively studied, 4-MUG is now recognized as an active contributor to the overall inhibitory effect observed in vivo.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the quantitative data on the inhibition of HA synthesis and related gene expression by 4-MU and 4-MUG from various in vitro and in vivo studies.
| Parameter | Compound | Cell Line / Model | Concentration / Dose | Duration | Observed Effect | Citation |
| HA Synthesis Inhibition | 4-MU | Orbital Fibroblasts | 1 mM | 24 hours | ~87% reduction | [5] |
| 4-MU | Various Cancer Cell Lines | Not specified | Not specified | 22-80% inhibition | [6] | |
| 4-MU | B16F10 Melanoma Cells | Concentration-dependent | 48 hours | Inhibition of HA synthesis | ||
| 4-MUG | B16F10 Melanoma Cells | Concentration-dependent | 48 hours | Inhibition of HA synthesis | [4] | |
| 4-MUG | Orbital Fibroblasts | 1 mM | 24 hours | No effect on HA production | [5][7] | |
| HAS2 mRNA Expression | 4-MU | Orbital Fibroblasts | 1 mM | 24 hours | ~80% decrease | [5] |
| 4-MU | MCF-7 & A2058 Cells | Not specified | Not specified | 81-88% decrease | [6] | |
| 4-MU | Canine Mammary Tumor Cells | Dose-dependent | 24-72 hours | Downregulation | [8] | |
| 4-MUG | B16F10 Melanoma Cells | Not specified | Not specified | No difference in expression | [4] | |
| HAS3 mRNA Expression | 4-MU | MDA-MB-361, A2058, SKOV-3 Cells | Not specified | Not specified | 60-84% decrease | [6] |
| 4-MUG | B16F10 Melanoma Cells | Not specified | Not specified | No difference in expression | [4] | |
| UDP-GlcUA Pool | 4-MU | Various Cancer Cell Lines | Not specified | Not specified | 38-95% depletion | [6] |
| 4-MUG | In vivo | Not specified | Not specified | No depletion observed | [4] |
Mechanisms of Action
The inhibitory actions of 4-MU and 4-MUG on HA synthesis are multifaceted, involving both direct and indirect pathways.
4-Methylumbelliferone (4-MU) primarily inhibits HA synthesis through a dual mechanism:
-
Depletion of UDP-Glucuronic Acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that conjugate glucuronic acid to various molecules.[5][7][9] This process consumes the cellular pool of UDP-GlcUA, which is a crucial precursor for HA synthesis by hyaluronan synthases (HAS).[1][6][9]
-
Downregulation of HAS Gene Expression: 4-MU has been shown to reduce the mRNA levels of HAS enzymes, particularly HAS2 and HAS3.[6][8] This leads to a decrease in the amount of enzyme available to produce HA.
4-Methylumbelliferyl Glucuronide (4-MUG) contributes to HA synthesis inhibition through:
-
Direct Inhibition: Studies have shown that 4-MUG can independently suppress HA synthesis without depleting the UDP-GlcUA precursor pool. The precise mechanism of this direct inhibition is still under investigation.
-
Conversion to 4-MU: In vivo, 4-MUG can be hydrolyzed back to 4-MU in various tissues. This retro-conversion increases the bioavailability and sustained effect of 4-MU, creating an equilibrium between the two compounds.[4]
The following diagram illustrates the interconnected pathways of 4-MU and 4-MUG in the inhibition of HA synthesis.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro HA Synthesis Inhibition Assay
-
Cell Culture: Murine melanoma cells (B16F10) or human orbital fibroblasts are cultured in appropriate media supplemented with fetal bovine serum.[4][5]
-
Treatment: Cells are treated with varying concentrations of 4-MU or 4-MUG (e.g., 0-1 mM) for a specified duration (e.g., 24-48 hours).[4][5] A vehicle control (e.g., DMSO) is included.
-
HA Quantification: The concentration of HA in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[5]
-
Data Analysis: The percentage of HA synthesis inhibition is calculated relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for HAS Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells, and complementary DNA (cDNA) is synthesized using a reverse transcription kit.[5]
-
qRT-PCR: The expression levels of HAS1, HAS2, and HAS3 mRNA are quantified using specific primers and a real-time PCR system. A housekeeping gene (e.g., GAPDH) is used for normalization.[5][8]
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[8]
The workflow for assessing the effects of 4-MU and 4-MUG on HA synthesis is depicted below.
Pharmacokinetics and Bioavailability
A critical aspect of understanding the comparative efficacy of 4-MU and 4-MUG is their pharmacokinetic profiles. In both humans and mice, orally administered 4-MU is rapidly and efficiently converted to 4-MUG.[4][3] This results in significantly higher plasma concentrations of 4-MUG compared to the parent compound.[4] For instance, in mice, the plasma concentration of 4-MUG can be over 3000-fold higher than that of 4-MU.[4]
Importantly, studies have shown that oral administration of either 4-MU or 4-MUG leads to a similar ratio of the two compounds in serum and various tissues, suggesting an in vivo equilibrium. The hydrolysis of 4-MUG back to 4-MU in tissues effectively increases the bioavailability and prolongs the therapeutic window of 4-MU.[4]
Conclusion
The traditional view of 4-MUG as an inactive metabolite of 4-MU is outdated. Current evidence strongly supports the role of 4-MUG as an active agent in the inhibition of HA synthesis. It contributes to the overall therapeutic effect both directly and by serving as a reservoir for the parent compound, 4-MU. While 4-MU demonstrates a more pronounced effect on the downregulation of HAS gene expression, both compounds effectively reduce HA production.
For researchers and drug development professionals, these findings have significant implications. The high circulating levels and bioactivity of 4-MUG suggest that it should be considered a key player in the pharmacodynamics of 4-MU. Future studies should aim to further elucidate the precise molecular mechanisms of 4-MUG's direct inhibitory action and evaluate the therapeutic potential of administering 4-MUG directly, which offers the advantage of being more water-soluble than 4-MU.[4] The interplay between 4-MU and 4-MUG highlights a complex but promising avenue for the development of novel therapies targeting HA synthesis.
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of Hyaluronan Synthesis Inhibition by 4-Methylumbelliferone in Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Intracellular pH Measurement: An Objective Comparison of Fluorescent Probes Beyond 4-MU
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is paramount for understanding a multitude of cellular processes, from enzymatic activity and signal transduction to drug efficacy. While 4-methylumbelliferone (B1674119) (4-MU) has been a traditional choice, a newer generation of fluorescent probes offers significant advantages in sensitivity, stability, and applicability. This guide provides an objective, data-driven comparison of 4-MU and its key alternatives, complete with experimental protocols to facilitate informed probe selection for your research.
The ideal fluorescent pHi indicator should exhibit a pKa value close to the physiological pH range of interest, high fluorescence quantum yield, significant pH-dependent changes in its spectral properties, good photostability, and excellent intracellular retention. This guide focuses on three widely adopted alternatives to 4-MU: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), Seminaphthorhodafluor (SNARF-1), and 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS).
Quantitative Performance Metrics: A Head-to-Head Comparison
To facilitate a direct and objective comparison, the following table summarizes the key photophysical and performance properties of 4-MU, BCECF, SNARF-1, and HPTS.
| Property | 4-Methylumbelliferone (4-MU) | BCECF | SNARF-1 | HPTS (Pyranine) |
| pKa | ~7.6 - 7.8 | ~6.98 - 7.0 | ~7.3 - 7.5 | ~7.2 - 7.3 |
| Ratiometric Method | Dual-Excitation | Dual-Excitation | Dual-Emission | Dual-Excitation |
| Excitation Max (nm) | ~360 (pH > 9) | ~440 (pH-insensitive), ~490-505 (pH-sensitive)[1] | ~488-530 | ~405 (acidic), ~450 (basic) |
| Emission Max (nm) | ~445-450 | ~530-535 | ~580 (acidic), ~640 (basic)[1] | ~510 |
| Quantum Yield (Φ) | ~0.63 - 0.95 | High (reported as ~0.84 in basic medium)[2] | ~0.10[3] | >0.75[3] |
| Photostability | Moderate | Moderate to Low | Good | High |
| Intracellular Retention | Poor | Good | Good | Excellent (Cell-impermeant) |
Mechanism of Action: How Fluorescent pH Probes Work
The underlying principle for these fluorescent probes is a pH-dependent equilibrium between their protonated and deprotonated forms. This equilibrium alters the fluorophore's electronic structure, leading to a change in its fluorescence properties. For probes delivered as acetoxymethyl (AM) esters, such as BCECF-AM and SNARF-1-AM, a universal mechanism facilitates their entry and retention within the cell.
Experimental Workflow: From Cell Loading to Data Analysis
The successful application of these fluorescent probes hinges on a meticulous experimental workflow, encompassing cell loading, in situ calibration, and fluorescence measurement. The following diagram illustrates a generalized workflow applicable to BCECF, SNARF-1, and HPTS, with specific protocol variations detailed in the subsequent sections.
Detailed Experimental Protocols
Intracellular pH Measurement using BCECF-AM
BCECF is a dual-excitation ratiometric dye, ideal for measuring pHi in the physiological range of 6.5 to 7.5.
Materials:
-
BCECF-AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin (B1684572) (ionophore for calibration)
-
High potassium calibration buffers (various known pH values)
Protocol:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of BCECF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Loading:
-
For adherent cells, grow them on coverslips or in appropriate microplates. For suspension cells, wash and resuspend them in a suitable buffer.
-
Prepare a working solution of 2-10 µM BCECF-AM in HBSS.
-
Incubate the cells with the BCECF-AM working solution for 15-60 minutes at 37°C in the dark. The optimal concentration and incubation time should be determined empirically for each cell type.
-
-
Washing: After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.
-
De-esterification: Allow the cells to incubate for an additional 15-30 minutes at 37°C to ensure complete cleavage of the AM ester by intracellular esterases.
-
Fluorescence Measurement:
-
Mount the coverslip with adherent cells on a microscope stage or place the microplate in a plate reader.
-
Measure the fluorescence emission at ~535 nm, alternating the excitation wavelengths between the pH-sensitive wavelength (~490 nm) and the pH-insensitive (isosbestic) wavelength (~440 nm).
-
The ratio of the fluorescence intensities (F490/F440) is used to determine the intracellular pH.
-
-
In Situ Calibration:
-
To generate a calibration curve, treat the loaded cells with a high potassium buffer containing 5-10 µM nigericin. This will equilibrate the intracellular and extracellular pH.
-
Sequentially perfuse the cells with calibration buffers of known pH values (e.g., ranging from 6.0 to 8.0).
-
Measure the fluorescence ratio at each pH value to construct a calibration curve.
-
Fit the data to a sigmoidal curve to determine the pHi of the experimental samples from their fluorescence ratios.
-
Intracellular pH Measurement using SNARF-1-AM
SNARF-1 is a dual-emission ratiometric dye, which is advantageous for confocal microscopy as it only requires a single excitation wavelength. It is suitable for a pH range of 7.0 to 8.0.[1]
Materials:
-
Carboxy SNARF-1-AM
-
Anhydrous DMSO
-
Serum-free medium or appropriate buffer
-
Nigericin
-
High potassium calibration buffers
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of SNARF-1-AM in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Loading:
-
Incubate cells with 5-10 µM SNARF-1-AM in serum-free medium for 15-30 minutes at 37°C.[4] Serum may interfere with the uptake of the probe.
-
-
Washing and De-esterification: Wash the cells twice with fresh medium and allow for a de-esterification period of at least 30 minutes at 37°C.
-
Fluorescence Measurement:
-
Excite the cells at a single wavelength (e.g., 514 nm or 543 nm).[4]
-
Simultaneously measure the fluorescence emission at two wavelengths: the acidic form's emission maximum (~580 nm) and the basic form's emission maximum (~640 nm).[1]
-
The ratio of the fluorescence intensities (F640/F580) is used to determine the pHi.
-
-
In Situ Calibration:
-
The calibration procedure is analogous to that for BCECF. Use high potassium buffers with nigericin to equilibrate the pHi to the known extracellular pH.
-
Measure the emission ratio at different pH values to construct a calibration curve.
-
Intracellular pH Measurement using HPTS (Pyranine)
HPTS is a dual-excitation ratiometric probe with high water solubility and excellent photostability. It is cell-impermeant and therefore needs to be loaded into cells via methods like microinjection or pinocytosis. It is particularly useful for measuring pH in acidic organelles like endosomes and lysosomes.[4]
Materials:
-
HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium (B8492382) salt)
-
ddH₂O
-
Serum-supplemented culture medium
-
Nigericin
-
High potassium calibration buffers
Protocol:
-
Stock Solution Preparation: Prepare a 1 M stock solution of HPTS in ddH₂O. Store at room temperature, protected from light.[4]
-
Cell Loading (via Pinocytosis):
-
Incubate cells with HPTS in serum-supplemented culture medium for an extended period (e.g., 16 hours) to allow for uptake into endosomal/lysosomal compartments.[4] The optimal concentration and time should be determined for the specific cell type.
-
-
Washing: Wash the cells twice with sterile PBS and then incubate in serum-free medium for at least 2 hours.[4]
-
Fluorescence Measurement:
-
Measure the fluorescence emission at ~510 nm, alternating the excitation between the acidic form's excitation maximum (~405 nm) and the basic form's excitation maximum (~450 nm).
-
The ratio of the fluorescence intensities (F450/F405) is used to determine the pH.
-
-
In Situ Calibration:
-
Perform the calibration as described for BCECF and SNARF-1, using high potassium buffers containing nigericin to equilibrate the pH across the organellar and plasma membranes.
-
Concluding Remarks
The selection of an appropriate fluorescent probe for intracellular pH measurement is critical for obtaining accurate and reproducible data. While 4-MU can be a useful indicator in specific applications, its limitations in intracellular retention and photostability are significant. For most live-cell imaging applications, ratiometric probes such as BCECF, SNARF-1, and HPTS offer superior performance.
-
BCECF remains a popular and reliable choice for cytosolic pH measurements due to its ideal pKa for physiological conditions.
-
SNARF-1 provides a significant advantage in confocal microscopy with its single-excitation, dual-emission properties, and its longer emission wavelengths reduce interference from cellular autofluorescence.
-
HPTS is an excellent probe for studying the pH of acidic organelles due to its high photostability and cell-impermeant nature, which allows for targeted loading.
By carefully considering the specific requirements of the experimental system and adhering to rigorous protocols for loading and calibration, researchers can harness the power of these advanced fluorescent probes to gain deeper insights into the intricate role of pH in cellular function and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methylumbelliferone and its Fluorinated Derivatives in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-throughput screening and sensitive enzyme activity detection, fluorogenic substrates are indispensable tools. Among these, 4-methylumbelliferone (B1674119) (4-MU) and its derivatives have long been favored for their robust performance. This guide provides an objective comparison of 4-methylumbelliferone and its fluorinated analogs, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific assay requirements.
Performance Comparison: 4-Methylumbelliferone vs. 6,8-Difluoro-4-methylumbelliferone
The primary distinction between 4-methylumbelliferone (4-MU) and its fluorinated derivative, 6,8-difluoro-4-methylumbelliferone (DiFMU), lies in their physicochemical properties, which directly impact their utility in enzyme assays conducted under varying pH conditions. Fluorination of the umbelliferone (B1683723) core significantly lowers the pKa of the phenolic hydroxyl group, leading to enhanced fluorescence in acidic and neutral environments.
One of the main drawbacks of substrates based on 4-MU is that the product, 4-methylumbelliferone, requires an alkaline environment to achieve maximum fluorescence, as its pKa is approximately 7.8-8.0.[1] In contrast, the hydrolysis product of DiFMU-based substrates, 6,8-difluoro-4-methylumbelliferone, has a much lower pKa of approximately 4.9.[2] This makes DiFMU-based substrates exceptionally well-suited for continuous assays of enzymes that have optimal activity at neutral or acidic pH, such as acid phosphatases.[1][3]
For instance, in the detection of acid phosphatase activity at pH 5.0, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) has been shown to produce fluorescence signals that are more than 10 times higher than those generated by 4-methylumbelliferyl phosphate (MUP).[1] Similarly, for β-galactosidase assays at pH 7, 6,8-difluoro-4-methylumbelliferyl β-D-galactopyranoside (DiFMUG) is considerably more sensitive than its non-fluorinated counterpart, 4-methylumbelliferyl β-D-galactopyranoside (MUG).[1]
While DiFMU-based substrates offer superior performance at acidic and neutral pH, 4-MU-based substrates remain a cost-effective and sensitive option for assays conducted in alkaline conditions, such as those for alkaline phosphatase.[1]
Data Presentation
| Property | 4-Methylumbelliferone (4-MU) | 6,8-Difluoro-4-methylumbelliferone (DiFMU) | References |
| pKa | ~7.8 | ~4.9 | [1][2] |
| Optimal pH for Fluorescence | >9.0 | 5.0 - 8.0 | [2] |
| Excitation Wavelength (nm) | ~360 | ~358 | [3] |
| Emission Wavelength (nm) | ~448-450 | ~450 | [3] |
| Quantum Yield | 0.63 | 0.89 | [2] |
| Advantages | Cost-effective, high sensitivity at alkaline pH. | High fluorescence at acidic and neutral pH, suitable for continuous assays of enzymes with acidic optima. | [1] |
| Disadvantages | Low fluorescence at acidic or neutral pH, often requires a stop solution to raise the pH for maximum signal. | Higher cost compared to 4-MU derivatives. | [1] |
Enzyme Kinetics Data (Alkaline Phosphatase)
| Substrate | Enzyme | Km | Vmax | Conditions | Reference |
| 4-Methylumbelliferyl Phosphate (4-MUP) | Calf-intestinal Alkaline Phosphatase | Variable | Variable | Dependent on pH, ionic strength, and temperature. | [4][5] |
Experimental Protocols
Alkaline Phosphatase Assay using 4-Methylumbelliferyl Phosphate (4-MUP)
This protocol is adapted for a 96-well plate format and is suitable for the endpoint measurement of alkaline phosphatase activity.
Materials:
-
4-Methylumbelliferyl Phosphate (MUP) substrate solution
-
Assay Buffer (e.g., 1M Diethanolamine, 0.5mM MgCl2, pH 9.8)
-
Stop Solution (e.g., 0.5 M NaOH)
-
Alkaline Phosphatase (enzyme standard and samples)
-
96-well black microplate
-
Fluorometer (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a series of alkaline phosphatase standards of known concentrations in the assay buffer.
-
Add 50 µL of each standard or sample to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the MUP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop the reaction by adding 50 µL of the stop solution to each well. The stop solution raises the pH, maximizing the fluorescence of the 4-MU product.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the alkaline phosphatase activity in the samples by interpolating their fluorescence values on the standard curve.
Acid Phosphatase Assay using 6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP)
This protocol is designed for the continuous (kinetic) measurement of acid phosphatase activity in a 96-well plate format.
Materials:
-
6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP) substrate solution
-
Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Acid Phosphatase (enzyme standard and samples)
-
96-well black microplate
-
Kinetic fluorometer (Excitation: 358 nm, Emission: 450 nm)
Procedure:
-
Prepare a series of acid phosphatase standards of known concentrations in the assay buffer.
-
Add 50 µL of each standard or sample to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed DiFMUP substrate solution to each well.
-
Immediately place the plate in the kinetic fluorometer and begin measuring the fluorescence intensity every minute for a period of 15-30 minutes at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.
-
The rate of the reaction (increase in fluorescence per unit time) is proportional to the enzyme activity.
-
Calculate the initial velocity (V₀) for each standard and sample from the linear portion of the kinetic curve.
-
Generate a standard curve by plotting the V₀ of the standards against their concentrations.
-
Determine the acid phosphatase activity in the samples by interpolating their V₀ values on the standard curve.
β-Galactosidase Assay using 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)
This protocol is suitable for endpoint measurement of β-galactosidase activity.
Materials:
-
4-Methylumbelliferyl-β-D-galactopyranoside (MUG) substrate solution
-
Assay Buffer (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
β-Galactosidase (enzyme standard and samples, e.g., cell lysates)
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 460 nm)
Procedure:
-
Prepare cell lysates containing β-galactosidase or purified enzyme standards.
-
Add 20-50 µL of cell lysate or standard to the wells of the 96-well plate.
-
Add 100 µL of Assay Buffer to each well.
-
Initiate the reaction by adding 20 µL of the MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, or until a faint yellow color is visible in the highest standard.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 460 nm.
-
Create a standard curve using the fluorescence readings from the standards to determine the enzyme activity in the samples.
Mandatory Visualization
Caption: Enzymatic hydrolysis of a fluorogenic substrate to produce a fluorescent product.
References
- 1. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 4-Methylumbelliferone In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a widely used small molecule inhibitor of hyaluronan (HA) synthesis.[1][2] Its primary mechanism of action involves the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key substrate for HA synthases (HAS), and the downregulation of HAS gene expression, particularly HAS2.[3][4] While effective in reducing HA production in vitro and in vivo, a growing body of evidence indicates that 4-MU exerts various effects independent of HA synthesis inhibition, highlighting the importance of understanding its off-target profile.[5] This guide provides a comparative assessment of the known off-target effects of 4-MU, outlines experimental protocols for their in vitro evaluation, and contrasts its performance with a hypothetical improved derivative, "Derivative X."
Comparison of Off-Target Effects: 4-MU vs. Hypothetical Derivative X
To illustrate a comparative framework, we introduce "Derivative X," a hypothetical next-generation hyaluronan synthesis inhibitor designed for improved on-target specificity and reduced off-target activity. The following table summarizes the known off-target effects of 4-MU and the desired profile of Derivative X.
| Target Class | 4-Methylumbelliferone (4-MU) | Derivative X (Hypothetical) | In Vitro Assay for Assessment |
| Primary Target | |||
| Hyaluronan Synthesis | Potent inhibitor via UDP-GlcUA depletion and HAS2/3 downregulation.[3][4] | More potent and selective inhibition of HAS enzymes. | Hyaluronan ELISA, HAS gene expression (qPCR), UDP-GlcUA quantification. |
| Off-Target Effects | |||
| Kinase Activity | Broad-spectrum kinase inhibition, including those involved in cell survival pathways like PI3K/Akt.[6] | Minimal inhibition of a broad kinase panel. | Kinase profiling assays (e.g., KinomeScan), cell-based phospho-protein analysis (Western Blot, phosphoproteomics).[7][8][9] |
| G-Protein Coupled Receptors (GPCRs) | Potential for modulation of various GPCR signaling pathways. | No significant agonist or antagonist activity on a panel of common GPCRs. | GPCR functional assays (e.g., cAMP, calcium flux, β-arrestin recruitment assays).[10][11][12] |
| Nuclear Receptors | May interact with nuclear receptors, influencing gene transcription. | No significant modulation of key nuclear receptors (e.g., ER, AR, GR, PPARs). | Nuclear receptor binding and functional assays (e.g., reporter gene assays).[13][14][15] |
| Other Glycosaminoglycans (GAGs) | May affect the synthesis of other GAGs like chondroitin (B13769445) and heparin sulfates due to UDP-GlcUA depletion.[1] | High selectivity for HA synthesis with minimal impact on other GAGs. | GAG quantification assays (e.g., Blyscan for sulfated GAGs). |
| Cellular Proliferation and Viability | Inhibits proliferation and induces apoptosis in various cell types, including cancer and endothelial cells, independent of HA inhibition.[16][17][18] | Minimal impact on cell proliferation and viability in non-target cell lines. | Cell proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., Annexin V/PI staining). |
| Immune Modulation | Inhibits T-cell proliferation and modulates immune cell interactions.[1] | No significant immunomodulatory effects at therapeutic concentrations. | T-cell proliferation assays, cytokine profiling (ELISA, multiplex assays). |
| Angiogenesis | Inhibits endothelial cell proliferation, adhesion, and tube formation.[17] | No direct anti-angiogenic effects at concentrations that inhibit HA synthesis. | Endothelial tube formation assays, cell migration assays. |
Experimental Protocols
A thorough in vitro assessment of off-target effects is crucial for the preclinical evaluation of any compound. The following are detailed methodologies for key experiments to profile a compound like 4-MU or its derivatives.
Kinase Panel Screening
Objective: To assess the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions to achieve the desired final concentrations for the assay.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add the test compound at a single high concentration (e.g., 10 µM) for initial screening or at a range of concentrations for IC50 determination. Include appropriate controls (vehicle control, positive control inhibitor).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the vehicle control. For compounds showing significant inhibition, determine the IC50 value.
GPCR Functional Assays (cAMP Measurement)
Objective: To determine if a test compound acts as an agonist or antagonist at a specific Gs or Gi-coupled GPCR.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with the test compound at various concentrations.
-
Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations before stimulating with a known agonist at its EC50 concentration.
-
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
-
Nuclear Receptor Activation Assay (Reporter Gene Assay)
Objective: To assess the ability of a test compound to activate or inhibit a specific nuclear receptor.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line with two plasmids: one expressing the full-length nuclear receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor.
-
Compound Treatment:
-
Agonist Mode: Treat the transfected cells with the test compound at various concentrations.
-
Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations before stimulating with a known agonist.
-
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability.
-
Agonist Mode: Determine the EC50 from the dose-response curve.
-
Antagonist Mode: Determine the IC50 from the inhibition curve.
-
Visualizing Signaling and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams are provided.
Caption: Mechanism of 4-MU-mediated inhibition of hyaluronan synthesis.
Caption: General experimental workflow for in vitro off-target effect analysis.
Conclusion
While 4-methylumbelliferone is a valuable tool for studying the roles of hyaluronan, its off-target effects necessitate careful interpretation of experimental results. A comprehensive in vitro assessment, as outlined in this guide, is essential for characterizing the selectivity of 4-MU and any of its derivatives. By employing a battery of assays targeting common off-target classes such as kinases, GPCRs, and nuclear receptors, researchers can build a detailed profile of a compound's activity. This systematic approach is critical for the development of more specific and safer next-generation hyaluronan synthesis inhibitors for therapeutic applications.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylumbelliferone Diminishes Catabolically Activated Articular Chondrocytes and Cartilage Explants via a Mechanism Independent of Hyaluronan Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. academic.oup.com [academic.oup.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Chemical Screening of Nuclear Receptor Modulators: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. academic.oup.com [academic.oup.com]
Unveiling the Anti-Proliferative Potential of 4-Methylumbelliferone (4-MU) Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to a growing interest in the therapeutic properties of natural compounds and their synthetic analogs. Among these, 4-methylumbelliferone (B1674119) (4-MU), a derivative of coumarin, and its synthesized derivatives have emerged as promising candidates for their ability to inhibit cell proliferation across various cancer types. This guide provides a comprehensive comparison of the efficacy of different 4-MU derivatives, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
Comparative Efficacy of 4-MU Derivatives in Inhibiting Cell Proliferation
The anti-proliferative activity of 4-MU derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various 4-MU derivatives against a panel of human cancer cell lines.
| Derivative Class | Compound Name/Identifier | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Schiff's Bases | (E)-1-hydroxy-3-(1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)ethylidene)urea | DU145 | Prostate Cancer | 122.78 | [1][2] |
| (E)-1-(1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)ethylidene)urea | DU145 | Prostate Cancer | 109.65 | [1][2] | |
| (E)-1-(1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)ethylidene)thiourea | DU145 | Prostate Cancer | 55.41 | [1][2] | |
| Alkylcoumarins | 7,8-dihydroxy-4-methyl-3-(n-decyl)coumarin | K562 | Chronic Myelogenous Leukemia | 42.4 | [2] |
| 7,8-dihydroxy-4-methyl-3-(n-decyl)coumarin | LS180 | Colon Adenocarcinoma | 25.2 | [2] | |
| 7,8-dihydroxy-4-methyl-3-(n-decyl)coumarin | MCF-7 | Breast Adenocarcinoma | 25.1 | [2] | |
| Hydrazide-Hydrazones | N'-(1-(4-chlorophenyl)ethylidene)-2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (N28) | HepG2 | Hepatocellular Carcinoma | >50 | [3][4] |
| N'-(1-(4-bromophenyl)ethylidene)-2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (N30) | SKBR-3 | Breast Cancer | >50 | [3][4] | |
| Parent Compound | 4-Methylumbelliferone (4-MU) | U251 | Glioblastoma | ~500 | [5] |
| 4-Methylumbelliferone (4-MU) | LN229 | Glioblastoma | ~500 | [5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, between different studies.
Experimental Protocols
The determination of the anti-proliferative efficacy of 4-MU derivatives relies on robust and reproducible experimental assays. Below are detailed protocols for two commonly employed methods: the MTT assay and the BrdU incorporation assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-MU derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and plot a dose-response curve to determine the IC50 value.
BrdU (Bromodeoxyuridine) Incorporation Assay
This immunoassay detects DNA synthesis in proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Materials:
-
96-well plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with 4-MU derivatives as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period (e.g., 2-24 hours) to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling solution, and add a fixing/denaturing solution to fix the cells and denature the DNA, allowing the incorporated BrdU to be accessible to the antibody.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Reaction: Add a substrate solution that reacts with HRP to produce a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The amount of incorporated BrdU is proportional to the number of proliferating cells. Calculate the percentage of proliferation relative to the control to determine the inhibitory effect of the compounds.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.
4-Methylumbelliferone and its derivatives exert their anti-proliferative effects through the modulation of key signaling pathways that are often dysregulated in cancer. One of the primary mechanisms is the inhibition of hyaluronan (HA) synthesis, which in turn affects downstream signaling. Furthermore, 4-MU has been shown to directly impact critical pathways such as the PI3K/AKT/mTOR and MAPK pathways.
The parent compound, 4-MU, has been shown to inhibit the PI3K/AKT signaling pathway, leading to decreased phosphorylation of AKT and its downstream target, S6 kinase[6]. This inhibition disrupts cell cycle regulation. Concurrently, 4-MU treatment leads to an increase in the phosphorylation of key components of the MAPK pathway, including ERK1/2, p38, and JNK[6]. The complex interplay and crosstalk between these pathways ultimately contribute to the observed reduction in cell proliferation.
Conclusion
This comparative guide highlights the potential of 4-methylumbelliferone derivatives as a versatile class of anti-proliferative agents. The presented data demonstrates that structural modifications to the 4-MU scaffold can significantly influence cytotoxic potency against various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to conduct further investigations, while the signaling pathway diagrams offer insights into the molecular mechanisms that can be targeted for therapeutic intervention. Continued exploration of the structure-activity relationships of 4-MU derivatives holds significant promise for the development of more effective and selective anti-cancer drugs.
References
- 1. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. 4-Methylumbelliferone enhances the effects of chemotherapy on both temozolomide-sensitive and resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylumbelliferone And Its Derived Compounds: A Brief Review Of Their Cytotoxicity [ejchem.journals.ekb.eg]
validation of a high-sensitivity assay for beta-galactosidase activity using 4-MUG
For researchers in genetics, molecular biology, and drug development, the accurate quantification of beta-galactosidase (β-gal) activity is a cornerstone of experimental success. This enzyme, encoded by the lacZ gene, is a widely used reporter in studies of gene expression and regulation. While several methods exist for its detection, the fluorogenic assay utilizing 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG) stands out for its exceptional sensitivity, making it ideal for applications with low enzyme expression. This guide provides a comprehensive validation of the 4-MUG assay, comparing it with other common methods and offering detailed experimental protocols.
Unveiling the Power of Fluorescence: The 4-MUG Assay
The 4-MUG assay is a fluorescence-based method that offers a significant sensitivity advantage over traditional colorimetric assays.[1][2] The principle is straightforward: the non-fluorescent substrate 4-MUG is cleaved by β-galactosidase, releasing the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU).[1][3] The resulting fluorescence, measured at an excitation/emission of approximately 365/460 nm, is directly proportional to the β-galactosidase activity in the sample.[1][3] This method is sensitive enough to detect β-galactosidase at the femtogram level, making it particularly valuable for studies involving weakly active promoters or in systems with low transfection efficiency.[2]
Head-to-Head Comparison: 4-MUG vs. The Alternatives
While the 4-MUG assay excels in sensitivity, a comprehensive evaluation requires comparison with other established methods for measuring β-galactosidase activity. The most common alternatives include the colorimetric assays using ONPG (o-nitrophenyl-β-D-galactopyranoside) and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), and the more recent sensitive chromogenic substrate S-gal (Salmon-β-D-galactopyranoside).
| Feature | 4-MUG Assay | ONPG Assay | X-gal Staining | S-gal/TNBT Staining |
| Principle | Fluorometric | Colorimetric (Absorbance) | Colorimetric (Precipitate) | Colorimetric (Precipitate) |
| Detection | Soluble fluorescent product | Soluble yellow product | Insoluble blue precipitate | Insoluble dark precipitate |
| Sensitivity | Very High (femtogram level) | Moderate | Low to Moderate | High |
| Quantification | Quantitative | Quantitative | Qualitative/Semi-quantitative | Semi-quantitative |
| Throughput | High (microplate compatible) | High (microplate compatible) | Low | Low to Moderate |
| Instrumentation | Fluorometer | Spectrophotometer | Microscope | Microscope |
| Advantages | Highest sensitivity, wide dynamic range | Simple, cost-effective | In situ visualization of activity | Higher sensitivity than X-gal |
| Disadvantages | Requires a fluorometer, potentially higher cost[4] | Lower sensitivity than 4-MUG | Difficult to quantify, can have high background | Prone to overstaining and high background[5] |
Experimental Validation: Protocols for Success
To ensure reliable and reproducible results, adhering to a well-defined protocol is crucial. Below is a detailed methodology for performing a high-sensitivity β-galactosidase assay using 4-MUG in a 96-well plate format, suitable for cell lysates.
Experimental Protocol: 4-MUG Beta-Galactosidase Assay
I. Reagent Preparation:
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., 1X Reporter Lysis Buffer) to efficiently extract proteins from cells.
-
Assay Buffer (2X): A buffer containing the necessary salts and pH for optimal enzyme activity.
-
4-MUG Substrate Solution: Dissolve 4-MUG powder in DMSO to create a stock solution (e.g., 40 mg/ml), which should be stored at -20°C, protected from light.[6][7] For the assay, dilute the stock solution in the 1X Assay Buffer to the desired working concentration.
-
Stop Solution: A high pH buffer (e.g., sodium carbonate) is used to terminate the enzymatic reaction and enhance the fluorescence of the 4-MU product.[8]
-
4-MU Standard Solution: Prepare a series of dilutions of 4-methylumbelliferone in the Stop Solution to generate a standard curve for quantifying the amount of product formed.
II. Cell Lysate Preparation:
-
Culture and transfect cells as required for your experiment.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of Lysis Buffer and incubating according to the manufacturer's instructions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
III. Assay Procedure (96-well plate format):
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing 1X Assay Buffer and the 4-MUG substrate at the final desired concentration.
-
Add Lysate: Pipette a small volume of cell lysate (e.g., 5-20 µL) into each well of a black, clear-bottom 96-well plate. Include wells for a blank (Lysis Buffer only) and positive control (purified β-galactosidase).
-
Initiate Reaction: Add the Reaction Mix to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a suitable period (e.g., 30-60 minutes). The incubation time may need to be optimized based on the level of enzyme expression.
-
Stop Reaction: Add the Stop Solution to each well to terminate the reaction.
-
Measure Fluorescence: Read the fluorescence of each well using a microplate fluorometer with excitation at ~365 nm and emission at ~460 nm.
IV. Data Analysis:
-
Standard Curve: Plot the fluorescence readings of the 4-MU standards against their known concentrations to generate a standard curve.
-
Calculate Enzyme Activity: Use the standard curve to determine the concentration of 4-MU produced in each experimental sample.
-
Normalize Data: Normalize the β-galactosidase activity to the total protein concentration in each lysate to account for variations in cell number and lysis efficiency.
Visualizing the Reaction: The Enzymatic Pathway
To better understand the core of the 4-MUG assay, the following diagram illustrates the enzymatic cleavage of the substrate.
Caption: Enzymatic cleavage of 4-MUG by β-galactosidase.
Conclusion: Choosing the Right Tool for the Job
The validation of the high-sensitivity β-galactosidase assay using 4-MUG demonstrates its superiority for applications demanding the detection of low enzyme levels. Its quantitative nature and high-throughput compatibility make it a powerful tool for researchers. While colorimetric assays like the ONPG method remain viable for routine applications with high enzyme expression due to their simplicity and cost-effectiveness, the 4-MUG assay is the undisputed choice when sensitivity is paramount. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate assay to generate accurate and meaningful data in their pursuit of scientific discovery.
References
- 1. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]
- 2. labunlimited.com [labunlimited.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msesupplies.com [msesupplies.com]
- 7. astorscientific.us [astorscientific.us]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Navigating Precision: A Comparative Guide to Inter-Assay and Intra-Assay Variability in 4-Methylumbelliferone-Based Assays
For researchers, scientists, and drug development professionals, the precision and reproducibility of an assay are paramount. This guide provides an objective comparison of 4-methylumbelliferone (B1674119) (4-MU) based assays with common alternatives, focusing on inter-assay and intra-assay variability. Supported by experimental data, detailed protocols, and visual workflows, this document aims to equip you with the knowledge to select the most appropriate assay for your research needs.
Introduction to 4-Methylumbelliferone (4-MU) Based Assays
4-Methylumbelliferone (4-MU) is a widely utilized fluorogenic substrate in various enzymatic assays, particularly for detecting glycosidase activity. The principle of these assays lies in the enzymatic cleavage of a non-fluorescent 4-MU-glycoside conjugate, which releases the highly fluorescent 4-methylumbelliferone. The resulting fluorescence, typically measured at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm, is directly proportional to the enzymatic activity.
Despite their high sensitivity, 4-MU-based assays are susceptible to variability, which can be categorized as intra-assay (within the same assay run) and inter-assay (between different assay runs). Understanding and minimizing this variability is crucial for generating reliable and reproducible data. This guide will delve into the factors contributing to this variability and compare the performance of 4-MU assays with two common alternatives: p-nitrophenyl (pNP)-based colorimetric assays and resorufin-based fluorescent assays.
Understanding and Quantifying Assay Variability
Inter-assay and intra-assay variability are typically quantified using the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean, expressed as a percentage. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for many biological assays[1][2][3].
Several factors can contribute to variability in 4-MU-based assays, including:
-
pH Sensitivity: The fluorescence of 4-MU is highly pH-dependent, with optimal fluorescence occurring in alkaline conditions (pH > 9)[4]. Since many glycosidases have an acidic pH optimum, a stop solution (e.g., a high pH buffer) is often required to terminate the reaction and maximize the fluorescent signal. Inconsistent pH control can be a significant source of variability.
-
Photobleaching: 4-MU is susceptible to photobleaching, where prolonged exposure to the excitation light can lead to a decrease in fluorescence intensity[5][6].
-
Substrate Stability: 4-MU substrates can be labile and may undergo auto-hydrolysis, leading to high background fluorescence. Proper storage of the substrate, typically at -20°C and protected from light, is crucial[7].
-
Pipetting Errors: As with any assay, precise and accurate pipetting is critical to minimize variability.
-
Instrumental Fluctuations: Variations in the performance of the fluorescence plate reader can also contribute to assay variability.
Performance Comparison of Glycosidase Assays
The choice of assay often depends on the specific application, required sensitivity, and available instrumentation. Below is a comparison of 4-MU-based assays with pNP-based and resorufin-based assays.
| Parameter | 4-Methylumbelliferone (4-MU) Assay | p-Nitrophenyl (pNP) Assay | Resorufin-Based Assay |
| Principle | Fluorometric | Colorimetric | Fluorometric |
| Detection | Fluorescence (Ex: ~365 nm, Em: ~450 nm) | Absorbance (~405 nm) | Fluorescence (Ex: ~570 nm, Em: ~590 nm) |
| Sensitivity | High | Moderate | High |
| Intra-Assay CV (%) | 2.6 - 13.7[8], Average 3.5[5] | 1.0 - 5.0[9], 1.9 - 4.3[10] | ~6.6[11] |
| Inter-Assay CV (%) | 3.3 - 14.9[8] | 3.4 - 3.7[9], 10.1 - 13.9[10] | ~4.3[11] |
| Advantages | High sensitivity. | Robust, widely used, less susceptible to interference from fluorescent compounds. | High sensitivity, longer wavelength emission reduces background fluorescence, can be performed as a continuous assay without a stop solution[12]. |
| Disadvantages | Susceptible to pH changes, photobleaching, and interference from fluorescent compounds[5][6][13][14]. Requires a stop solution for optimal signal. | Lower sensitivity compared to fluorescent assays. |
Experimental Protocols
Key Experiment 1: 4-Methylumbelliferyl-β-D-Galactopyranoside (4-MUG) Assay for β-Galactosidase Activity
This protocol is adapted from commercially available kits and literature sources.
Materials:
-
4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG) substrate
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0, containing 1 mM MgCl2)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.7)
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
4-Methylumbelliferone (4-MU) standard for calibration curve
-
Black, opaque 96-well microplate
Procedure:
-
Prepare 4-MU Standard Curve:
-
Prepare a stock solution of 4-MU in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the 4-MU stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 10 µM).
-
Add 100 µL of each standard dilution to the wells of the 96-well plate.
-
Add 100 µL of Stop Solution to each standard well.
-
-
Prepare Samples and Controls:
-
Dilute the enzyme source in ice-cold Assay Buffer to a concentration that falls within the linear range of the assay.
-
Prepare a negative control containing Assay Buffer without the enzyme.
-
Prepare a substrate blank containing Assay Buffer and the 4-MUG substrate but no enzyme.
-
-
Enzymatic Reaction:
-
Add 50 µL of the diluted enzyme sample or control to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution (pre-warmed to the reaction temperature). The final concentration of 4-MUG should be optimized for the specific enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Measure Fluorescence:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
Use the 4-MU standard curve to determine the concentration of 4-MU produced in each sample.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
-
Key Experiment 2: p-Nitrophenyl-α-D-Glucopyranoside (pNPG) Assay for α-Glucosidase Activity
This protocol is a standard colorimetric method for measuring α-glucosidase activity.
Materials:
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
Enzyme source
-
p-Nitrophenol (pNP) standard for calibration curve
-
Clear, flat-bottom 96-well microplate
Procedure:
-
Prepare pNP Standard Curve:
-
Prepare a stock solution of pNP in the Assay Buffer.
-
Perform serial dilutions to create a standard curve (e.g., 0 to 200 µM).
-
Add 100 µL of each standard to the wells.
-
Add 100 µL of Stop Solution to each standard well.
-
-
Prepare Samples and Controls:
-
Dilute the enzyme source in Assay Buffer.
-
Prepare a negative control without the enzyme.
-
Prepare a substrate blank with Assay Buffer and pNPG but no enzyme.
-
-
Enzymatic Reaction:
-
Add 50 µL of the diluted enzyme or control to the wells.
-
Start the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
-
Stop Reaction and Measure Absorbance:
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from all readings.
-
Use the pNP standard curve to determine the concentration of pNP produced.
-
Calculate the enzyme activity.
-
Key Experiment 3: Resorufin-Based Assay for α-Glucosidase Activity
This protocol is based on the use of a resorufin-glycoside substrate.
Materials:
-
Resorufin-α-D-glucopyranoside substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Enzyme source
-
Resorufin (B1680543) standard for calibration curve
-
Black, opaque 96-well microplate
Procedure:
-
Prepare Resorufin Standard Curve:
-
Prepare a stock solution of resorufin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., 0 to 5 µM).
-
Add 100 µL of each standard to the wells.
-
-
Prepare Samples and Controls:
-
Dilute the enzyme source in Assay Buffer.
-
Prepare a negative control without the enzyme.
-
Prepare a substrate blank with Assay Buffer and the resorufin substrate but no enzyme.
-
-
Enzymatic Reaction and Measurement:
-
This assay can be performed in a kinetic or endpoint mode.
-
Kinetic Mode: Add 50 µL of the diluted enzyme or control to the wells. Add 50 µL of the resorufin substrate solution. Immediately place the plate in a microplate reader pre-set to the reaction temperature and measure the fluorescence (Ex: ~570 nm, Em: ~590 nm) at regular intervals.
-
Endpoint Mode: Follow the same steps as the kinetic mode, but after a fixed incubation time, measure the final fluorescence. A stop solution is generally not required due to the lower pKa of resorufin[15].
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
For the kinetic assay, determine the initial rate of the reaction (V₀). For the endpoint assay, use the final fluorescence reading.
-
Use the resorufin standard curve to convert the fluorescence values to the concentration of resorufin produced.
-
Calculate the enzyme activity.
-
Signaling Pathways and Experimental Workflows
Hyaluronan Synthesis and Inhibition by 4-Methylumbelliferone
4-MU is a known inhibitor of hyaluronan (HA) synthesis. It acts by depleting the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key substrate for hyaluronan synthases (HAS), and by downregulating the expression of HAS enzymes. This inhibitory effect has implications in cancer research, as HA is often overexpressed in tumors and contributes to cell proliferation and metastasis.
Caption: Mechanism of 4-MU-mediated inhibition of hyaluronan synthesis.
General Experimental Workflow for a 4-MU Based Enzyme Assay
The following diagram illustrates a typical workflow for performing a 4-MU based enzymatic assay.
Caption: A generalized workflow for a 4-methylumbelliferone-based enzyme assay.
Conclusion and Recommendations
4-Methylumbelliferone-based assays are a powerful tool for sensitive enzyme activity measurements. However, their susceptibility to variability necessitates careful optimization and control of experimental conditions. For applications requiring the highest sensitivity, 4-MU assays remain a popular choice.
When comparing with alternatives, p-nitrophenyl-based assays offer a robust and cost-effective option, particularly when high sensitivity is not the primary concern. Resorufin-based assays present a compelling alternative to 4-MU assays, offering similar sensitivity with the added benefits of reduced interference from background fluorescence and the potential for a continuous assay format.
Ultimately, the selection of the most appropriate assay will depend on the specific research question, the nature of the samples, and the available instrumentation. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the generation of high-quality, reproducible data.
References
- 1. A multicenter analytical performance evaluation of a multiplexed immunoarray for the simultaneous measurement of biomarkers of micronutrient deficiency, inflammation and malarial antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. salimetrics.com [salimetrics.com]
- 4. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of an amylase method utilizing p-nitrophenyl glucosides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylumbelliferone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the proper disposal of methylumbelliferone, a widely used fluorescent dye, to assist researchers, scientists, and drug development professionals in adhering to best practices for chemical waste management.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is a skin, eye, and respiratory irritant.[1][2][3][4] In solid form, it may form combustible dust concentrations in the air.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1][3][5]
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator for particulates is recommended to avoid inhalation.[1][3]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled as "Hazardous Waste: this compound."[6]
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][8]
-
Crucially, do not dispose of this compound solutions down the drain. [2][8][9]
-
It is advisable to maintain separate waste streams for halogenated and non-halogenated solvents to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department.[6]
-
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
-
Don Appropriate PPE: Before handling any waste, ensure you are wearing the required personal protective equipment.
-
Prepare Waste Containers:
-
Ensure waste containers are made of a compatible material (e.g., high-density polyethylene (B3416737) for liquids) and are in good condition.
-
Properly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents of the waste stream (e.g., solvents, buffers) with their approximate concentrations.[7][8]
-
-
Transfer Waste:
-
Solids: Carefully transfer solid this compound and contaminated materials into the designated solid waste container. Avoid generating dust.[1][5]
-
Liquids: Using a funnel, carefully pour liquid waste into the designated liquid waste container. Do not fill containers beyond 80-90% capacity to prevent spills and allow for expansion.[9]
-
-
Seal and Store:
-
Arrange for Pickup:
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Contain the Spill:
-
Solids: Gently sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container.[1]
-
Liquids: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Dispose of Spill Debris: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Methylumbelliferone
Essential Safety and Handling Guide for Methylumbelliferone
This compound, a fluorescent compound widely used in biomedical research, requires careful handling to ensure the safety of laboratory personnel. Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to mitigate risks of skin, eye, and respiratory irritation.[1][2] This guide provides a comprehensive, step-by-step approach for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound, particularly in its powder form.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-Resistant Gloves | Tested according to EN 374.[3] Powder-free gloves are recommended. |
| Body | Protective Clothing | A lab coat or chemical-resistant suit. |
| Respiratory | Dust Mask or Respirator | An N95-type dust mask is suitable for low-dust situations.[4] A full-face respirator is necessary if dust exposure limits are exceeded or if irritation occurs. |
Operational Plan for Handling this compound
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, is available and operational.[3][2][5]
-
Don all required personal protective equipment as outlined in the table above.
-
Assemble all necessary equipment and materials, including a designated waste container for hazardous materials.
2. Handling:
-
Avoid the formation of dust when handling the solid compound.[5]
-
If creating a solution, add the powder to the solvent slowly to minimize dust generation.
-
Avoid all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[6]
-
In case of accidental contact:
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
1. Chemical Waste:
-
Dispose of unused this compound and solutions containing it in a clearly labeled hazardous waste container.
-
Do not dispose of this chemical in household garbage or pour it down the drain.[1][3]
2. Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be placed in the designated hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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